molecular formula C27H46O2 B568851 25-Hydroxycholesterol-d6

25-Hydroxycholesterol-d6

Numéro de catalogue: B568851
Poids moléculaire: 408.7 g/mol
Clé InChI: INBGSXNNRGWLJU-KHKDDIDZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

25-Hydroxy Cholesterol-d6 (CAS 88247-69-2) is a deuterium-labeled stable isotope of the oxysterol 25-hydroxycholesterol (25-HC). This compound serves as a critical internal standard in mass spectrometry-based lipidomics, enabling precise quantification of endogenous 25-HC levels in complex biological samples such as plasma, brain tissue, and cultured cells . As a research tool, it is indispensable for investigating the complex roles of 25-HC in health and disease. The primary endogenous metabolite, 25-HC, is enzymatically produced from cholesterol by cholesterol 25-hydroxylase (CH25H), an enzyme strongly upregulated in macrophages and microglia in response to inflammatory and infectious stimuli . 25-HC is a potent signaling molecule that exerts broad biological effects. A key mechanism of action involves the regulation of cellular cholesterol homeostasis; 25-HC suppresses cholesterol synthesis by inhibiting the activation of SREBP-2 and enhances cholesterol esterification and storage via ACAT (Acyl-CoA cholesterol acyltransferase) . This concerted action rapidly depletes accessible cholesterol from the plasma membrane, a mechanism identified as a fundamental innate immune defense that restricts the entry and infection of various viruses, including SARS-CoV-2 . In research, 25-Hydroxy Cholesterol-d6 facilitates studies into the pro-inflammatory roles of 25-HC, which include promoting the production of cytokines like IL-1β and IL-6 in the brain and activating the NLRP3 inflammasome in microglia, contributing to neuroinflammation . Furthermore, its role extends to metabolic diseases, as 25-HC is implicated in promoting adipose tissue macrophage infiltration and insulin resistance in obesity . The deuterated form of this oxysterol allows for accurate tracing and measurement in these diverse pathological contexts. Applications: • Internal Standard for LC-MS/MS Lipidomics • Research on Cholesterol Homeostasis (SREBP, ACAT, LXRs) • Studies of Neuroinflammation and Microglial Activation • Investigation of Viral Entry Mechanisms (e.g., SARS-CoV-2) • Exploring the link between meta-inflammation, insulin resistance, and obesity Please Note: This product is provided for chemical and biological research purposes only. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBGSXNNRGWLJU-KHKDDIDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of 25-Hydroxycholesterol-d6 in Advancing Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipidomics, the precise and accurate quantification of bioactive lipids is paramount to unraveling their complex roles in health and disease. Among the vast array of lipid species, oxysterols, oxidized derivatives of cholesterol, have garnered significant attention for their diverse physiological and pathological functions. 25-hydroxycholesterol (B127956) (25-HC), a key oxysterol, is a critical signaling molecule involved in cholesterol homeostasis, immune responses, inflammation, and antiviral activities.[1][2][3][4] Consequently, the ability to accurately measure its endogenous levels is crucial for advancing our understanding of its biological significance and for the development of novel therapeutic strategies. This technical guide delves into the essential role of 25-Hydroxycholesterol-d6 (25-HC-d6) as an indispensable tool in the quantitative analysis of 25-HC, providing researchers with a comprehensive overview of its application, relevant signaling pathways, and detailed experimental protocols.

The Significance of this compound in Quantitative Lipidomics

This compound is a deuterated analog of 25-HC, meaning that six hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes 25-HC-d6 an ideal internal standard for mass spectrometry-based quantification of endogenous 25-HC.[5]

The core principle behind the use of an internal standard is to correct for variations that can occur during sample preparation, extraction, and analysis. Because 25-HC-d6 is chemically identical to 25-HC, it behaves similarly throughout the entire analytical workflow. By adding a known amount of 25-HC-d6 to a biological sample at the beginning of the experimental process, any loss of the native 25-HC during subsequent steps will be mirrored by a proportional loss of the deuterated standard. The mass spectrometer can differentiate between the endogenous (light) 25-HC and the deuterated (heavy) 25-HC-d6 based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous 25-HC to that of the known amount of 25-HC-d6, a precise and accurate quantification of the endogenous 25-HC concentration can be achieved.

Biological Signaling Pathways of 25-Hydroxycholesterol

Understanding the biological context of 25-HC is crucial for interpreting quantitative data. 25-HC is a pleiotropic molecule that modulates several key signaling pathways.

Cholesterol Homeostasis: The SREBP Pathway

25-HC is a potent regulator of cholesterol biosynthesis through its interaction with the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[5][6] When cellular cholesterol levels are high, 25-HC promotes the binding of SREBP to the SREBP cleavage-activating protein (SCAP) and the Insulin-induced gene (INSIG) proteins in the endoplasmic reticulum. This complex prevents the translocation of SREBP to the Golgi apparatus, thereby inhibiting its proteolytic activation and subsequent nuclear translocation. In the nucleus, active SREBP would normally stimulate the transcription of genes involved in cholesterol synthesis and uptake. Thus, by inhibiting SREBP activation, 25-HC effectively downregulates cholesterol production.

Immune_Signaling Inflammatory Stimuli Inflammatory Stimuli Macrophage Macrophage Inflammatory Stimuli->Macrophage Activates 25-HC 25-Hydroxycholesterol Macrophage->25-HC Produces Pro-inflammatory Cytokines Pro-inflammatory Cytokines 25-HC->Pro-inflammatory Cytokines Amplifies Production CYP7B1 CYP7B1 25-HC->CYP7B1 7a,25-diHC 7α,25-dihydroxycholesterol CYP7B1->7a,25-diHC GPR183 GPR183 Receptor (on Immune Cells) 7a,25-diHC->GPR183 Binds to Immune Cell Migration Immune Cell Migration GPR183->Immune Cell Migration Induces Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with 25-HC-d6 Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction SPE Solid Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE Derivatization Derivatization (Optional, for improved sensitivity) SPE->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

References

25-Hydroxycholesterol-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 25-Hydroxycholesterol-d6

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing this isotopically labeled oxysterol.

Chemical Identity and Properties

This compound is the deuterium-labeled form of 25-hydroxycholesterol (B127956) (25-HC), an important oxysterol derived from cholesterol. The six deuterium (B1214612) atoms are located at positions 26 and 27 of the cholesterol side chain.[1] This labeling makes it an ideal internal standard for the quantification of endogenous 25-HC in biological samples using mass spectrometry.[2][3]

Chemical Structure

The chemical structure of this compound is identical to that of 25-hydroxycholesterol, with the exception of the six hydrogen atoms on carbons 26 and 27 being replaced by deuterium.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[4]
Synonyms Cholest-5-ene-26,26,26,27,27,27-d6-3β,25-diol, 25-OHC-d6[3][4]
CAS Number 88247-69-2[2][4][5]
Molecular Formula C₂₇H₄₀D₆O₂[2][5]
Molecular Weight 408.69 g/mol [3][5]
Appearance White to off-white solid[3]
Purity >95% (HPLC), ≥99% deuterated forms (d1-d6)[2][5]
Storage Conditions -20°C[2][5]
Shipping Conditions Ambient or on wet ice[2][5]
Solubility
SolventSolubilityReferences
Dimethylformamide (DMF) 2 mg/mL[1][2]
Dimethyl sulfoxide (B87167) (DMSO) 100 µg/mL[1][2]
Ethanol 20 mg/mL[1][2]
Ethanol:PBS (pH 7.2) (1:2) 500 µg/mL[1][2]

Biological Significance and Signaling Pathways

25-Hydroxycholesterol, the non-deuterated analogue, is a bioactive lipid that plays a crucial role in various physiological and pathological processes. It is produced from cholesterol by the enzyme cholesterol-25-hydroxylase (CH25H), which is an interferon-stimulated gene.[6][7] Its production is often induced by inflammation or infection.[2] 25-HC is a key regulator of cholesterol homeostasis, immune responses, and inflammation.[6][7]

Regulation of Cholesterol Homeostasis

25-HC is a potent suppressor of cholesterol synthesis. It acts by binding to the insulin-induced gene (INSIG) proteins, which in turn retain the sterol regulatory element-binding protein (SREBP) cleavage-activating protein (SCAP)/SREBP complex in the endoplasmic reticulum, preventing its transport to the Golgi.[2] This inhibition of SREBP processing leads to a downregulation of genes involved in cholesterol biosynthesis.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus SREBP_SCAP SREBP-SCAP Complex HMGCR HMG-CoA Reductase SREBP_SCAP->HMGCR Activates Processed_SREBP Processed SREBP SREBP_SCAP->Processed_SREBP INSIG INSIG INSIG->SREBP_SCAP Retains in ER 25HC 25-Hydroxycholesterol 25HC->INSIG Binds to G cluster_Macrophage Macrophage TLR Toll-like Receptor (TLR) CH25H Cholesterol-25-hydroxylase (CH25H) TLR->CH25H Induces LXR Liver X Receptor (LXR) Cholesterol Cholesterol 25HC 25-Hydroxycholesterol Cholesterol->25HC Catalyzed by CH25H 25HC->LXR Activates AP1 AP-1 25HC->AP1 Recruits Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Amplifies G Start Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with This compound (Internal Standard) Start->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer or SPE) Spike->Extraction Dry Dry Down Extract (under Nitrogen) Extraction->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quantify Quantification (Ratio of 25-HC to 25-HC-d6) LCMS->Quantify

References

The Synthesis and Purification of 25-Hydroxycholesterol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 25-Hydroxycholesterol-d6, a crucial internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols, purification methodologies, and relevant biological context.

Introduction

25-Hydroxycholesterol (B127956) (25-HC) is a biologically active oxysterol derived from cholesterol through the action of the enzyme cholesterol 25-hydroxylase (CH25H).[1][2] It plays a significant role in cholesterol homeostasis, immune regulation, and antiviral responses.[3] Given its potent and diverse biological activities, accurate measurement of 25-HC levels is critical in biomedical research and drug development. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification methods.[4] This guide details a feasible approach for the laboratory-scale synthesis and purification of this compound.

Biological Significance and Signaling Pathways

25-HC is a key regulator of cellular cholesterol levels. It activates the Liver X Receptor (LXR), a nuclear receptor that upregulates genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[3] Furthermore, 25-HC inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis. This dual action of promoting cholesterol removal and inhibiting its synthesis makes 25-HC a central player in maintaining cellular lipid balance.

The biosynthetic pathway of 25-hydroxycholesterol is a critical process in cellular lipid metabolism. The following diagram illustrates the enzymatic conversion of cholesterol to 25-hydroxycholesterol and its subsequent metabolism.

25-Hydroxycholesterol Biosynthesis Cholesterol Cholesterol CH25H CH25H (Cholesterol 25-hydroxylase) Cholesterol->CH25H 25-HC 25-Hydroxycholesterol CYP7B1 CYP7B1 25-HC->CYP7B1 7a,25-DHC 7α,25-Dihydroxycholesterol CH25H->25-HC CYP7B1->7a,25-DHC

Biosynthesis of 25-Hydroxycholesterol.

Synthesis of this compound

The synthesis of this compound can be approached by modifying existing methods for the synthesis of non-deuterated 25-hydroxycholesterol. One plausible strategy involves the introduction of deuterium (B1214612) atoms at the terminal methyl groups of the cholesterol side chain. This can be achieved by starting with a suitable deuterated precursor or by employing deuterated reagents during the synthesis.

The following proposed workflow outlines a multi-step synthesis starting from a commercially available deuterated cholesterol derivative.

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: Deuterated Cholesterol Precursor Step1 Step 1: Protection of 3β-hydroxyl group Start->Step1 Step2 Step 2: Side-chain modification (e.g., Grignard reaction with deuterated acetone) Step1->Step2 Step3 Step 3: Deprotection of 3β-hydroxyl group Step2->Step3 Product Crude this compound Step3->Product Purification1 Silica (B1680970) Gel Chromatography Product->Purification1 Purification2 Preparative HPLC Purification1->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Proposed workflow for the synthesis and purification.
Experimental Protocol: A Plausible Synthetic Route

This protocol is a hypothetical multi-step synthesis adapted from known procedures for analogous compounds.

Step 1: Protection of the 3β-Hydroxyl Group of a Deuterated Cholesterol Precursor

  • Dissolve the deuterated cholesterol precursor (e.g., cholesterol-d7) in anhydrous pyridine.

  • Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in excess.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected deuterated cholesterol.

Step 2: Side-Chain Modification to Introduce the 25-Hydroxy Group

  • The protected deuterated cholesterol is subjected to ozonolysis to cleave the side chain at the C24-C25 double bond (if starting from a precursor with this feature) to yield a C24-aldehyde.

  • Alternatively, starting from a C22-aldehyde precursor, a Wittig reaction with a deuterated phosphonium (B103445) ylide can be performed to extend the side chain.

  • For the introduction of the hydroxyl group at C25, a Grignard reaction is a viable option. The C24-ketone or ester is reacted with methylmagnesium bromide-d3 in an anhydrous ether solvent under an inert atmosphere.

  • The reaction is stirred at room temperature and then quenched with a saturated ammonium (B1175870) chloride solution.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Step 3: Deprotection of the 3β-Hydroxyl Group

  • Dissolve the protected this compound derivative in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • Add a deprotecting agent, for example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for a TBDMS protecting group.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction and extract the product.

  • The organic phase is washed, dried, and concentrated to give the crude this compound.

Quantitative Data Summary

The following table summarizes expected quantitative data based on typical yields for similar steroid syntheses. Actual results may vary depending on the specific reaction conditions and scale.

StepStarting Material (SM)ProductExpected Yield (%)Purity after Step (%)
1. ProtectionDeuterated Cholesterol PrecursorProtected Deuterated Cholesterol90-95>95
2. Side-chain ModificationProtected Deuterated CholesterolProtected this compound60-7085-90
3. DeprotectionProtected this compoundCrude this compound85-9580-90
Overall Deuterated Cholesterol Precursor Crude this compound 45-60 80-90

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity, suitable for use as an internal standard. A two-step purification process is recommended.

Experimental Protocol: Purification

Step 1: Silica Gel Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent to yield partially purified this compound.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • For final purification, employ preparative reverse-phase HPLC.

  • A C18 column is typically used with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) in water.[5]

  • Dissolve the partially purified product in the mobile phase and inject it into the HPLC system.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the final, highly pure product.

Quantitative Data Summary for Purification
Purification StepStarting MaterialProductExpected Recovery (%)Final Purity (%)
Silica Gel ChromatographyCrude this compoundPartially Purified Product70-80>95
Preparative HPLCPartially Purified ProductPure this compound80-90>99

Conclusion

The synthesis and purification of this compound require a multi-step chemical process followed by rigorous purification. The proposed synthetic strategy, while hypothetical, is based on established chemical transformations in steroid chemistry. The successful execution of these protocols will yield a high-purity product suitable for use as an internal standard in sensitive analytical methods. This guide provides a foundational framework for researchers and scientists to produce this valuable tool for advancing studies in lipid metabolism, immunology, and drug discovery.

References

The Gold Standard: A Technical Guide to 25-Hydroxycholesterol-d6 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 25-Hydroxycholesterol-d6 (25-HC-d6) as an internal standard for the quantitative analysis of 25-hydroxycholesterol (B127956) (25-HC) and other oxysterols by mass spectrometry. Its structural similarity and mass difference make it an ideal tool to ensure accuracy and precision in complex biological matrices. This document provides a comprehensive overview of its application, detailed experimental protocols, and performance data.

The Indispensable Role of an Internal Standard

In quantitative mass spectrometry, particularly when analyzing low-abundance analytes like oxysterols in complex biological samples, an internal standard (IS) is crucial. The IS is a compound with a chemical structure and physicochemical properties closely resembling the analyte of interest but with a different mass. This compound, a deuterated analog of 25-HC, serves this purpose exceptionally well.

The primary function of an IS is to correct for variations that can occur at multiple stages of the analytical workflow, including:

  • Sample Preparation: Losses during extraction (liquid-liquid or solid-phase), and derivatization.

  • Instrumental Analysis: Variations in injection volume and ionization efficiency in the mass spectrometer source.

By adding a known amount of 25-HC-d6 to each sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to more accurate and reproducible results.

Quantitative Performance Data

The use of this compound as an internal standard enables robust and sensitive quantification of 25-hydroxycholesterol and other oxysterols across various platforms. The following tables summarize typical performance characteristics from validated LC-MS/MS and GC-MS methods.

Table 1: LC-MS/MS Method Performance for 25-Hydroxycholesterol Quantification
ParameterValueReference
Linearity Range 0.5 - 15.0 µg/mL[1][2]
20 - 300 nM[3]
Correlation Coefficient (R²) > 0.9991[1][2]
> 0.995[4]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[1][2]
20 nM[3]
Lower Limit of Detection (LLOD) Not explicitly stated, but method is sensitive in the nanomolar range.[2]
Table 2: GC-MS Method Performance for Oxysterol Quantification
ParameterValueReference
Linearity Range 0.1 - 200 ng/mL (for oxysterols)
Correlation Coefficient (R²) Not explicitly stated, but good linearity is reported.[5][6]
Limit of Detection Picogram per milliliter range for most compounds.
Intra-assay CV < 15%
Inter-assay CV < 15%
Recovery 88% - 117%

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. The following sections outline common methodologies for the analysis of oxysterols using this compound as an internal standard.

Sample Preparation from Plasma/Serum

This protocol is a common starting point for the analysis of oxysterols in blood-based matrices.

Materials:

  • Plasma or serum sample

  • This compound internal standard solution

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Ethanol

  • Potassium hydroxide (B78521) (KOH) for saponification

  • n-Hexane

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[7]

  • Solvents for SPE (e.g., methanol (B129727), water, hexane)

Protocol:

  • Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of this compound in ethanol. Also, add BHT to prevent auto-oxidation of cholesterol.[8]

  • Saponification (to analyze total oxysterols):

    • Add ethanolic KOH solution to the sample.

    • Incubate at room temperature or elevated temperature to hydrolyze cholesteryl esters.[9]

  • Liquid-Liquid Extraction:

    • Extract the lipids by adding n-hexane and vortexing.

    • Centrifuge to separate the phases and collect the upper organic layer. Repeat the extraction for better recovery.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with methanol and then water.[7]

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove polar interferences.

    • Elute the oxysterols with a less polar solvent (e.g., hexane/isopropanol mixture).[10]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS or derivatization for GC-MS analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the oxysterols.

Protocol:

  • Following the dry-down step in the sample preparation protocol, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).[5][6]

  • Incubate the mixture at an elevated temperature (e.g., 60-80 °C) to ensure complete derivatization.

  • The sample is now ready for injection into the GC-MS system.

LC-MS/MS Instrumental Parameters

Table 3: Typical LC-MS/MS Parameters

ParameterTypical SettingReference
LC Column C18 reverse-phase (e.g., 2.1 x 150 mm, 2.6 µm)[2]
Mobile Phase A Methanol/water (95/5) with 0.1% formic acid and 5 mM ammonium (B1175870) formate[2]
Mobile Phase B Methanol/dichloromethane/water (62/36/2) with 0.1% formic acid and 5 mM ammonium formate[2]
Flow Rate 0.4 mL/min[2]
Column Temperature 40 °C[2]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MS Detection Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)[2]
Precursor Ion (25-HC) m/z 367.34 ([M+H–2H₂O]⁺)[2]
Product Ion (25-HC) m/z 95.09[2]
Precursor Ion (25-HC-d6) m/z 373.38 (approx.)
Product Ion (25-HC-d6) Varies based on fragmentation
GC-MS Instrumental Parameters

Table 4: Typical GC-MS Parameters

ParameterTypical SettingReference
GC Column Medium polarity (e.g., 35%-diphenyl/65%-dimethyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)[5][6]
Injection Mode Splitless
Injector Temperature 275 °C
Oven Temperature Program Ramped from a low temperature (e.g., 180 °C) to a high temperature (e.g., 300 °C)
Ionization Mode Electron Ionization (EI) or Positive Chemical Ionization (PCI)[5][6]
MS Detection Multiple Reaction Monitoring (MRM)

Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz DOT scripts for visualizing a typical experimental workflow and a key signaling pathway involving 25-hydroxycholesterol.

Experimental Workflow for Oxysterol Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with 25-HC-d6 (IS) Sample->Spike Saponification Saponification (Optional, for total oxysterols) Spike->Saponification Extraction Liquid-Liquid or Solid-Phase Extraction Saponification->Extraction Cleanup SPE Cleanup Extraction->Cleanup Drydown Dry Down (under Nitrogen) Cleanup->Drydown Reconstitute Reconstitute Drydown->Reconstitute Derivatization Derivatization (for GC-MS) Reconstitute->Derivatization LC_MS LC-MS/MS Analysis Reconstitute->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Quantification using IS) LC_MS->Data_Analysis GC_MS->Data_Analysis

Caption: General experimental workflow for oxysterol quantification.

25-Hydroxycholesterol Biosynthesis and Role in Cholesterol Homeostasis

G cluster_biosynthesis Biosynthesis cluster_regulation Regulation of Cholesterol Synthesis Cholesterol Cholesterol HC25 25-Hydroxycholesterol (25-HC) Cholesterol->HC25 Hydroxylation CH25H CH25H (Cholesterol 25-hydroxylase) CH25H->HC25 INSIG INSIG HC25->INSIG binds to SREBP_SCAP SREBP-SCAP Complex (in ER) Golgi Golgi Apparatus SREBP_SCAP->Golgi translocation (inhibited by 25-HC) INSIG->SREBP_SCAP retains in ER SREBP_active Active SREBP (Transcription Factor) Golgi->SREBP_active proteolytic cleavage Chol_synthesis Cholesterol Biosynthesis Genes SREBP_active->Chol_synthesis activates transcription

Caption: 25-HC's role in regulating cholesterol homeostasis.

Conclusion

This compound is an essential tool for the accurate and precise quantification of 25-hydroxycholesterol and other oxysterols in complex biological matrices. Its use in conjunction with validated LC-MS/MS or GC-MS methods allows for reliable measurement of these important signaling molecules. The detailed protocols and performance data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in this field. The implementation of robust analytical methodologies, including the appropriate use of internal standards, is paramount for generating high-quality data and advancing our understanding of the roles of oxysterols in health and disease.

References

The Indispensable Role of Isotopic Labeling in Unraveling Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Isotopic labeling has emerged as a cornerstone in cholesterol research, providing an unparalleled window into the dynamic processes of its synthesis, transport, and catabolism. This powerful technique, which involves the incorporation of stable or radioactive isotopes into cholesterol or its precursors, allows for the precise tracing and quantification of its metabolic fate in vivo and in vitro. For researchers, scientists, and drug development professionals, a thorough understanding of isotopic labeling methodologies is critical for elucidating the mechanisms of cholesterol homeostasis and for the development of novel therapeutic interventions against cholesterol-related pathologies.

Core Principles of Isotopic Labeling in Cholesterol Research

The fundamental principle behind isotopic labeling is the ability to distinguish between pre-existing (unlabeled) and newly synthesized or transported (labeled) molecules. By introducing molecules containing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), researchers can track the movement and transformation of cholesterol and its intermediates.[1][2] The use of stable isotopes, in particular, has become the gold standard in human studies due to their safety, allowing for repeated investigations in a wide range of subjects, including children and pregnant women.[1][2]

The primary analytical technique for detecting and quantifying stable isotopes in metabolites is mass spectrometry (MS), often coupled with chromatographic separation methods like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[3][4][5] These methods are highly sensitive and can differentiate between molecules based on their mass-to-charge ratio, thus revealing the extent of isotope incorporation.

Key Applications of Isotopic Labeling in Cholesterol Research

Isotopic labeling has been instrumental in advancing our understanding of several key aspects of cholesterol metabolism:

  • Cholesterol Biosynthesis (De Novo Synthesis): Quantifying the rate at which new cholesterol is synthesized is crucial for understanding how the body regulates its cholesterol levels.[6][7]

  • Cholesterol Transport and Lipoprotein Kinetics: Tracing the movement of cholesterol between different lipoprotein particles (e.g., HDL, LDL, VLDL) provides insights into the complex processes of cholesterol transport, including the critically important reverse cholesterol transport pathway.[3][8]

  • Cholesterol Absorption: Isotopic tracers are used to measure the efficiency of cholesterol absorption from the diet in the intestine.[9]

  • Cholesterol Catabolism and Bile Acid Synthesis: Following the conversion of cholesterol into bile acids, the primary route of cholesterol elimination from the body, can be effectively studied using labeled cholesterol.[10]

Quantitative Insights from Isotopic Labeling Studies

The following tables summarize key quantitative data obtained from various isotopic labeling studies in cholesterol research. This data provides a snapshot of the dynamic nature of cholesterol metabolism.

ParameterFindingIsotopic Tracer(s) UsedReference
Reverse Cholesterol Transport >95% of cholesteryl ester enters plasma through esterification in HDL in fasting normolipidemic subjects.Deuterated leucine (B10760876) and ¹³C-acetate[3]
82% (mean) of cholesteryl ester is cleared through apo B-100-containing lipoproteins (VLDL and LDL) catabolism.Deuterated leucine and ¹³C-acetate[3]
18% (mean) of cholesteryl ester is removed from HDL.Deuterated leucine and ¹³C-acetate[3]
Cholesterol Synthesis Rate Mean cholesterol synthesis rates in hypocholesterolemic subjects on a low-cholesterol diet were 0.0711 pool/d.Deuterium (²H₂O)[11]
Mean cholesterol synthesis rates in normocholesterolemic subjects on a low-cholesterol diet were 0.0756 pool/d.Deuterium (²H₂O)[11]
Mean cholesterol synthesis rates in hypercholesterolemic subjects on a low-cholesterol diet were 0.0628 pool/d.Deuterium (²H₂O)[11]
Deuterium Incorporation The number of deuterium atoms incorporated per molecule of newly synthesized cholesterol in vivo is approximately 25 to 27.Deuterium (²H₂O)[6][12]
Plasma Lathosterol (B1674540) Synthesis Approximately 50% of the plasma lathosterol pool was derived from de novo synthesis during a 12-hour infusion of ¹³C-acetate.¹³C-acetate[13]
De Novo Synthesized Lipids (after 14 days) 14.6% of free cholesterol and 28.3% of esterified cholesterol were newly synthesized.Deuterium (²H₂O)[14]
Whole-Body Synthesis Rates Whole-body cholesterol synthesis rates were estimated to be 0.3–0.5 g/day .Deuterium (²H₂O)[14]

Experimental Protocols: A Methodological Overview

Detailed and standardized protocols are essential for the successful application of isotopic labeling in cholesterol research. Below are outlines of key experimental methodologies.

Protocol 1: Measurement of Cholesterol Biosynthesis using Deuterated Water (²H₂O)

This method is widely used to determine the fractional synthesis rate (FSR) of cholesterol.

  • Tracer Administration: Subjects are given an oral dose of deuterated water (²H₂O). The amount is calculated to achieve a specific enrichment level in body water (typically 1-2%).[15][16]

  • Sample Collection: Blood samples are collected at multiple time points following tracer administration. Plasma or serum is separated and stored for analysis. Urine or saliva samples can also be collected to monitor body water enrichment.[15]

  • Sample Preparation:

    • Body Water Enrichment: Body water is isolated from plasma, urine, or saliva, typically by distillation or other purification methods.

    • Cholesterol Extraction: Total cholesterol is extracted from plasma. This often involves saponification with a strong base (e.g., KOH) to hydrolyze cholesteryl esters, followed by extraction with an organic solvent like chloroform (B151607) or hexane.[6]

  • Mass Spectrometric Analysis:

    • The deuterium enrichment of body water is measured using isotope ratio mass spectrometry (IRMS).

    • The deuterium enrichment in the extracted cholesterol is determined by GC-MS or GC-pyrolysis-IRMS.[6]

  • Calculation of Fractional Synthesis Rate (FSR): The FSR of cholesterol is calculated based on the rate of deuterium incorporation into cholesterol over time, relative to the deuterium enrichment of body water, which serves as the precursor pool.

Protocol 2: Tracing Cholesterol Metabolism with ¹³C-Acetate

¹³C-acetate is a common precursor for cholesterol biosynthesis and is used to study the dynamics of cholesterol and its intermediates.

  • Tracer Administration: A primed-constant infusion of ¹³C-labeled acetate (B1210297) is administered intravenously or, in some cases, intraduodenally.[3][13]

  • Sample Collection: Blood samples are collected at baseline and at various time points during and after the infusion.

  • Lipoprotein Separation: Different lipoprotein fractions (VLDL, LDL, HDL) are isolated from plasma, often by ultracentrifugation.[3]

  • Lipid Extraction and Derivatization: Cholesterol and cholesteryl esters are extracted from the isolated lipoproteins. For GC-MS analysis, cholesterol is often derivatized (e.g., to its trimethylsilyl (B98337) ether derivative) to improve its chromatographic properties.

  • Mass Spectrometric Analysis: The ¹³C-enrichment in unesterified cholesterol and cholesteryl esters within each lipoprotein fraction is measured using GC-C-IRMS or LC-MS/MS.[3]

  • Kinetic Modeling: The data on ¹³C-enrichment over time is analyzed using multicompartmental models to determine the rates of cholesterol synthesis, esterification, and transfer between lipoproteins.[3]

Protocol 3: In Vitro Cholesterol Biosynthesis in Cultured Cells using ¹³C-Glucose

This protocol allows for the investigation of cholesterol synthesis pathways in a controlled cellular environment.[7][17][18]

  • Cell Culture: Hepatocellular carcinoma (HCC) cells or other relevant cell lines are cultured in appropriate media.[7][17]

  • Isotopic Labeling: The standard culture medium is replaced with a medium containing ¹³C-labeled glucose. Cells are incubated for a defined period to allow for the incorporation of the label into newly synthesized cholesterol.[7]

  • Cell Harvesting and Homogenization: Cells are washed, harvested, and then homogenized to release cellular contents.[7]

  • Lipid Extraction: Lipids, including cholesterol, are extracted from the cell homogenate using a solvent system such as chloroform/methanol.[7][17]

  • Mass Spectrometric Analysis: The extracted lipids are analyzed by GC-C-MS-IRMS to determine the ¹³C-enrichment in cholesterol.[7]

  • Data Analysis: The amount of ¹³C incorporated into cholesterol is quantified to assess the rate and pathways of cholesterol biosynthesis under specific experimental conditions.[7][17]

Visualizing Cholesterol Metabolism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in cholesterol research.

Cholesterol_Biosynthesis_Pathway Acetate ¹³C-Acetate AcetylCoA ¹³C-Acetyl-CoA Acetate->AcetylCoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol ¹³C-Labeled Cholesterol Lanosterol->Cholesterol

Figure 1: Simplified pathway of cholesterol biosynthesis showing the incorporation of ¹³C from acetate.

Stable_Isotope_Workflow TracerAdmin Tracer Administration (e.g., ²H₂O or ¹³C-Acetate) SampleCollection Biological Sample Collection (Blood, Urine, etc.) TracerAdmin->SampleCollection SampleProcessing Sample Processing (e.g., Extraction, Derivatization) SampleCollection->SampleProcessing MSAnalysis Mass Spectrometry Analysis (GC-MS, LC-MS, IRMS) SampleProcessing->MSAnalysis DataAnalysis Data Analysis and Kinetic Modeling MSAnalysis->DataAnalysis Results Quantification of Metabolic Fluxes (Synthesis, Transport, etc.) DataAnalysis->Results

Figure 2: General experimental workflow for a stable isotope tracer study in cholesterol metabolism.

Reverse_Cholesterol_Transport Peripheral Peripheral Tissues (e.g., Macrophages) HDL HDL Peripheral->HDL Cholesterol Efflux LCAT LCAT HDL->LCAT CE_HDL Cholesteryl Ester (in HDL) LCAT->CE_HDL Esterification CETP CETP CE_HDL->CETP Liver Liver CE_HDL->Liver Direct Uptake (SR-B1) VLDL_LDL VLDL/LDL CETP->VLDL_LDL CE Transfer VLDL_LDL->Liver Uptake

Figure 3: Key steps in reverse cholesterol transport that can be traced using isotopic labels.

Conclusion

Isotopic labeling is an indispensable tool in cholesterol research, offering unparalleled insights into the intricate and dynamic processes that govern cholesterol homeostasis. The ability to precisely quantify metabolic fluxes provides a powerful platform for understanding the fundamental biology of cholesterol and for evaluating the efficacy of pharmacological interventions. For researchers and drug development professionals, mastering these techniques is essential for advancing the fight against cardiovascular disease and other metabolic disorders. The continued refinement of isotopic labeling methods, coupled with advancements in mass spectrometry, promises to further illuminate the complexities of cholesterol metabolism and pave the way for novel therapeutic strategies.

References

25-Hydroxycholesterol-d6: A Technical Guide to its Mechanism of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol (B127956) (25-HC) is an oxysterol, an oxidized derivative of cholesterol, that plays a pivotal role as a signaling molecule in a variety of cellular processes. It is a key regulator of cholesterol homeostasis, an important modulator of the immune response, and exhibits broad-spectrum antiviral activity. The deuterated form, 25-Hydroxycholesterol-d6 (25-HC-d6), is chemically and biologically equivalent to 25-HC and is primarily utilized as an internal standard for accurate quantification in mass spectrometry-based analytical methods. This technical guide provides an in-depth overview of the mechanism of action of 25-HC in cellular models, with a focus on its core signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

The biological effects of 25-HC are primarily mediated through two main signaling pathways: the suppression of the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the activation of the Liver X Receptor (LXR) pathway. These pathways collectively regulate cellular cholesterol levels, influence inflammatory responses, and contribute to the antiviral state of the cell.

Regulation of Cholesterol Homeostasis

a) Suppression of the SREBP Pathway:

25-HC is a potent negative regulator of the SREBP pathway, which is central to cholesterol biosynthesis and uptake. Specifically, 25-HC targets the SREBP-2 isoform, the master transcriptional regulator of genes involved in cholesterol synthesis.[1]

The mechanism of SREBP-2 inhibition by 25-HC involves the following key steps:

  • Binding to INSIG Proteins: In the endoplasmic reticulum (ER), 25-HC binds to Insulin-Induced Gene (INSIG) proteins.[2]

  • Retention of the SCAP-SREBP-2 Complex: This binding event promotes the retention of the SREBP cleavage-activating protein (SCAP)-SREBP-2 complex within the ER.[1]

  • Prevention of Golgi Translocation: By holding the complex in the ER, 25-HC prevents its translocation to the Golgi apparatus.

  • Inhibition of SREBP-2 Cleavage and Activation: Consequently, SREBP-2 is not proteolytically cleaved by Site-1 and Site-2 proteases in the Golgi, which is a necessary step for its activation. The inactive precursor form of SREBP-2 remains in the ER membrane.

  • Downregulation of Target Gene Expression: The lack of active, nuclear SREBP-2 leads to the transcriptional downregulation of its target genes, including HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis, and the low-density lipoprotein receptor (LDLR), which is responsible for the uptake of cholesterol from the circulation.

This intricate regulatory mechanism ensures that when cellular cholesterol levels are sufficient, as signaled by the presence of 25-HC, the cell reduces its own cholesterol production and uptake to maintain homeostasis.

b) Activation of the LXR Pathway:

25-HC is a known agonist of Liver X Receptors (LXRs), which are nuclear receptors that function as cholesterol sensors.[3] Upon binding to 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and translocate to the nucleus. This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, activating their transcription.

Key LXR target genes involved in cholesterol metabolism include:

  • ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for mediating the efflux of excess cholesterol from cells to high-density lipoprotein (HDL) particles, a process known as reverse cholesterol transport.[4]

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): In some cell types, LXR activation can induce the expression of SREBP-1c, a transcription factor that primarily regulates fatty acid synthesis.[3]

By activating LXR, 25-HC promotes the removal of excess cholesterol from cells, further contributing to the maintenance of cellular cholesterol balance.

Antiviral Activity

25-HC exhibits broad-spectrum antiviral activity against a range of enveloped viruses, including coronaviruses, influenza virus, and herpes simplex virus.[5][6] Its antiviral mechanisms are multifaceted and stem from its ability to modulate cellular lipid metabolism and membrane properties:

  • Inhibition of Viral Entry: 25-HC can alter the cholesterol content and organization of the host cell plasma membrane, which can inhibit the fusion of the viral envelope with the cell membrane, a critical step for viral entry.[7]

  • Suppression of Viral Replication: By inhibiting the SREBP pathway, 25-HC depletes the cellular pool of newly synthesized cholesterol, which is often required by viruses for the formation of replication complexes and the assembly of new virions.[5]

  • Activation of Acyl-CoA:Cholesterol Acyltransferase (ACAT): 25-HC can activate ACAT, an enzyme that esterifies free cholesterol into cholesteryl esters for storage in lipid droplets. This process reduces the availability of free cholesterol in cellular membranes that viruses might exploit.[5]

Immunomodulation

25-HC is an important link between lipid metabolism and the immune system. It can exert both pro- and anti-inflammatory effects depending on the cellular context and stimulus.

  • Pro-inflammatory Effects: In some contexts, 25-HC can amplify inflammatory signaling. For instance, it can enhance the production of pro-inflammatory cytokines like IL-6 and IL-8 in response to viral or bacterial stimuli.[5][8]

  • Anti-inflammatory Effects: Conversely, 25-HC can also have anti-inflammatory properties. By suppressing the SREBP-2 pathway, it can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of the pro-inflammatory cytokine IL-1β.[5]

Quantitative Data

The following tables summarize key quantitative data from cellular model studies investigating the effects of 25-Hydroxycholesterol.

ParameterCell Type25-HC ConcentrationEffectReference
SREBP-2 Pathway
HMG-CoA Reductase ActivityHepG22.5 µM>90% inhibition[9]
HMG-CoA Reductase mRNAHepG22.5 µM3-fold reduction[9]
SREBP-2 Target Gene mRNA (HMGCS, HMGCR, FDS, SQS)Mouse Hepatocytes1 µM60-80% reduction[10]
LXR Pathway
ABCA1 mRNA ExpressionHepG24 µMIncreased expression[11]
ABCG1 mRNA ExpressionHepG24 µMIncreased expression[11]
Antiviral Activity
VSV-SARS-CoV-2 Infection (EC50)MA1041.49 µM50% inhibition[7]
Varicella Zoster Virus (VZV) Replication (EC50)-low µM range50% inhibition[12]
Cellular Processes
Cholesterol EffluxMouse L-cell fibroblasts5 µg/ml55% reduction in rate[13]
Lipid Droplet FormationBone Marrow-Derived Macrophages100 nMDose-dependent increase[14]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of 25-Hydroxycholesterol

25_HC_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi cluster_nucleus Nucleus Viral_Entry Viral Entry 25HC 25-Hydroxycholesterol 25HC->Viral_Entry inhibits LXR LXR 25HC->LXR activates ACAT ACAT 25HC->ACAT activates INSIG INSIG 25HC->INSIG binds to LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR heterodimerizes with RXR RXR RXR LXRE LXRE LXR_RXR->LXRE binds to Cholesterol_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesterol_Esters esterifies free cholesterol Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT SCAP_SREBP2 SCAP-SREBP-2 Complex INSIG->SCAP_SREBP2 retains S1P_S2P S1P/S2P Proteases SCAP_SREBP2->S1P_S2P translocation blocked Active_SREBP2 Active SREBP-2 (nSREBP-2) S1P_S2P->Active_SREBP2 cleaves SRE SRE Active_SREBP2->SRE binds to Gene_Expression_LXR Gene Expression (ABCA1, ABCG1) LXRE->Gene_Expression_LXR activates Gene_Expression_SREBP Gene Expression (HMGCR, LDLR) SRE->Gene_Expression_SREBP activates

Caption: Signaling pathways of 25-Hydroxycholesterol.

Experimental Workflow: Cholesterol Efflux Assay

Cholesterol_Efflux_Workflow cluster_step1 Step 1: Cell Seeding and Labeling cluster_step2 Step 2: Equilibration cluster_step3 Step 3: Cholesterol Efflux cluster_step4 Step 4: Measurement and Analysis Seed_Cells Seed macrophage cells in a 96-well plate Label_Cells Label cells with fluorescently-tagged cholesterol for 1 hour Seed_Cells->Label_Cells Equilibrate_Cells Incubate cells overnight (12-16 hours) in equilibration buffer containing 25-HC or vehicle control Label_Cells->Equilibrate_Cells Add_Acceptor Wash cells and add cholesterol acceptor (e.g., HDL, ApoA1) Equilibrate_Cells->Add_Acceptor Incubate_Efflux Incubate for 4 hours to allow cholesterol efflux Add_Acceptor->Incubate_Efflux Collect_Supernatant Collect supernatant containing effluxed cholesterol Incubate_Efflux->Collect_Supernatant Lyse_Cells Lyse cells to measure remaining intracellular cholesterol Incubate_Efflux->Lyse_Cells Measure_Fluorescence Measure fluorescence in supernatant and cell lysate Collect_Supernatant->Measure_Fluorescence Lyse_Cells->Measure_Fluorescence Calculate_Efflux Calculate % Cholesterol Efflux: (Fluorescence_supernatant / (Fluorescence_supernatant + Fluorescence_lysate)) * 100 Measure_Fluorescence->Calculate_Efflux

Caption: Workflow for a cell-based cholesterol efflux assay.

Detailed Experimental Protocols

HMG-CoA Reductase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is designed to measure the activity of HMG-CoA reductase in cell lysates or with purified enzyme in the presence of 25-HC.

Materials:

  • HMG-CoA Reductase Assay Buffer

  • HMG-CoA Reductase (purified enzyme for inhibitor screening)

  • HMG-CoA substrate

  • NADPH

  • This compound (or non-deuterated)

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare HMG-CoA Reductase Assay Buffer according to the manufacturer's instructions. Pre-warm to 37°C before use.

    • Reconstitute HMG-CoA Reductase enzyme in assay buffer. Keep on ice during use.

    • Reconstitute HMG-CoA substrate and NADPH in assay buffer to their final working concentrations.

    • Prepare a stock solution of 25-HC in a suitable solvent (e.g., ethanol) and create serial dilutions to test a range of concentrations.

  • Assay Protocol:

    • Set up the following reactions in a 96-well plate:

      • Sample wells: Add cell lysate or purified enzyme.

      • Inhibitor wells: Add purified enzyme and different concentrations of 25-HC.

      • Positive control well: Add purified enzyme without any inhibitor.

      • Blank well: Add assay buffer instead of enzyme.

    • Adjust the volume of all wells to a final volume (e.g., 50 µL) with assay buffer.

    • Prepare a Reaction Mix containing HMG-CoA substrate and NADPH in assay buffer.

    • Add the Reaction Mix to all wells to initiate the reaction.

    • Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 2-3 minutes for at least 10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption by determining the change in absorbance over time (ΔOD/min).

    • The activity of HMG-CoA reductase is proportional to the rate of NADPH consumption.

    • For inhibitor screening, calculate the percentage of inhibition for each concentration of 25-HC compared to the positive control.

LXR Luciferase Reporter Assay

This assay is used to determine the ability of 25-HC to activate LXR-mediated transcription.

Materials:

  • HEK293T or other suitable cell line

  • LXR expression plasmid

  • LXRE-luciferase reporter plasmid (containing LXR response elements upstream of a luciferase gene)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase Reporter Assay System

  • This compound (or non-deuterated)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 25-HC or a vehicle control.

  • Luciferase Assay:

    • After 18-24 hours of treatment, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold induction of luciferase activity for each 25-HC concentration relative to the vehicle control.

Viral Plaque Assay

This assay is used to quantify the titer of infectious virus and to determine the antiviral activity of 25-HC.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • This compound (or non-deuterated)

  • Cell culture medium

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed the host cells in tissue culture plates to form a confluent monolayer.

  • Virus Dilution and Infection:

    • Prepare serial 10-fold dilutions of the virus stock.

    • Pre-treat the cell monolayers with medium containing different concentrations of 25-HC or a vehicle control for a specified time (e.g., 1-2 hours).

    • Remove the treatment medium and infect the cells with the virus dilutions.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay and Incubation:

    • Aspirate the virus inoculum and gently add the semi-solid overlay medium containing the respective concentrations of 25-HC.

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells with a fixative solution (e.g., 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques (clear zones) in each well.

  • Data Analysis:

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

    • Determine the percentage of plaque reduction for each concentration of 25-HC compared to the vehicle control to calculate the EC50 value.

Measurement of Inflammatory Cytokine Production by ELISA

This protocol describes the use of a sandwich ELISA to quantify the concentration of inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant of cells treated with 25-HC.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound (or non-deuterated)

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Detection antibody (biotinylated)

  • Avidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer

  • Assay diluent

  • Recombinant cytokine standard

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of 25-HC for a specified time.

    • Stimulate the cells with an inflammatory agent like LPS.

    • Incubate for a period sufficient to induce cytokine production (e.g., 18-24 hours).

  • ELISA Protocol:

    • Collect the cell culture supernatants.

    • Add the standards and samples to the wells of the pre-coated ELISA plate and incubate.

    • Wash the plate to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate and add the Avidin-HRP conjugate.

    • Wash the plate and add the TMB substrate. Incubate in the dark for color development.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.

    • Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

Conclusion

This compound, as a stable-isotope labeled internal standard, is indispensable for the accurate quantification of its endogenous counterpart, 25-HC. The multifaceted mechanism of action of 25-HC, centered on the regulation of the SREBP and LXR pathways, positions it as a critical signaling molecule in maintaining cellular cholesterol homeostasis, modulating immune and inflammatory responses, and providing an intrinsic antiviral defense. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate and further elucidate the complex roles of this important oxysterol in various cellular models. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting metabolic, infectious, and inflammatory diseases.

References

An In-depth Technical Guide to Preliminary Studies Involving 25-Hydroxycholesterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 25-Hydroxycholesterol-d6 (25-OHC-d6) in preclinical research, with a focus on its use as an internal standard in mass spectrometry-based quantification of oxysterols. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and signaling pathways to support study design and execution.

Introduction to this compound

This compound is the deuterated form of 25-hydroxycholesterol (B127956) (25-HC), a biologically active oxysterol. 25-HC is a key regulator of cholesterol homeostasis, an important modulator of the immune response, and exhibits antiviral properties.[1][2] Due to its structural similarity to the endogenous analyte, 25-OHC-d6 is an ideal internal standard for quantitative analysis of 25-HC and other oxysterols by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] Its use allows for accurate correction of variations in sample preparation and instrument response, ensuring high-quality data in complex biological matrices.

Experimental Protocols

The quantification of oxysterols using 25-OHC-d6 as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed methodologies for these key experimental stages.

Sample Preparation: Extraction of Oxysterols from Biological Matrices

A critical step in oxysterol analysis is the efficient extraction from the biological matrix while minimizing auto-oxidation of cholesterol.

1. From Plasma/Serum:

  • Materials: Human or mouse plasma/serum, ice-cold acetone (B3395972) with 50 µg/mL butylated hydroxytoluene (BHT), this compound internal standard solution, isopropanol (B130326), n-hexane, dichloromethane, methanol (B129727).

  • Procedure:

    • To 200 µL of human plasma or 50 µL of mouse plasma, add a 1:5 (v/v) ratio of ice-cold acetone containing BHT to precipitate proteins and inhibit oxidation.[2]

    • Add a known amount of this compound internal standard (e.g., 100 pmol).[2]

    • Vortex the mixture and sonicate in ice-cold water for 10 minutes.[2]

    • Store at -20°C overnight to ensure complete protein precipitation.[2]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.[2]

    • Collect the supernatant and dry it under a stream of nitrogen.[2]

    • Resuspend the residue in 50 µL of isopropanol for solid-phase extraction (SPE).[2]

2. From Cultured Cells:

  • Materials: Cultured cells, hexane/2-propanol (3:2, v/v) with 0.01% BHT, this compound internal standard solution, pyridine (B92270), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Procedure:

    • Harvest cells and add 1 mL/well of hexane/2-propanol with BHT.[5]

    • Incubate at room temperature for 30 minutes.[5]

    • Transfer the solvent to a glass tube.

    • Add the this compound internal standard (e.g., 10 ng/tube from a 1 µg/mL stock solution).[5]

    • Evaporate the solvent under a nitrogen stream at room temperature.[5]

    • For GC-MS analysis, derivatize the dried extract by adding 50 µL of pyridine and 50 µL of MSTFA and incubating at 80°C for 1 hour.[5]

Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is employed to remove interfering substances like cholesterol and enrich the oxysterol fraction.

  • Materials: Unmodified silica (B1680970) SPE column, n-hexane, isopropanol, dichloromethane, methanol.

  • Procedure:

    • Condition a silica column with n-hexane.[2]

    • Load the resuspended sample extract onto the column.[2]

    • Wash the column with 2 mL of n-hexane to remove cholesterol and other nonpolar lipids.[2]

    • Perform a second wash with 4 mL of n-hexane:isopropanol (99:1, v/v).[2]

    • Elute the oxysterols and bile acids with 4 mL of dichloromethane:methanol (1:1, v/v).[2]

    • Dry the eluate under a nitrogen stream.[2]

    • Resuspend the final extract in a small volume of methanol (e.g., 20 µL) for LC-MS/MS analysis.[2]

Chromatographic and Mass Spectrometric Analysis

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Conditions:

    • Column: Ascentis Express C18 column (150 x 2.1 mm; 2 µm).[2]

    • Mobile Phase A: Water:acetonitrile (95:5, v/v) with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Mobile Phase C: Methanol with 0.1% formic acid.[2]

    • Flow Rate: 0.3 mL/min.[6]

    • Column Temperature: 30°C.[2][6]

    • Injection Volume: 3 µL.[2][6]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Chromatographic Conditions:

    • Column: Phenyl-hexyl column (e.g., Agilent InfinityLab Poroshell 120, 2.1 x 100 mm, 2.7 µm).[6]

    • Carrier Gas: Helium.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of 25-Hydroxycholesterol and the use of its deuterated internal standard.

Table 1: LC-MS/MS Parameters for 25-Hydroxycholesterol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
25-Hydroxycholesterol402.6367.3
This compound408.6373.4

Data sourced from a comparison of analytical platforms.[7]

Table 2: GC-MS Parameters for Trimethylsilyl (TMS) Ether Derivatives

CompoundQuantitation Ion (m/z)Confirmation Ion(s) (m/z)
25-Hydroxycholesterol-TMS131.073.0
This compound-TMS137.073.0

Data derived from a comparative study of analytical methods.[7]

Table 3: Typical Concentrations for Internal Standards and Calibration Curves

ParameterConcentration/AmountBiological MatrixAnalytical MethodReference
25-OHC-d6 Internal Standard10 ng per sampleCultured CellsGC-MS/MS[5]
Deuterated Oxysterol Internal Standards100 pmol per samplePlasmaLC-MS/MS[2]
Oxysterol Calibration Curve Range0.1 ng/mL to 200 ng/mL-GC-MS/MS[5]
25-HC Calibration Curve Range0.5 µg/mL to 15.0 µg/mLLiposomal FormulationLC-MS/MS[8]

Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway involving 25-Hydroxycholesterol.

experimental_workflow sample Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (e.g., Acetone Precipitation, Hexane/Isopropanol) sample->extraction Add 25-OHC-d6 Internal Standard spe Solid-Phase Extraction (SPE) (Silica Column) extraction->spe Remove Interfering Lipids analysis LC-MS/MS or GC-MS Analysis spe->analysis Inject Purified Oxysterol Fraction data Data Processing and Quantification analysis->data Generate Chromatograms and Mass Spectra

Caption: Experimental workflow for oxysterol quantification.

SREBP_LXR_pathway cluster_Nucleus Nucleus SCAP_SREBP SCAP-SREBP-2 Complex SRE Sterol Response Element (SRE) SCAP_SREBP->SRE Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes INSIG INSIG INSIG->SCAP_SREBP Retains in ER HMGCR HMG-CoA Reductase LXR LXR LXRE LXR Response Element (LXRE) LXR->LXRE Binds to SRE->Cholesterol_Synthesis_Genes Upregulates Transcription Cholesterol_Efflux_Genes Cholesterol Efflux Genes (e.g., ABCA1) LXRE->Cholesterol_Efflux_Genes Upregulates Transcription 25HC 25-Hydroxycholesterol 25HC->INSIG Binds to

Caption: 25-HC regulation of cholesterol homeostasis.

References

Methodological & Application

Application Note: Quantification of 25-Hydroxycholesterol-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxycholesterol (25-HC) is a critical oxysterol involved in a multitude of biological processes, including cholesterol metabolism, immune responses, and antiviral activities.[1] Its accurate quantification is paramount for understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and selective quantification of 25-Hydroxycholesterol-d6 (25-HC-d6), a common internal standard for 25-HC analysis, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 25-HC-d6 is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[2]

Biological Significance of 25-Hydroxycholesterol

25-HC is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H).[3][4] It acts as a potent regulator of cholesterol homeostasis and is involved in the inflammatory response.[5] Furthermore, 25-HC has been identified as a key player in the innate immune system, exhibiting broad antiviral activity.[4] Given its diverse biological functions, the reliable measurement of 25-HC levels in various biological matrices is essential for advancing research in numerous therapeutic areas.

25_Hydroxycholesterol_Signaling_Pathway Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H hydroxylation 25HC 25-Hydroxycholesterol (25-HC) LXR Liver X Receptor (LXR) 25HC->LXR activates SREBP SREBP Processing 25HC->SREBP inhibits ImmuneResponse Immune & Inflammatory Response 25HC->ImmuneResponse Antiviral Antiviral Activity 25HC->Antiviral CH25H->25HC CholesterolHomeostasis Cholesterol Homeostasis LXR->CholesterolHomeostasis SREBP->CholesterolHomeostasis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (25-HC-d6) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Extraction Extraction (LLE or SPE) Precipitation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification (Standard Curve) MS->Quantification

References

Application Notes and Protocols for the Quantification of 25-Hydroxycholesterol-d6 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxycholesterol (B127956) (25-HC) is a critical oxysterol involved in a multitude of biological processes, including cholesterol homeostasis, immune responses, and antiviral activities.[1][2] It is synthesized from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), which is an interferon-stimulated gene.[2][3] 25-HC acts as a potent regulator of lipid metabolism, in part by serving as a ligand for Liver X receptors (LXRs), and by suppressing cholesterol biosynthesis.[3][4][5] Given its diverse physiological and pathological roles, accurate quantification of 25-HC in biological matrices such as plasma is crucial for advancing research in areas like neurodegenerative diseases, inflammation, and viral infections.[6]

The use of a deuterated internal standard, such as 25-Hydroxycholesterol-d6, is the gold standard for quantitative analysis by mass spectrometry.[7][8][9] These stable isotope-labeled standards exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[8][9] This co-elution and similar behavior allow for the correction of matrix effects, ion suppression, and variations in extraction recovery, leading to highly accurate and precise quantification.[7][8] This document provides a detailed protocol for the analysis of 25-hydroxycholesterol in plasma samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 25-Hydroxycholesterol

25_Hydroxycholesterol_Signaling cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Nucleus cholesterol Cholesterol CH25H CH25H (Cholesterol 25-hydroxylase) cholesterol->CH25H Hydroxylation HC_25 25-Hydroxycholesterol (25-HC) CH25H->HC_25 INSIG INSIG HC_25->INSIG Binds to ACAT ACAT HC_25->ACAT Substrate for LXR LXR HC_25->LXR Activates SREBP2 SREBP-2 SCAP SCAP INSIG->SREBP2 Inhibits SREBP-2 processing HC_25_Ester 25-HC Esters ACAT->HC_25_Ester Esterification LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXR_RXR->TargetGenes Induces

Caption: Simplified signaling pathway of 25-Hydroxycholesterol.

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of 25-hydroxycholesterol from human plasma.

Materials and Reagents
  • 25-Hydroxycholesterol (analyte standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • 2-Propanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Formic acid

  • Water (LC-MS grade)

  • Human plasma (frozen at -80°C)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • SPE manifold

  • Pipettes and tips

  • Glass test tubes

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-hydroxycholesterol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to create a series of working standard solutions for the calibration curve (e.g., 0.1 to 200 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.[10]

Sample Preparation
  • Thawing: Thaw frozen plasma samples on ice. Vortex for 1 minute to ensure homogeneity.[1]

  • Aliquoting: Aliquot 100 µL of plasma into a 2 mL centrifuge tube.[1]

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample.[10]

  • Protein Precipitation: Add 1 mL of cold acetonitrile containing 0.01% butylated hydroxytoluene (BHT) to each tube. BHT is added to prevent auto-oxidation. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation: Solid Phase Extraction (SPE)

For cleaner extracts, an SPE step can be incorporated.

  • Follow steps 1-5 of the protein precipitation protocol.

  • Dilution: Dilute the supernatant with water to a final ethanol (B145695) concentration of 70%.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by 70% ethanol.

  • Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 70% ethanol to remove polar interferences.

  • Elution: Elute the oxysterols with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Analysis

Liquid Chromatography Conditions
  • Column: A C18 or phenyl-hexyl column is recommended for the separation of oxysterols. For instance, an Agilent InfinityLab Poroshell 120 phenyl-hexyl column (2.1 × 100 mm, 2.7 μm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient should be optimized to ensure the separation of 25-hydroxycholesterol from its isomers, such as 24S-hydroxycholesterol.[11][12][13] A typical gradient might be: 0-1 min, 80% B; 1-9 min, 80-95% B; 9-11 min, 95% B; 11-12 min, 80% B.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for 25-hydroxycholesterol and this compound need to be optimized on the specific mass spectrometer being used. Typical transitions are based on the loss of water molecules.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
25-Hydroxycholesterol403.3 ->385.3, 367.3
This compound409.3 ->391.3, 373.3

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte (25-hydroxycholesterol) to the internal standard (this compound) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of 25-hydroxycholesterol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data for a typical calibration curve for 25-hydroxycholesterol analysis.

Standard Concentration (ng/mL)25-HC Peak Area25-HC-d6 Peak AreaPeak Area Ratio (Analyte/IS)
0.51,250250,0000.005
12,500250,0000.010
512,500250,0000.050
1025,000250,0000.100
50125,000250,0000.500
100250,000250,0001.000
200500,000250,0002.000

The following table shows example precision and accuracy data for quality control (QC) samples.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low1.51.4596.75.8
Medium7578.2104.34.2
High150147.998.63.5

Experimental Workflow Diagram

25_HC_Workflow start Start: Plasma Sample thaw Thaw and Vortex Plasma start->thaw aliquot Aliquot 100 µL Plasma thaw->aliquot spike Spike with 25-HC-d6 Internal Standard aliquot->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze data Data Processing and Quantification analyze->data end End: 25-HC Concentration data->end

Caption: Workflow for the quantification of 25-Hydroxycholesterol in plasma.

References

Application of 25-Hydroxycholesterol-d6 in Clinical Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

25-Hydroxycholesterol (B127956) (25-HC) is a pivotal oxysterol involved in a myriad of physiological and pathological processes. Its deuterated isotopologue, 25-Hydroxycholesterol-d6 (25-HC-d6), serves as an indispensable tool in clinical research, primarily as an internal standard for accurate quantification of endogenous 25-HC and other oxysterols by mass spectrometry. The stable isotope-labeled standard allows for correction of matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy in analytical measurements.

The clinical significance of accurately measuring 25-HC levels stems from its diverse biological roles:

  • Cholesterol Homeostasis: 25-HC is a potent regulator of cholesterol metabolism. It suppresses cholesterol biosynthesis by inhibiting the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors for genes involved in cholesterol and fatty acid synthesis.[1][2]

  • Immunology and Inflammation: 25-HC is a key mediator in the immune response. Produced by immune cells like macrophages in response to inflammatory stimuli, it can modulate inflammatory signaling pathways.[3][4][5][6] It has been shown to amplify inflammatory responses in some contexts, while also playing a role in antiviral immunity.[4][7]

  • Atherosclerosis: Given its role in both lipid metabolism and inflammation, 25-HC is implicated in the pathogenesis of atherosclerosis. Its precise role is complex, potentially contributing to both pro- and anti-atherogenic processes.

  • Neurodegenerative Diseases: Altered cholesterol metabolism in the brain is a feature of several neurodegenerative disorders. 25-HC is studied as a potential biomarker in conditions like Alzheimer's disease, where it may contribute to neuroinflammation.[8]

  • Infectious Diseases: 25-HC has been shown to have broad antiviral activity, and its levels are often elevated during infections.[9] For instance, serum levels of 25-HC were found to be increased in patients with COVID-19.[9]

The use of 25-HC-d6 in quantitative assays enables researchers to reliably investigate the association between 25-HC concentrations and various disease states, evaluate the efficacy of therapeutic interventions targeting cholesterol metabolism and inflammation, and discover novel biomarkers for disease diagnosis and prognosis.

Data Presentation

The following tables summarize representative quantitative data from clinical studies where 25-Hydroxycholesterol levels were measured, often utilizing isotope dilution mass spectrometry with deuterated standards like 25-HC-d6 for accurate quantification.

Table 1: Plasma/Serum Concentrations of 25-Hydroxycholesterol in Healthy Individuals and Patients with Type 2 Diabetes.

CohortAnalyteConcentration (ng/mL)Analytical Method
Healthy Volunteers25-Hydroxycholesterol4.58 (Median; IQR: 3.45-5.44)Gas Chromatography-Mass Spectrometry
Treatment-Naïve Type 2 Diabetes Patients25-Hydroxycholesterol8.52 (Median; IQR: 6.37-11.26)Gas Chromatography-Mass Spectrometry

Source: Adapted from a study on oxysterol levels in treatment-naïve patients with type 2 diabetes.[10]

Table 2: LC-MS/MS Method Validation Parameters for Oxysterol Analysis.

Parameter24(S)-hydroxycholesterol
Linearity Range (Plasma) 1 - 200 ng/mL
Linearity Range (CSF) 0.025 - 5 ng/mL
Lower Limit of Quantification (LLOQ) (Plasma) 1 ng/mL
Lower Limit of Quantification (LLOQ) (CSF) 0.025 ng/mL
Inter-run Precision (%CV) (Plasma) 7.6%
Inter-run Precision (%CV) (CSF) 7.9%
Inter-run Accuracy (%RE) (Plasma) 4.6%
Inter-run Accuracy (%RE) (CSF) 4.1%

Source: Adapted from a validated LC-MS/MS assay for 24(S)-hydroxycholesterol, demonstrating typical validation parameters for oxysterol quantification where a deuterated internal standard is crucial.[11]

Experimental Protocols

Protocol 1: Quantification of 25-Hydroxycholesterol in Human Plasma using LC-MS/MS

This protocol provides a general methodology for the quantification of 25-HC in human plasma using 25-HC-d6 as an internal standard.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • 25-Hydroxycholesterol standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Methyl-tert-butyl ether (MTBE)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation:

  • Spiking with Internal Standard: To 100 µL of plasma sample, add a known amount of 25-HC-d6 solution in methanol.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (Alternative):

    • To the plasma sample with internal standard, add a suitable extraction solvent like MTBE.

    • Vortex vigorously and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer containing the lipids to a new tube.

  • Solid Phase Extraction (for cleanup):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from protein precipitation or the dried and reconstituted organic extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the oxysterols with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1 v/v) with 0.1% formic acid.

    • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the oxysterols.

    • Flow Rate: Typically 0.3-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 25-HC and 25-HC-d6.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the 25-HC standard to the 25-HC-d6 internal standard against the concentration of the 25-HC standard.

  • Determine the concentration of 25-HC in the plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add 25-HC-d6 (Internal Standard) plasma->add_is extraction Liquid-Liquid or Solid Phase Extraction add_is->extraction evap_recon Evaporate and Reconstitute extraction->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for Quantification of 25-Hydroxycholesterol.

SREBP_pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P_S2P S1P/S2P Proteases SREBP_SCAP->S1P_S2P Transport to Golgi (Inhibited by 25-HC) INSIG INSIG INSIG->SREBP_SCAP Retains in ER Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H Substrate HC25 25-Hydroxycholesterol CH25H->HC25 Produces HC25->INSIG Binds and Stabilizes nSREBP nSREBP (Active Transcription Factor) S1P_S2P->nSREBP Cleavage SRE Sterol Response Element (SRE) nSREBP->SRE Binds to Gene_Expression Gene Expression (Cholesterol & Fatty Acid Synthesis) SRE->Gene_Expression Activates Gene_Expression->Cholesterol Feedback Inhibition

Caption: 25-HC Regulation of the SREBP Signaling Pathway.

inflammatory_pathway cluster_cell Macrophage Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Viral Infection) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates CH25H_expression CH25H Gene Expression TLR4->CH25H_expression Induces HC25_production 25-Hydroxycholesterol Production CH25H_expression->HC25_production Leads to AP1 AP-1 (FOS/JUN) HC25_production->AP1 Amplifies Signaling via Recruitment to Promoters Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) AP1->Proinflammatory_Genes Enhances

Caption: Role of 25-HC in Amplifying Inflammatory Signaling.

References

Application Note and Protocol: Preparation of a 25-Hydroxycholesterol-d6 Standard Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a 25-Hydroxycholesterol-d6 standard curve for use in quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a deuterium-labeled internal standard used for the accurate quantification of endogenous 25-hydroxycholesterol.[1][2][3]

Introduction

25-Hydroxycholesterol (25-HC) is a key oxysterol and a metabolite of cholesterol that plays significant roles in various physiological and pathological processes, including cholesterol homeostasis and immune responses.[4][5] Accurate quantification of 25-HC in biological matrices is crucial for research in these areas. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based assays.[3][6] This protocol details the preparation of a standard curve using this compound, a necessary step for method validation and for applications where this labeled compound is the analyte of interest.

Materials and Reagents

  • This compound (powder, ≥98% purity)

  • Ethanol (B145695) (200 proof, HPLC or mass spectrometry grade)

  • Methanol (B129727) (HPLC or mass spectrometry grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Microcentrifuge tubes

  • Autosampler vials with inserts

  • Calibrated pipettes

Experimental Protocols

Stock Solution Preparation

Proper preparation of the stock solution is critical for the accuracy of the entire standard curve.

Protocol:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: this compound is soluble in several organic solvents.[2] Ethanol is a common choice. The solubility in ethanol is approximately 20 mg/mL.[2][5]

  • Preparation of 1 mg/mL Stock Solution:

    • Weigh out a precise amount of this compound (e.g., 1 mg).

    • Dissolve the powder in the appropriate volume of ethanol to achieve a final concentration of 1 mg/mL. For 1 mg, add 1 mL of ethanol.

    • Vortex thoroughly to ensure complete dissolution. Ultrasonic agitation can be used if needed.[7]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term stability.[1] It is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[1] The stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.[1]

Preparation of Working Solutions and Standard Curve

A series of dilutions are prepared from the stock solution to create the standard curve. The following table outlines a typical concentration range.

Protocol:

  • Intermediate Stock Solution: Prepare an intermediate stock solution from the primary 1 mg/mL stock. For example, dilute the 1 mg/mL stock 1:100 in methanol to create a 10 µg/mL intermediate stock.

  • Serial Dilutions: Perform serial dilutions of the intermediate stock solution with the final mobile phase or a solvent compatible with the analytical method (e.g., methanol). A common range for oxysterol analysis is between 0.1 ng/mL and 200 ng/mL.[3]

Table 1: Example Dilution Scheme for Standard Curve Preparation

Standard LevelConcentration (ng/mL)Volume of 10 µg/mL Stock (µL)Final Volume (µL)Diluent Volume (µL)
1200201000980
2100101000990
35051000995
4252.51000997.5
51011000999
650.51000999.5
71100 (from 10 ng/mL std)1000900
80.550 (from 10 ng/mL std)1000950
90.110 (from 10 ng/mL std)1000990
Blank0010001000
Analytical Method

The prepared standards are then analyzed using a validated LC-MS/MS or GC-MS method.

Example LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient of water and methanol or acetonitrile (B52724) with a modifier like ammonium (B1175870) acetate (B1210297) is typical.[8]

  • Ionization: Positive electrospray ionization (ESI) is often employed.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification.[8]

Table 2: Example MRM Transitions for 25-Hydroxycholesterol and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
25-Hydroxycholesterol403.4385.4
This compound408.7373.4

Data Presentation and Analysis

The peak areas of the different concentrations of the this compound standards are plotted against their respective concentrations to generate a standard curve. A linear regression analysis is typically performed, and the goodness of fit is evaluated by the coefficient of determination (r²), which should be ≥ 0.99 for a reliable curve.

Table 3: Example Standard Curve Data

Concentration (ng/mL)Peak Area (Arbitrary Units)
0.15,234
0.526,170
151,890
5259,450
10521,300
251,305,000
502,615,000
1005,240,000
20010,500,000

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis stock 1. Prepare 1 mg/mL Stock Solution in Ethanol working 2. Prepare 10 µg/mL Working Solution stock->working 1:100 Dilution serial 3. Perform Serial Dilutions (0.1-200 ng/mL) working->serial Dilution Series lcms 4. LC-MS/MS Analysis serial->lcms Inject Standards curve 5. Generate Standard Curve (Peak Area vs. Concentration) lcms->curve Data Acquisition

References

Application Notes: Quantitative Analysis of Oxysterols Using Deuterated Standards

Application Note: Quantitative Analysis of 25-Hydroxycholesterol in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25-hydroxycholesterol (B127956) (25-HC) is an oxidized derivative of cholesterol that plays a pivotal role in various physiological and pathological processes. It is a key regulator of cholesterol homeostasis, an important signaling molecule in immune responses, and exhibits potent antiviral properties.[1][2][3] The enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene, catalyzes the formation of 25-HC from cholesterol.[1][2][3] Given its involvement in immunity and inflammation, accurate quantification of 25-HC in biological samples is crucial for understanding its role in health and disease, and for the development of novel therapeutics. This application note provides a detailed protocol for the quantitative analysis of 25-HC using a stable isotope-labeled internal standard (25-hydroxycholesterol-d6) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 25-Hydroxycholesterol

25-HC exerts its biological effects through the modulation of several key signaling pathways. It is a potent suppressor of the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which controls the expression of genes involved in cholesterol biosynthesis and uptake.[4][5][6] Additionally, 25-HC is a ligand for the liver X receptor (LXR), a nuclear receptor that regulates cholesterol efflux and transport.[4][5][6] In the context of the immune system, 25-HC can be further metabolized to 7α,25-dihydroxycholesterol, a high-affinity ligand for the G protein-coupled receptor EBI2 (GPR183), which is involved in immune cell migration.[4] Furthermore, 25-HC has been shown to amplify inflammatory signaling in macrophages.[7][8]

25_Hydroxycholesterol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / ER cluster_2 Nucleus Cholesterol Cholesterol CH25H CH25H (Interferon-Stimulated) Cholesterol->CH25H Hydroxylation 25-HC 25-Hydroxycholesterol CH25H->25-HC SREBP-2 SREBP-2 25-HC->SREBP-2 Inhibits LXR LXR 25-HC->LXR Activates CYP7B1 CYP7B1 25-HC->CYP7B1 Inflammatory_Signaling Inflammatory Signaling (e.g., AP-1) 25-HC->Inflammatory_Signaling Amplifies Gene_Expression Regulation of Gene Expression (Cholesterol Homeostasis, Immunity) SREBP-2->Gene_Expression LXR->Gene_Expression 7a,25-diHC 7α,25-Dihydroxycholesterol CYP7B1->7a,25-diHC EBI2 EBI2 (GPR183) 7a,25-diHC->EBI2 Activates EBI2->Gene_Expression Immune Cell Migration Inflammatory_Signaling->Gene_Expression

Caption: 25-Hydroxycholesterol signaling pathways.

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 25-hydroxycholesterol.

1. Materials and Reagents

  • 25-Hydroxycholesterol (analyte)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Hexane

  • 2-Propanol

  • Butylated hydroxytoluene (BHT)

  • Biological matrix (e.g., plasma, cell lysates)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-HC and 25-HC-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the 25-HC stock solution to create calibration standards. A typical concentration range is 0.1 ng/mL to 200 ng/mL.[6]

  • Internal Standard Spiking Solution: Prepare a working solution of 25-HC-d6 at a fixed concentration (e.g., 10 ng/mL).[6]

3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for cellular lipid extraction.[6]

  • To a 1.5 mL microcentrifuge tube containing the cell pellet or 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Add 1.5 mL of hexane/2-propanol (3:2, v/v) containing 0.01% BHT to extract the cellular lipids.

  • Vortex for 1 minute and incubate at room temperature for 1 hour.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

G A Sample (Plasma/Cell Pellet) B Add 25-HC-d6 Internal Standard A->B C Add Hexane/2-Propanol (3:2) with BHT B->C D Vortex & Incubate C->D E Centrifuge D->E F Collect Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I LC-MS/MS Analysis H->I

Caption: Sample preparation workflow.

4. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Optimization may be required for specific instrumentation.

Parameter Value
LC System Agilent InfinityLab or equivalent
Column Poroshell 120 phenyl-hexyl (2.1 x 100 mm, 2.7 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 3 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)

Gradient Elution Program:

Time (min) % Mobile Phase B
0.020
1.080
9.090
11.095
11.120
12.020

MRM Transitions:

The precursor ions for 25-HC and its deuterated internal standard often correspond to the loss of one or two water molecules.[9]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
25-Hydroxycholesterol385.3 -> 367.3131.015
This compound391.3 -> 373.3137.015

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

5. Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of 25-HC in the unknown samples is determined from the calibration curve using the measured peak area ratio.

Quantitative Data Summary

The performance of the method should be evaluated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table provides an example of typical performance data.

Parameter 25-Hydroxycholesterol
Linear Range 0.5 - 15.0 µg/mL
Regression Coefficient (R²) > 0.999
Limit of Detection (LOD) Nanomolar range
Limit of Quantification (LOQ) Nanomolar range
Accuracy 80 - 120%

Data adapted from a study on cholesterol and 25-hydroxycholesterol quantification, which demonstrated good sensitivity in the nanomolar range and accuracy within 80-120%.[10]

Conclusion

This application note provides a robust and reliable method for the quantitative analysis of 25-hydroxycholesterol in biological matrices using LC-MS/MS with a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for a wide range of research applications, from basic science to clinical studies, enabling a deeper understanding of the role of 25-HC in health and disease.

References

Application Notes and Protocols for 25-Hydroxycholesterol-d6 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Hydroxycholesterol-d6 (25-HC-d6) is the deuterated form of 25-hydroxycholesterol (B127956) (25-HC), a biologically active oxysterol derived from cholesterol. While 25-HC-d6 is primarily utilized as an internal standard for the precise quantification of endogenous 25-HC in biological samples using mass spectrometry, its structural similarity to 25-HC makes understanding the latter's biological roles crucial for interpreting experimental outcomes. 25-HC is a key modulator of cholesterol homeostasis, antiviral responses, and inflammatory processes. These application notes provide detailed protocols for the use of 25-HC (and by extension, 25-HC-d6 for tracer studies) in cell culture experiments, summarize quantitative data on its biological effects, and illustrate its key signaling pathways.

Biological Activities of 25-Hydroxycholesterol

25-Hydroxycholesterol is a pleiotropic molecule with significant effects on various cellular processes:

  • Cholesterol Homeostasis: 25-HC is a potent regulator of cellular cholesterol levels. It inhibits cholesterol synthesis by modulating the activity of Sterol Regulatory Element-Binding Protein 2 (SREBP2) and promotes cholesterol efflux through the activation of Liver X Receptors (LXRs).

  • Antiviral Activity: 25-HC exhibits broad-spectrum antiviral activity against a range of enveloped viruses. Its mechanisms of action include altering cell membrane properties to inhibit viral entry and depleting accessible cholesterol required for viral replication.

  • Immunomodulation: Produced by macrophages in response to inflammatory stimuli, 25-HC plays a critical role in the immune system. It can suppress the production of Immunoglobulin A (IgA) and modulate inflammatory cytokine production.[1]

Quantitative Data on 25-Hydroxycholesterol's Biological Effects

The following tables summarize key quantitative data for the biological activities of 25-HC in various cell culture models.

Biological Effect Cell Line/System Parameter Value Reference
Suppression of IgA ProductionMurine B cellsIC50~50 nM[2]
Inhibition of SARS-CoV-2 ReplicationVero cellsEC503.675 µM
Suppression of IgA ProductionB cellsEC50~65 nM[1]
Inhibition of SREBP2 ProcessingCHO cellsEffective Concentration0.1 - 1 µM
Activation of LXRHepG2 cellsEffective Concentration1 - 10 µM
Antiviral (Murine Norovirus)RAW264.7 cellsEffective Concentration6.6 µM[3]
Antiviral (Herpes Simplex Virus-1)RAW264.7 cellsEffective Concentration6.6 µM[3]
Neuroprotection (against OGD)Primary hippocampal neuronsEffective Concentration10 µM[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (or 25-Hydroxycholesterol) powder

  • Anhydrous ethanol (B145695) (200 proof, molecular biology grade) or Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Cell culture medium (serum-free or complete, as required by the experiment)

Procedure for Stock Solution (10 mM):

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of 25-HC-d6 powder. For example, to prepare 1 mL of a 10 mM stock solution, use approximately 4.09 mg of 25-HC-d6 (FW: 408.7 g/mol ).

  • Add the appropriate volume of anhydrous ethanol or DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of solvent.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, particularly for higher concentrations.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Procedure for Working Solution:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. It is crucial to vortex immediately after dilution to ensure proper mixing and prevent precipitation.

  • Further dilute the intermediate solution to the desired final concentration in the complete cell culture medium.

  • Important: The final concentration of the solvent (ethanol or DMSO) in the cell culture medium should be kept to a minimum, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells at the desired confluency in multi-well plates

  • Prepared working solutions of 25-HC-d6

  • Vehicle control (cell culture medium containing the same final concentration of ethanol or DMSO as the treated wells)

  • Untreated control (cell culture medium only)

Procedure:

  • Culture cells to the desired density in a multi-well plate. The optimal cell density will depend on the cell type and the duration of the experiment.

  • Remove the existing culture medium from the wells.

  • Add the medium containing the desired final concentration of 25-HC-d6 to the treatment wells.

  • Add the vehicle control medium to a separate set of wells. This is a critical control to distinguish the effects of 25-HC-d6 from any effects of the solvent.

  • Add the untreated control medium to another set of wells.

  • Incubate the cells for the desired experimental period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Following incubation, proceed with the planned downstream assays, such as cell viability assays, gene expression analysis (qRT-PCR), protein analysis (Western blot, ELISA), or mass spectrometry-based quantification of lipids.

Signaling Pathways and Mechanisms of Action

Inhibition of SREBP2 Pathway

25-HC is a potent suppressor of cholesterol biosynthesis through its regulation of the SREBP2 pathway. It prevents the transport of the SREBP2/SCAP complex from the endoplasmic reticulum to the Golgi, thereby inhibiting the proteolytic activation of SREBP2. This leads to a downregulation of genes involved in cholesterol synthesis.

SREBP2_Inhibition_by_25HC SCAP SCAP SREBP2 SREBP2 SCAP->SREBP2 complexes with S1P S1P SCAP->S1P transport blocked by 25-HC/Insig complex Insig Insig Insig->SCAP binds HC_25 25-HC HC_25->Insig S2P S2P nSREBP2 nSREBP2 (active) Nucleus Nucleus nSREBP2->Nucleus translocates to Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes Nucleus->Cholesterol_Synthesis_Genes activates transcription

Caption: 25-HC inhibits the SREBP2 pathway by promoting the retention of the SREBP2/SCAP complex in the ER.

Activation of LXR Pathway

25-HC is an agonist for Liver X Receptors (LXRs). Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR response elements (LXREs) in the promoters of target genes, upregulating their expression. Key LXR target genes include ABCA1 and ABCG1, which are involved in cholesterol efflux.

LXR_Activation_by_25HC HC_25 25-HC LXR LXR HC_25->LXR binds and activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR heterodimerizes with RXR RXR RXR->LXR_RXR LXRE LXRE (LXR Response Element) LXR_RXR->LXRE binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes upregulates transcription Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux leads to

Caption: 25-HC activates the LXR pathway, leading to increased cholesterol efflux.

Experimental Workflow for Studying 25-HC Effects

The following diagram outlines a general workflow for investigating the effects of 25-HC-d6 in cell culture.

Experimental_Workflow Start Start Prepare_Solutions Prepare 25-HC-d6 Stock and Working Solutions Start->Prepare_Solutions Treatment Treat Cells with 25-HC-d6, Vehicle, and Untreated Controls Prepare_Solutions->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Downstream_Assays Perform Downstream Assays Incubation->Downstream_Assays Data_Analysis Data Analysis and Interpretation Downstream_Assays->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell culture studies with 25-HC-d6.

References

Application Notes and Protocols for Spiking Samples with 25-Hydroxycholesterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

25-Hydroxycholesterol (B127956) (25-HC) is a critical oxysterol involved in a variety of biological processes, including cholesterol homeostasis, immune regulation, and antiviral responses. Accurate quantification of 25-HC in biological matrices is essential for understanding its physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as 25-Hydroxycholesterol-d6 (25-HC-d6), is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification methods. This document provides a detailed guide for spiking biological samples with 25-HC-d6 for the accurate measurement of endogenous 25-HC.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or ethanol (B145695) at a concentration of 1 µg/mL.[1] Store this solution at -20°C.

  • Internal Standard Spiking Solution: From the stock solution, prepare a working spiking solution of 25-HC-d6. The concentration of this solution should be optimized based on the expected concentration of the endogenous analyte in the samples and the analytical method's sensitivity. A common starting concentration is 100 ng/mL in ethanol or methanol.[2]

Sample Preparation and Spiking

The following protocols are generalized for different biological matrices. Optimization may be required for specific sample types and analytical platforms.

Protocol 2.1: Spiking of Serum/Plasma Samples

  • Thaw serum or plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a clean glass tube, add a specific volume of the serum or plasma sample (e.g., 250 µL).

  • Add a precise volume of the 25-HC-d6 internal standard spiking solution to each sample. For instance, add 100 µL of a 100 ng/mL 25-HC-d6 solution.[2]

  • Vortex the mixture gently for 30 seconds.

  • Proceed with the extraction protocol.

Protocol 2.2: Spiking of Cultured Cells

  • Harvest cultured cells and wash them with phosphate-buffered saline (PBS) to remove any residual media.

  • Perform cell lysis using an appropriate method.

  • Quantify the protein concentration of the cell lysate.

  • In a clean glass tube, add a specific amount of cell lysate (e.g., corresponding to a certain protein amount).

  • Add a precise amount of the 25-HC-d6 internal standard. For example, add 10 ng of 25-HC-d6 to each sample.[1]

  • Vortex the mixture gently.

  • Proceed with the lipid extraction protocol.[1]

Extraction of Oxysterols

Protocol 3.1: Liquid-Liquid Extraction (LLE) for Serum/Plasma

  • To the spiked serum/plasma sample, add 1 mL of acetonitrile (B52724) to precipitate proteins.[2]

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[2]

  • Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of methanol) for LC-MS analysis.[2]

Protocol 3.2: Solid-Phase Extraction (SPE) for Complex Matrices

For samples with high levels of interfering substances, SPE can provide a cleaner extract.

  • After spiking, perform alkaline hydrolysis by adding 1 N ethanolic KOH and incubating at 50°C for 2 hours to release esterified 25-HC.

  • Neutralize the sample with phosphoric acid.

  • Condition an Oasis HLB SPE cartridge with hexane/2-propanol, followed by methanol and water.

  • Load the hydrolyzed and neutralized sample onto the SPE cartridge.

  • Wash the cartridge with a methanol/water mixture to remove polar interferences.

  • Elute the oxysterols with a mixture of hexane/2-propanol.

  • Evaporate the eluate to dryness and reconstitute for analysis.

Analytical Methodology

The analysis of 25-HC is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: This is the most common method for the quantification of oxysterols. A C18 reversed-phase column is often used for chromatographic separation. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both endogenous 25-HC and the 25-HC-d6 internal standard.

  • GC-MS: For GC-MS analysis, derivatization of the hydroxyl group is required to improve volatility and chromatographic performance. Silylation with reagents like MSTFA is a common derivatization procedure.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of 25-HC using a deuterated internal standard.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterTypical ValueReference
Linearity Range4–500 ng/mL[2]
Lower Limit of Quantification (LLOQ)4 ng/mL[2]
Intra-assay Precision (%CV)< 8.7%[2]
Inter-assay Precision (%CV)< 5.8%[2]
Extraction Recovery> 90%

Table 2: Example MRM Transitions for 25-HC and 25-HC-d6

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
25-Hydroxycholesterol385.3367.315
This compound391.3373.315

Mandatory Visualization

Signaling Pathway of 25-Hydroxycholesterol

25-Hydroxycholesterol Signaling Pathway cluster_synthesis Biosynthesis cluster_metabolism Further Metabolism cluster_signaling Signaling Cascades cluster_effects Biological Effects Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H 25-HC 25-Hydroxycholesterol CH25H->25-HC Hydroxylation CYP7B1 CYP7B1 25-HC->CYP7B1 LXR Liver X Receptor 25-HC->LXR Activates SREBP SREBP Pathway 25-HC->SREBP Inhibits 7a,25-diHC 7α,25-dihydroxycholesterol CYP7B1->7a,25-diHC Hydroxylation EBI2 EBI2 (GPR183) 7a,25-diHC->EBI2 Activates Chol_Efflux Cholesterol Efflux LXR->Chol_Efflux Increases Inflammation Inflammation LXR->Inflammation Modulates Chol_Synth Cholesterol Synthesis SREBP->Chol_Synth Decreases Antiviral Antiviral Response SREBP->Antiviral Contributes to Immune_Cell_Mig Immune Cell Migration EBI2->Immune_Cell_Mig Regulates Experimental Workflow Sample Biological Sample (Serum, Plasma, Cells) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze Quantify Data Analysis and Quantification Analyze->Quantify

References

Application Notes and Protocols: Proper Storage and Handling of 25-Hydroxycholesterol-d6 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and utilization of 25-Hydroxycholesterol-d6 (25-HC-d6) solutions in a research setting. Adherence to these protocols is crucial for ensuring the integrity of the compound and obtaining reliable experimental results.

Product Information and Storage

Proper storage of this compound is critical to maintain its stability and purity. The following table summarizes the key storage and stability information.

ParameterRecommendationSource(s)
Form Crystalline solid[1]
Storage Temperature Store at -20°C for long-term storage.[1][2][3]
Stability Stable for at least 4 years when stored as a crystalline solid at -20°C.[1][4]
Shipping Typically shipped on wet ice in the continental US; conditions may vary for other locations.[1]
Stock Solution Storage Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5][6]
Aqueous Solution Storage It is not recommended to store aqueous solutions for more than one day.[4][7]

Solubility

This compound is soluble in various organic solvents. The table below provides solubility data for common laboratory solvents.

SolventSolubilitySource(s)
Ethanol (B145695)~20 mg/mL[1][7]
Dimethylformamide (DMF)~2 mg/mL[1][7]
Dimethyl sulfoxide (B87167) (DMSO)~100 µg/mL[1][7]
Ethanol:PBS (pH 7.2) (1:2)~500 µg/mL[1][7]

Note: To prepare an aqueous solution, first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[4][7]

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[8][9]

PrecautionGuidelineSource(s)
Personal Protective Equipment (PPE) Wear chemical safety goggles, gloves, and a lab coat. Use a NIOSH-approved respirator if working with the solid form to avoid dust formation.[10][11]
Ventilation Ensure good ventilation/exhaustion at the workplace. Use a laboratory fume hood when handling the compound.[8][11]
Handling Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[7][11]
First Aid (Eyes) Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[9]
First Aid (Skin) Immediately wash with water and soap and rinse thoroughly.[9]
First Aid (Ingestion) Immediately call a doctor. Do not induce vomiting.[9]
Disposal Dispose of contaminated material as hazardous waste according to local regulations. Do not allow it to enter sewers or surface water.[8][9]

Experimental Protocols

Protocol for Cell Culture Treatment

This protocol outlines a general procedure for treating cultured cells with this compound. Concentrations and incubation times may need to be optimized for specific cell lines and experimental goals.

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Cell culture medium

  • Cultured cells in multi-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a Stock Solution:

    • Aseptically dissolve this compound in ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Store the stock solution in aliquots at -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution with cell culture medium to the desired final concentrations (e.g., 1-10 µg/mL or 5 µM).[2][12]

    • Prepare a vehicle control by adding the same volume of ethanol to the cell culture medium.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared working solutions (including the vehicle control) to the respective wells.

    • Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a CO2 incubator.[8]

  • Downstream Analysis:

    • After incubation, the cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT), apoptosis assays, gene expression analysis, or protein analysis.

Experimental Workflow for Cell Culture Treatment

G cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Vehicle Control Vehicle Control Stock Solution->Vehicle Control Add Solutions Add Solutions Working Solutions->Add Solutions Vehicle Control->Add Solutions Wash Cells Wash Cells Wash Cells->Add Solutions Incubate Incubate Add Solutions->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Downstream Assays Downstream Assays Harvest Cells->Downstream Assays

Workflow for treating cultured cells with this compound.

Protocol for Use as an Internal Standard in LC-MS Analysis

This compound is commonly used as an internal standard for the quantification of endogenous 25-hydroxycholesterol (B127956) in biological samples by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • This compound stock solution

  • Organic solvents for extraction (e.g., hexane, 2-propanol, chloroform (B151607), methanol)

  • Internal standard spiking solution

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

  • Internal Standard Spiking:

    • Add a known amount of this compound (from a prepared stock solution) to each sample, calibrator, and quality control sample.[9] This is a critical step for accurate quantification.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction to isolate lipids from the sample matrix. A common method is the Bligh-Dyer extraction using a mixture of chloroform and methanol.[1] Alternatively, a hexane/2-propanol mixture can be used.[9]

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the organic (lower) phase containing the lipids.

  • Saponification (Optional):

    • To measure total 25-hydroxycholesterol (both free and esterified), a saponification step using potassium hydroxide (B78521) can be included to hydrolyze the cholesteryl esters.[9]

  • Sample Derivatization (Optional, more common for GC-MS):

    • For some analyses, derivatization may be necessary to improve chromatographic properties and ionization efficiency.

  • Reconstitution:

    • Dry the extracted lipid sample under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase used for the LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Separate the analytes using a suitable C18 reverse-phase column.[1]

    • Detect and quantify the native 25-hydroxycholesterol and the this compound internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.[1]

    • The ratio of the peak area of the endogenous 25-hydroxycholesterol to the peak area of the this compound internal standard is used to calculate the concentration of the endogenous analyte.

Experimental Workflow for LC-MS Quantification

G Sample Sample Spike IS Spike with 25-HC-d6 Sample->Spike IS Extraction Lipid Extraction Spike IS->Extraction Dry & Reconstitute Dry & Reconstitute Extraction->Dry & Reconstitute LC-MS LC-MS Analysis Dry & Reconstitute->LC-MS Quantification Quantification LC-MS->Quantification G cluster_srebp SREBP Pathway cluster_lxr LXR Pathway 25-HC 25-Hydroxycholesterol SCAP/SREBP SCAP/SREBP Complex 25-HC->SCAP/SREBP inhibits LXR Liver X Receptor 25-HC->LXR activates Golgi Golgi Processing SCAP/SREBP->Golgi nSREBP Nuclear SREBP Golgi->nSREBP Gene Expression Cholesterol Synthesis Genes nSREBP->Gene Expression LXR Target Genes LXR Target Genes LXR->LXR Target Genes

References

Application Note: High-Throughput Chromatographic Separation and Quantification of 25-Hydroxycholesterol and its d6 Analog in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25-hydroxycholesterol (B127956) (25-OHC) is a critical oxysterol involved in numerous physiological and pathological processes, including cholesterol homeostasis, immune response, and cell signaling.[1][2] Accurate quantification of 25-OHC in biological samples is paramount for researchers, scientists, and drug development professionals investigating its role in various diseases. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of 25-hydroxycholesterol and its deuterated internal standard, 25-hydroxycholesterol-d6 (25-OHC-d6). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]

Analytical Methods Overview

This method employs a reversed-phase C18 column for the chromatographic separation of 25-OHC and its d6 analog, followed by detection using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The sample preparation involves a straightforward protein precipitation or a more rigorous solid-phase extraction (SPE) for cleaner extracts, depending on the complexity of the sample matrix.

Quantitative Data Summary

The following tables summarize the typical performance characteristics for the analysis of 25-hydroxycholesterol using the described LC-MS/MS method. These values can be considered target performance indicators.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValueSource
Chromatographic Column Kinetex Phenomenex C18 (2.1 mm ID × 150 mm, 2.6 µm) or equivalent EC-C18 (length ≤ 50mm)[4][5]
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Methanol (B129727)/Water (95/5) or 0.2-0.4% Formic Acid in Water[4][5]
Mobile Phase B 0.1% Formic Acid and 5 mM Ammonium Formate in Methanol/Dichloromethane/Water (62/36/2) or 0.2% Formic Acid in Acetonitrile[4][5]
Flow Rate 0.4 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 2 µL[4]
Ionization Mode Positive Electrospray Ionization (ESI)[4]
Capillary Voltage 2.5 kV[4]
Capillary Temperature 320 °C[4]
Sheath Gas Flow Rate 25 AU[4]
Auxiliary Gas Flow Rate 10 AU[4]
Auxiliary Gas Temperature 300 °C[4]
Precursor Ion (m/z) for 25-OHC 367.3351 ([M+H–2H₂O]⁺)[4]
Product Ion (m/z) for 25-OHC 95.0857[4]
Precursor Ion (m/z) for 25-OHC-d6 To be determined based on the specific labeled positionsN/A
Product Ion (m/z) for 25-OHC-d6 To be determined based on the specific labeled positionsN/A
Collision Energy 50 V (for 25-OHC)[4]

Table 2: Method Performance Characteristics

ParameterValueSource
Linearity (R²) > 0.999[4]
Linear Range 0.5 - 15.0 µg/mL[4]
Limit of Quantification (LOQ) Nanomolar range[4]
Accuracy 80 - 120%[4]
Precision (%RSD) < 15%N/A
Recovery 85 - 115%[6]

Experimental Protocols

Protocol 1: Sample Preparation from Serum/Plasma

This protocol describes the extraction of total 25-hydroxycholesterol (free and esterified) from serum or plasma.

  • Internal Standard Spiking: To 500 µL of serum or plasma, add a known amount of this compound as an internal standard.[7]

  • Alkaline Hydrolysis (Saponification): Add 2 mL of 1 N ethanolic KOH and incubate at 50°C for 2 hours to hydrolyze cholesteryl esters.[7]

  • Neutralization: Neutralize the sample to pH 7 with phosphoric acid.[7]

  • Centrifugation: Centrifuge the mixture for 5 minutes at 1000 x g and collect the clear supernatant.[7]

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB extraction cartridge (150 mg) with 1 mL of hexane/2-propanol (50:50, v/v), 1 mL of methanol, and 2 mL of water.[7]

    • Load the supernatant onto the conditioned cartridge.[7]

    • Wash the cartridge with 4 mL of methanol/water (75/25, v/v).[7]

    • Elute the analyte with 3 mL of hexane/2-propanol (50:50, v/v).[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 35°C.[7] Reconstitute the residue in 100 µL of methanol for LC-MS/MS analysis.[7]

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject 2 µL of the reconstituted sample onto the C18 column.[4]

    • Perform a gradient elution using Mobile Phase A and Mobile Phase B. A typical gradient could be:

      • 0-1 min: 30% B

      • 1-8 min: 30-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-30% B

      • 10.1-15 min: 30% B

  • Mass Spectrometric Detection:

    • Monitor the multiple reaction monitoring (MRM) transitions for 25-hydroxycholesterol and this compound in positive ESI mode.

Visualizations

Signaling Pathway

signaling_pathway cluster_synthesis Cholesterol Metabolism cluster_regulation Cellular Regulation Cholesterol Cholesterol CH25H Cholesterol 25-hydroxylase Cholesterol->CH25H 25-HC 25-Hydroxycholesterol SREBP_Processing SREBP Processing (Inhibited) 25-HC->SREBP_Processing LXR_Activation LXR Activation 25-HC->LXR_Activation Immune_Response Immune Response 25-HC->Immune_Response CH25H->25-HC experimental_workflow Sample Biological Sample (Serum, Plasma, etc.) Spiking Spike with 25-OHC-d6 Internal Standard Sample->Spiking Hydrolysis Alkaline Hydrolysis (Saponification) Spiking->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

Application Notes and Protocols for the GC-MS Analysis of 25-Hydroxycholesterol-d6 Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxycholesterol (B127956) (25-HC) is a critical oxysterol involved in a multitude of physiological and pathophysiological processes, including cholesterol homeostasis, immune responses, and antiviral activities. Its accurate quantification is paramount for research in these areas. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of 25-HC. However, due to its low volatility, derivatization is a mandatory step to convert 25-HC into a thermally stable and volatile compound suitable for GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of 25-Hydroxycholesterol-d6 (25-HC-d6), a common internal standard, for robust and reliable GC-MS quantification. The primary focus is on silylation, the most common derivatization technique for sterols.

Derivatization Methods: A Comparative Overview

Silylation, the replacement of active hydrogens in the hydroxyl groups of 25-HC with a trimethylsilyl (B98337) (TMS) group, is the preferred method for its GC-MS analysis. This process significantly increases the volatility and thermal stability of the analyte. Several silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being the most commonly used.

MSTFA, often used with a catalyst such as trimethyliodosilane (TMIS) and a reducing agent like 1,4-dithioerythritol (DTE), has been reported to offer superior specificity and sensitivity for the analysis of sterols compared to BSTFA with trimethylchlorosilane (TMCS).[1][2] The by-products of MSTFA derivatization are also more volatile, leading to less interference in the chromatogram.

Quantitative Comparison of Silylation Reagents

The choice of derivatization reagent can significantly impact the analytical performance. The following table summarizes the key quantitative parameters for the two most common silylation reagents used for sterol analysis.

ParameterMSTFA/DTE/TMISBSTFA/TMCSReference
Linearity (r²) ≥0.931-[1]
Precision (Repeatability, CV%) 0.92 - 3.91-[1]
Intermediate Precision (CV%) 5.12 - 6.33-[1]
Recovery (%) ≥93.688 - 117[1][3]
Limit of Detection (LOD) pg/mL range-[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of 25-HC from serum/plasma, followed by derivatization and subsequent GC-MS analysis.

I. Sample Preparation: Extraction of 25-Hydroxycholesterol from Serum/Plasma

This protocol is adapted from established methods for sterol extraction from biological matrices.[4][5]

Materials:

  • Serum or Plasma Sample

  • Methanol (HPLC Grade)

  • Deionized Water

  • Hexane (B92381) (HPLC Grade)

  • 0.9% Saline Solution

  • Potassium Hydroxide (B78521) (KOH)

  • Ethanol

  • Internal Standard Solution (this compound in ethanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of serum or plasma.

  • Add a known amount of this compound internal standard solution.

  • Add 800 µL of a methanol:water solution (8:1, v/v) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new glass tube.

  • To saponify the esterified oxysterols, add 1 mL of 1 M ethanolic potassium hydroxide solution.

  • Incubate the mixture at 60°C for 1 hour.

  • After cooling to room temperature, add 1 mL of 0.9% saline solution.

  • Perform a liquid-liquid extraction by adding 3 mL of hexane and vortexing for 2 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a clean glass tube.

  • Repeat the hexane extraction (steps 11-13) one more time and combine the hexane extracts.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C. The dried residue contains the free 25-hydroxycholesterol and its deuterated internal standard.

II. Derivatization Protocol: Silylation with MSTFA

This protocol is based on the superior performance of MSTFA for sterol derivatization.[1][6]

Materials:

  • Dried sample extract from the previous step

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 50 µL of pyridine to dissolve the residue.

  • Add 50 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex briefly.

  • Incubate the reaction mixture at 80°C for 1 hour.[6]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters for the analysis of the trimethylsilyl (TMS) derivative of this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent
GC Column TR-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 40°C for 1 min, ramp at 15°C/min to 70°C, hold for 1 min, ramp at 6°C/min to 330°C, hold for 10 min.[7]
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (m/z) for 25-HC-d6-TMS Precursor Ion: 479.7; Product Ions for confirmation: 372.9, 131.0

Signaling Pathways and Experimental Workflow

Signaling Pathways of 25-Hydroxycholesterol

25-Hydroxycholesterol is a key signaling molecule that regulates cholesterol homeostasis through its interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Protein-2 (SREBP-2).

LXR_SREBP2_Signaling cluster_High_Cholesterol High Cellular Cholesterol cluster_Low_Cholesterol Low Cellular Cholesterol 25-HC 25-HC LXR LXR 25-HC->LXR activates SREBP2_inactive SREBP-2 (inactive) 25-HC->SREBP2_inactive inhibits translocation ABCA1 ABCA1 LXR->ABCA1 upregulates Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux SCAP SCAP Golgi Golgi SREBP2_inactive->Golgi translocates SREBP2_active SREBP-2 (active) Nucleus Nucleus SREBP2_active->Nucleus Golgi->SREBP2_active cleavage Cholesterol_Synthesis Cholesterol Synthesis Nucleus->Cholesterol_Synthesis upregulates

25-HC regulates cholesterol via LXR and SREBP-2 pathways.
Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the GC-MS quantification of this compound.

GCMS_Workflow Sample Serum/Plasma Sample Extraction Liquid-Liquid Extraction (Protein Precipitation, Saponification, Hexane Extraction) Sample->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Derivatization Silylation with MSTFA (80°C for 1 hour) Drying->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis (Quantification using 25-HC-d6) GCMS->Data

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 25-Hydroxycholesterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 25-Hydroxycholesterol-d6.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common types of poor peak shape observed for this compound, and what do they indicate?

Poor peak shape in HPLC can manifest in several ways, each suggesting different underlying issues with the analytical method or system. The most common problems are peak tailing, peak fronting, broad peaks, and split peaks.[1]

  • Peak Tailing: This is characterized by an asymmetry where the latter half of the peak is wider than the front half.[2] It is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns.[1][3][4] Other causes can include column overloading, low buffer strength, or extra-column volume.[2][5]

  • Peak Fronting: This is the inverse of tailing, with a leading edge that is less steep than the trailing edge. It is often a result of sample overload or a sample solvent that is stronger than the mobile phase.[6]

  • Broad Peaks: Peaks that are wider than expected can indicate a loss of column efficiency, which may be due to column degradation, a void at the column inlet, or issues with the mobile phase composition.[1][7]

  • Split Peaks: A single compound appearing as two or more peaks can be caused by problems with the injection process, partial sample dissolution, or a void in the column.[1]

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing is a frequent issue in the analysis of sterols. The troubleshooting process involves systematically investigating and eliminating potential causes.

dot graph "Troubleshooting_Peak_Tailing" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes start [label="Peak Tailing Observed for\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Secondary Interactions\n(e.g., with silanols)", fillcolor="#FBBC05"]; cause2 [label="Column Overload", fillcolor="#FBBC05"]; cause3 [label="Mobile Phase Issues", fillcolor="#FBBC05"]; cause4 [label="System & Column Health", fillcolor="#FBBC05"]; cause5 [label="Metal Interactions", fillcolor="#FBBC05"];

solution1a [label="Adjust Mobile Phase pH\n(e.g., add formic acid)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Use End-Capped or\nPolar-Embedded Column", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1c [label="Add Competing Base\n(if analyte is basic)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2a [label="Reduce Injection Volume", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Dilute Sample", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3a [label="Increase Buffer Strength\n(10-50 mM)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3b [label="Ensure Proper Mobile\nPhase Miscibility", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4a [label="Use a Guard Column", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4b [label="Flush or Replace Column", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4c [label="Minimize Extra-Column Volume\n(shorter, narrower tubing)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution5a [label="Use Metal-Free or\nInert LC System/Column", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3; start -> cause4; start -> cause5;

cause1 -> solution1a [label="Mitigate Silanol Interactions"]; cause1 -> solution1b; cause1 -> solution1c; cause2 -> solution2a [label="Reduce On-Column Mass"]; cause2 -> solution2b; cause3 -> solution3a [label="Improve Buffering Capacity"]; cause3 -> solution3b; cause4 -> solution4a [label="Protect Analytical Column"]; cause4 -> solution4b [label="Address Degradation/Contamination"]; cause4 -> solution4c [label="Reduce Band Broadening"]; cause5 -> solution5a [label="Prevent Chelation/Adsorption"]; }

Troubleshooting flowchart for peak tailing of this compound.

Summary of Causes and Solutions for Peak Tailing:

Potential Cause Description Recommended Solutions
Secondary Interactions The hydroxyl groups on this compound can interact with active sites, like residual silanol groups on the silica-based column packing, causing tailing.[4][6]- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups.[8][9] - Use a highly deactivated, end-capped column to minimize available silanol groups.[1][3] - Consider a column with a different stationary phase, such as one with a polar-embedded group.[2]
Column Overload Injecting too high a concentration or volume of the analyte can saturate the stationary phase.[2][5]- Reduce the injection volume.[7] - Dilute the sample and reinject.[10]
Mobile Phase Issues An incorrect mobile phase pH or insufficient buffer strength can lead to inconsistent ionization of the analyte and secondary interactions.[2][5]- Increase the buffer strength of the mobile phase (typically 10-50 mM).[2] - Ensure the mobile phase pH is at least one unit away from the pKa of the analyte.[11]
Column Degradation or Contamination Over time, columns can degrade, or the inlet frit can become contaminated with sample matrix components.[1] Voids can also form in the column bed.[2]- Use a guard column to protect the analytical column.[1] - Flush the column with a strong solvent.[1] - If the problem persists, replace the column.[5]
Extra-Column Effects Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2]- Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID).[2] - Ensure all fittings are secure and there are no leaks.[7]
Metal Interactions Analytes with functional groups like hydroxyls can interact with metal surfaces in the LC system (e.g., stainless steel tubing, frits), leading to adsorption and peak tailing.[6][12]- Use a bio-inert or metal-free LC system and column if available.[12]
Q3: I am observing peak fronting for this compound. What should I investigate?

Peak fronting is less common than tailing but can still compromise results. The primary causes are typically related to the sample and its introduction onto the column.

Troubleshooting Steps for Peak Fronting:

  • Evaluate Sample Solvent: The most common cause of peak fronting is a sample solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[6][13]

    • Solution: Whenever possible, dissolve and inject your this compound standard in the initial mobile phase.[11] If this is not feasible due to solubility constraints, use a solvent that is weaker than the mobile phase.[14]

  • Check for Overloading: High concentrations of the analyte can also lead to peak fronting.[6]

    • Solution: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[9]

  • Inspect the Column: In some cases, a void or collapse at the head of the column can cause peak distortion, including fronting.[10]

    • Solution: If you suspect column failure, it may need to be replaced.[10]

Q4: My peak for this compound is co-eluting with its non-deuterated form or other isomers. How can I improve the resolution?

Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[15] Additionally, isomers like 24S-hydroxycholesterol can be difficult to separate from 25-hydroxycholesterol (B127956).[16][17]

Strategies to Improve Resolution:

Parameter Action Rationale
Mobile Phase Composition Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa).[9]Different organic solvents alter the selectivity of the separation, which can resolve co-eluting peaks.[9]
Gradient Elution Employ a shallower gradient.[10]A slower increase in the organic solvent percentage provides more time for the column to separate closely eluting compounds.[10]
Column Chemistry Switch to a different stationary phase, such as a PFP (pentafluorophenyl) or phenyl-hexyl column.[9][10]These phases offer different retention mechanisms compared to standard C18 columns and can provide unique selectivity for sterols.[9][10]
Column Temperature Optimize the column temperature.Lowering the temperature can sometimes enhance the small differences between isomers, improving resolution.[10]
Column Dimensions Use a longer column or a column with a smaller particle size.[10]A longer column or smaller particles increase column efficiency, leading to sharper peaks and better resolution.[10]

Experimental Protocols

Protocol 1: General LC-MS/MS (B15284909) Method for Oxysterol Analysis

This protocol is a representative method for the analysis of 25-Hydroxycholesterol and can be adapted for this compound.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes prep [label="Sample Preparation\n(e.g., LLE or SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc [label="LC Separation", fillcolor="#FBBC05"]; ms [label="MS/MS Detection\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> lc; lc -> ms; ms -> data; }

General experimental workflow for oxysterol analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL plasma sample, add the internal standard (this compound).

  • Perform a liquid-liquid extraction using a suitable solvent such as a mixture of hexane (B92381) and isopropanol.[18]

  • Vortex the mixture and then centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.[8]

2. LC Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm).[8]

  • Mobile Phase A: Water with 0.1-0.5% formic acid.[8]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1-0.5% formic acid.[8]

  • Flow Rate: 0.3 - 0.5 mL/min.[8]

  • Column Temperature: 30-40°C.[8][10]

  • Injection Volume: 5-10 µL.[8][10]

  • Gradient Elution: A typical gradient might start at a lower percentage of organic solvent and ramp up to elute the more hydrophobic sterols.

3. MS/MS Conditions

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[10]

  • Detection: Multiple Reaction Monitoring (MRM).[10] The specific precursor and product ions for this compound would need to be determined. For non-deuterated 25-hydroxycholesterol, a common transition is m/z 385 -> 367.[19]

LC-MS/MS Parameters for Oxysterol Analysis:

Parameter Typical Value/Condition Reference
Column C18 or PFP[8][10]
Mobile Phase A Water + 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile/Methanol + 0.1% Formic Acid[8]
Flow Rate 0.3 - 0.5 mL/min[8]
Column Temperature 30 - 40 °C[8][10]
Ionization APCI or ESI (+)[10]
Detection Mode MRM[10]

References

Technical Support Center: Analysis of 25-Hydroxycholesterol-d6 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25-Hydroxycholesterol-d6 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for 25-Hydroxycholesterol (B127956) and its deuterated internal standard, this compound?

A1: The selection of precursor and product ions is critical for the sensitive and specific detection of your analytes. In positive ionization mode, 25-Hydroxycholesterol typically loses one or two water molecules. The deuterated internal standard will have a corresponding mass shift.

Table 1: Mass Spectrometry Parameters for 25-Hydroxycholesterol and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
25-Hydroxycholesterol367.3495.09ESI+[1][2]
25-Hydroxycholesterol420367ESI+[3]
This compound375.695.1APCI+[4]

Note: Optimal collision energies should be determined empirically on your specific instrument.

Q2: Which ionization technique, ESI or APCI, is more suitable for 25-Hydroxycholesterol analysis?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for the analysis of oxysterols like 25-Hydroxycholesterol.[3][4][5] ESI is often favored for its high efficiency and low sample consumption, typically operating in positive ionization mode.[5] APCI is also a robust technique for this class of compounds.[4] The choice may depend on the specific instrumentation available and the sample matrix.

Q3: What are the recommended chromatographic conditions for separating 25-Hydroxycholesterol?

A3: A reverse-phase C18 column is commonly employed for the chromatographic separation of 25-Hydroxycholesterol.[1][3][6] Mobile phases typically consist of methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[1][7] Both isocratic and gradient elution methods can be effective.[6][7] It is crucial to achieve good separation from isomeric compounds, such as 24S-hydroxycholesterol, as they can have similar fragmentation patterns and cause interference.[6][8][9]

Table 2: Example Liquid Chromatography Parameters.

ParameterConditionReference
ColumnC18 (e.g., 2.1 mm ID x 150 mm, 2.6 µm particle size)[1]
Mobile Phase AMethanol/water (95/5) with 0.1% formic acid and 5 mM ammonium formate[1]
Mobile Phase BMethanol/dichloromethane/water (62/36/2) with 0.1% formic acid and 5 mM ammonium formate[1]
Flow Rate0.4 mL/min[1]
Column Temperature40 °C[1]

Q4: How should I prepare my samples for 25-Hydroxycholesterol analysis?

A4: Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include:

  • Protein Precipitation: A straightforward method using cold ethanol (B145695) to precipitate proteins from plasma samples.[10]

  • Liquid-Liquid Extraction (LLE): This technique is used to extract sterols from a plasma matrix.[4]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up samples after lipid extraction.[3]

To ensure accurate quantification, an isotopic internal standard like this compound should be added early in the sample preparation process.[7]

Troubleshooting Guide

Issue 1: Poor sensitivity or no detectable peak for this compound.

  • Possible Cause: Incorrect mass spectrometry parameters.

    • Solution: Verify the precursor and product ion m/z values for this compound. Optimize the collision energy and other source parameters on your instrument.

  • Possible Cause: Inefficient ionization.

    • Solution: Ensure the mobile phase contains additives like formic acid or ammonium formate to promote protonation in positive ESI mode.[1][7] Consider testing APCI as an alternative ionization source.

  • Possible Cause: Degradation of the analyte.

    • Solution: Store standard solutions at -30°C to minimize degradation.[1] Prepare working standards fresh for each experiment.[1]

Issue 2: High background noise or interfering peaks.

  • Possible Cause: Matrix effects from the biological sample.

    • Solution: Optimize the sample preparation method. Incorporate a solid-phase extraction (SPE) step for cleaner extracts.[3] Diluting the sample may also help reduce matrix effects.

  • Possible Cause: Co-elution with isomeric compounds.

    • Solution: 25-Hydroxycholesterol has isomers like 24S-hydroxycholesterol that can interfere with quantification.[6][8] Adjust the chromatographic gradient to improve the resolution between these isomers. A longer column or a column with a different selectivity may be necessary.

Issue 3: Poor reproducibility and accuracy.

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure the internal standard (this compound) is added to all samples, standards, and quality controls at the beginning of the extraction process.[7] This will compensate for variability in extraction efficiency and matrix effects.

  • Possible Cause: Instability of the analyte in the autosampler.

    • Solution: Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the analyte during the analytical run.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of 25-Hydroxycholesterol

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of 25-Hydroxycholesterol and this compound in methanol.

    • Store stock solutions at -30°C.[1]

    • Prepare working standards and calibration curves by serial dilution of the stock solution. It is recommended to prepare these in a surrogate matrix (e.g., charcoal-stripped plasma) or the same matrix as the samples to account for matrix effects.[1]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control, add the internal standard solution (this compound).

    • Add 400 µL of cold ethanol to precipitate proteins.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases containing methanol, water, and an additive like formic acid.

    • Set the mass spectrometer to monitor the specific MRM transitions for 25-Hydroxycholesterol and this compound in positive ionization mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add this compound sample->add_is precipitation Protein Precipitation (Cold Ethanol) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: A typical experimental workflow for the analysis of 25-Hydroxycholesterol.

troubleshooting_logic start Poor Signal for this compound cause1 Incorrect MS Parameters? start->cause1 cause2 Inefficient Ionization? start->cause2 cause3 Analyte Degradation? start->cause3 solution1 Verify MRM transitions & optimize collision energy cause1->solution1 Check solution2 Add mobile phase modifier (e.g., formic acid) cause2->solution2 Check solution3 Prepare fresh standards & check storage conditions cause3->solution3 Check

Caption: A troubleshooting guide for poor signal intensity issues.

References

Technical Support Center: 25-Hydroxycholesterol-d6 Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 25-Hydroxycholesterol-d6. Our goal is to help you improve the recovery of this internal standard during sample extraction for accurate quantification of 25-Hydroxycholesterol (B127956).

Troubleshooting Guide

This guide addresses common issues encountered during the sample extraction of this compound.

Question: Why is the recovery of my this compound internal standard consistently low?

Answer: Low recovery of this compound can stem from several factors throughout the extraction process. Here are the primary causes and their solutions:

  • Incomplete Saponification: A significant portion of 25-hydroxycholesterol in biological samples can be esterified. If you are aiming to measure total 25-hydroxycholesterol, incomplete saponification (hydrolysis of these esters) will lead to poor recovery.

    • Solution: Ensure your saponification reagent (e.g., potassium hydroxide (B78521) in ethanol) is freshly prepared. Optimize the incubation time and temperature (e.g., 1 hour at 37°C or 80°C) to ensure complete hydrolysis.[1][2]

  • Inefficient Extraction: The choice of extraction solvent and the extraction technique itself are critical for good recovery.

    • Solution for Liquid-Liquid Extraction (LLE): Ensure vigorous mixing (vortexing) and a sufficient volume of your organic solvent (e.g., hexane (B92381), dichloromethane) to facilitate the transfer of the analyte from the aqueous phase.[1][3] Performing the extraction twice and combining the organic layers can also improve recovery.[1]

    • Solution for Solid-Phase Extraction (SPE): The choice of sorbent and elution solvent is crucial. For oxysterols, a silica-based or a polymeric hydrophilic-lipophilic balanced reversed-phase cartridge can be effective.[4][5] Ensure the elution solvent is strong enough to desorb the analyte from the sorbent. You may need to optimize the elution solvent composition and volume.[6]

  • Analyte Loss During Solvent Evaporation: During the drying step, typically under a stream of nitrogen, volatile analytes can be lost if the temperature is too high or the gas flow is too strong.

    • Solution: Use a gentle stream of nitrogen and a controlled temperature (e.g., 30-40°C) to evaporate the solvent.

  • Suboptimal pH: The pH of the sample can influence the extraction efficiency, especially in SPE, by affecting the interaction between the analyte and the sorbent.[6]

    • Solution: Adjust the pH of your sample to a level where this compound is in a neutral form to improve its retention on non-polar sorbents.

Question: I'm observing significant variability in my this compound recovery between samples. What could be the cause?

Answer: High variability in recovery often points to issues with matrix effects or inconsistent sample handling.

  • Matrix Effects: Components in the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[7][8]

    • Solution: Improve your sample cleanup procedure. Incorporating an SPE step after LLE can help remove interfering matrix components.[9][10] Additionally, ensure your chromatographic method effectively separates this compound from co-eluting matrix components.[1]

  • Inconsistent Sample Handling: Minor variations in your workflow, when applied across many samples, can lead to significant variability.

    • Solution: Ensure consistent vortexing times, precise volume additions, and uniform evaporation conditions for all samples. Automation of liquid handling and extraction steps can also reduce variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my assay?

A1: this compound is a deuterated form of 25-hydroxycholesterol. It is chemically identical to the endogenous analyte but has a higher mass due to the presence of deuterium (B1214612) atoms. It is used as an internal standard in mass spectrometry-based assays to correct for analyte loss during sample preparation and for variations in instrument response, ensuring accurate quantification of the endogenous 25-hydroxycholesterol.[11][12][13]

Q2: Is saponification always necessary for 25-hydroxycholesterol analysis?

A2: It depends on the goal of your study. In biological matrices like plasma, a significant portion of 25-hydroxycholesterol exists as fatty acid esters.[9][14] If you want to measure the total concentration of 25-hydroxycholesterol (both free and esterified forms), then saponification is a required step to hydrolyze the esters and release the free form.[14] If you are only interested in the free, unesterified form, you can omit the saponification step.

Q3: Which is better for this compound extraction: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A3: Both LLE and SPE are effective methods for extracting oxysterols, and they are often used in combination for optimal results.

  • LLE is a robust method for the initial extraction of lipids from the sample matrix.[15]

  • SPE is excellent for sample cleanup and fractionation, effectively removing interfering compounds and concentrating the analyte of interest.[5][6]

A common and effective workflow involves an initial LLE followed by SPE for cleanup and concentration.[9][10]

Q4: How should I store my samples to ensure the stability of this compound?

A4: To prevent degradation, it is recommended to store biological samples at -80°C.[12][16] Once extracted, lipid extracts should be stored in an organic solvent, preferably with an antioxidant like butylated hydroxytoluene (BHT), under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to prevent oxidation.[16] Minimize freeze-thaw cycles as this can lead to analyte degradation.

Quantitative Data on Extraction Recovery

The recovery of oxysterols can vary depending on the sample matrix and the extraction method employed. The following table summarizes typical recovery rates reported in the literature for methods analyzing a range of sterols, including 25-hydroxycholesterol.

Extraction MethodSample MatrixTypical Recovery (%)Reference
LLE followed by SPEHuman Plasma85 - 110%[9][10][17]
LLE (Hexane)Plasma85 - 101% (for 24S-OHC)
Triton and DMSO extraction followed by SPECellular Matrix>70% (for monohydroxysterols)[18]

Experimental Protocols

Below are detailed protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the recovery of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) with Saponification

This protocol is suitable for the extraction of total 25-hydroxycholesterol from plasma.

  • Sample Preparation: To 200 µL of plasma in a glass tube, add the this compound internal standard.

  • Saponification: Add 1 mL of 1 M potassium hydroxide in 90% ethanol. Vortex and incubate at 80°C for 1 hour to hydrolyze the cholesteryl esters.[2] Cool the sample to room temperature.

  • Extraction: Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the hexane extracts.[1]

  • Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for your LC-MS analysis).

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is designed for the cleanup of a lipid extract obtained from LLE.

  • Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 100 mg) by passing 2 mL of hexane through it.[14]

  • Sample Loading: Dissolve the dried lipid extract (from LLE) in 1 mL of toluene (B28343) and load it onto the conditioned SPE cartridge.[14]

  • Washing:

    • Wash the cartridge with 1 mL of hexane to elute nonpolar lipids like cholesteryl esters. Discard this fraction.

    • Wash the cartridge with 8 mL of 30% isopropanol (B130326) in hexane to elute cholesterol and other mono-hydroxy sterols.[14] This fraction can be discarded if not of interest.

  • Elution: Elute the di-hydroxy sterols, including this compound, with 5 mL of a stronger solvent mixture, such as 30% isopropanol in hexane.[14] Collect this fraction.

  • Drying and Reconstitution: Evaporate the collected fraction to dryness under a gentle stream of nitrogen and reconstitute the residue in your mobile phase for analysis.

Visualizations

Troubleshooting Workflow for Low Recovery

Troubleshooting_Workflow start Low Recovery of This compound check_fractions Analyze All Fractions: Load, Wash, and Elution start->check_fractions load_loss Analyte found in Load/Wash Fraction? check_fractions->load_loss Yes no_elution Analyte not found in any fraction? check_fractions->no_elution No in_elution Analyte found in Elution Fraction? check_fractions->in_elution Yes solution_load Potential Causes: - Incorrect sorbent/solvent - Sample solvent too strong - Incorrect pH - Sorbent overload load_loss->solution_load solution_no_elution Potential Cause: Analyte is irreversibly bound to the sorbent. no_elution->solution_no_elution solution_in_elution Potential Causes: - Analyte loss during  evaporation - Matrix effects  (ion suppression) in_elution->solution_in_elution fix_load Solutions: - Re-evaluate SPE method - Adjust sample solvent/pH - Increase sorbent amount solution_load->fix_load fix_no_elution Solutions: - Use a stronger  elution solvent - Change SPE sorbent solution_no_elution->fix_no_elution fix_in_elution Solutions: - Optimize evaporation - Improve sample cleanup - Adjust chromatography solution_in_elution->fix_in_elution

Caption: A troubleshooting workflow for diagnosing and resolving low recovery issues.

General Sample Extraction Workflow

Extraction_Workflow start Start: Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) start->add_is saponification Saponification (Optional, for total 25-HC) add_is->saponification lle Liquid-Liquid Extraction (LLE) (e.g., with Hexane) saponification->lle separate_phases Phase Separation (Centrifugation) lle->separate_phases collect_organic Collect Organic Layer separate_phases->collect_organic spe Solid-Phase Extraction (SPE) (Cleanup and Concentration) collect_organic->spe dry_reconstitute Dry Down and Reconstitute spe->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis

Caption: A general workflow for the extraction of this compound.

References

Stability issues of 25-Hydroxycholesterol-d6 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 25-Hydroxycholesterol-d6. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C as a solid.[1][2] Some suppliers suggest that in this state, it can be stable for at least one to four years.[1][2] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q2: In which solvents can I dissolve this compound?

This compound is soluble in a variety of organic solvents. The choice of solvent will depend on your experimental needs. Below is a summary of reported solubilities.

Q3: Are there general best practices for handling solutions of this compound to ensure stability?

Yes. To maximize the stability of this compound in an organic solvent, it is recommended to store it in a glass container with a Teflon-lined closure.[4] The solution should be stored under an inert gas like argon or nitrogen.[4] Storing organic solutions below -30°C is generally not recommended unless the solution is in a sealed glass ampoule.[4]

Q4: My results are inconsistent. Could my this compound be degrading?

Inconsistent results can be a sign of compound degradation. Oxysterols, in general, can be susceptible to oxidation.[5] If you suspect degradation, it is advisable to perform a quality control check, for instance, by using liquid chromatography-mass spectrometry (LC-MS) to assess the purity of your standard.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results Degradation of the standard solution.Prepare a fresh stock solution from solid material. Perform a stability study in your solvent of choice (see Experimental Protocol below).
Improper storage.Ensure the solution is stored at the recommended temperature in a tightly sealed glass vial under an inert atmosphere.[4]
Precipitate observed in the solution upon warming The compound may have come out of solution.Gently warm the solution and vortex to redissolve. Ensure the concentration is not above the solubility limit at the working temperature.
Unexpected peaks in chromatogram Presence of degradation products or impurities from the solvent.Use high-purity solvents. Run a solvent blank to check for impurities. Confirm the identity of the main peak and any new peaks using mass spectrometry.

Data Presentation

Table 1: Reported Stability of this compound

FormStorage TemperatureReported Stability
Solid-20°C≥ 4 years[1]
Solid-20°C1 Year[2]
In Solution-80°C6 months[3]
In Solution-20°C1 month[3]

Table 2: Solubility of this compound in Different Solvents

SolventConcentration
DMF2 mg/ml
DMSO100 µg/ml
Ethanol20 mg/ml
Ethanol:PBS (pH 7.2) (1:2)500 µg/ml

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Chosen Solvent

This protocol outlines a general method to determine the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a stock solution in the desired high-purity solvent (e.g., ethanol, methanol) at a known concentration (e.g., 1 mg/mL).

    • Use a glass vial with a Teflon-lined cap.

  • Aliquoting and Storage:

    • Dispense aliquots of the stock solution into several glass vials.

    • Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store the aliquots at your intended storage temperature (e.g., -20°C).

  • Time-Point Analysis:

    • Establish a timeline for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60).

    • At each time point, remove one aliquot from storage.

    • Allow the aliquot to reach room temperature.

  • Analytical Method:

    • Analyze the sample using a suitable analytical method, such as LC-MS/MS. This technique is effective for quantifying cholesterol and its derivatives.[5]

    • Monitor the peak area of the this compound parent ion.

    • Screen for the appearance of potential degradation products (e.g., further oxidized species).

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at Day 0.

    • A significant decrease in the peak area over time indicates instability.

    • Plot the percentage of the remaining this compound against time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Time Points cluster_analysis Analysis cluster_results Results prep_solid Solid this compound prep_dissolve Dissolve in Solvent prep_solid->prep_dissolve prep_aliquot Aliquot into Vials prep_dissolve->prep_aliquot storage Store at Desired Temperature (e.g., -20°C) prep_aliquot->storage tp0 Time Point 0 storage->tp0 tp1 Time Point 1 storage->tp1 tp_n Time Point n storage->tp_n analysis LC-MS/MS Analysis tp0->analysis tp1->analysis tp_n->analysis data Quantify Peak Area analysis->data compare Compare to Time 0 data->compare stability Determine Stability Profile compare->stability

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_synthesis Synthesis cluster_regulation Cellular Regulation cluster_effects Biological Effects cholesterol Cholesterol ch25h CH25H (Cholesterol 25-hydroxylase) cholesterol->ch25h hc25 25-Hydroxycholesterol ch25h->hc25 srebp SREBP Pathway hc25->srebp Inhibits lxr LXR Pathway hc25->lxr Activates inflammation Inflammatory Signaling (e.g., AP-1) hc25->inflammation Amplifies antiviral Antiviral Response hc25->antiviral Contributes to chol_meta Cholesterol Metabolism srebp->chol_meta immune_mod Immune Modulation lxr->immune_mod inflammation->immune_mod

Caption: Simplified signaling pathways involving 25-Hydroxycholesterol.[6][7]

References

Technical Support Center: Isotopic Interference Correction for 25-Hydroxycholesterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 25-Hydroxycholesterol-d6 as an internal standard in mass spectrometry-based quantification of 25-Hydroxycholesterol.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, or "cross-talk," occurs when the isotopic distribution of the unlabeled analyte (25-Hydroxycholesterol) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound) in a mass spectrometer.[1][2] This is due to the natural abundance of heavy isotopes (primarily ¹³C) in the analyte, which can contribute to the signal intensity of the internal standard. This interference can lead to an overestimation of the internal standard's signal, resulting in an underestimation of the true analyte concentration and causing non-linearity in the calibration curve.[1][2]

Q2: How can I determine if my this compound is subject to interference from the unlabeled analyte?

A2: You can experimentally determine the contribution of unlabeled 25-Hydroxycholesterol to the this compound signal by preparing a high-concentration sample of unlabeled 25-Hydroxycholesterol without any internal standard. Analyze this sample using the same LC-MS/MS method as your study samples and monitor the mass transition for this compound. Any signal detected in the internal standard channel is indicative of isotopic interference.

Troubleshooting Guides

Issue 1: Non-linear calibration curve for 25-Hydroxycholesterol quantification.

Cause: A common cause for non-linearity, especially at high analyte concentrations, is the isotopic contribution of the unlabeled 25-Hydroxycholesterol to the this compound signal.

Solution:

  • Verify Isotopic Contribution: Perform the experiment described in FAQ Q2 to confirm and quantify the extent of the interference.

  • Apply a Correction Factor: Mathematically correct for the interference using the formulas provided in the "Experimental Protocols" section below.

  • Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution of the analyte's isotopes, but this should be done cautiously to avoid detector saturation.[3]

  • Monitor a Less Abundant Isotope: If significant interference persists, consider monitoring a less abundant but unique product ion of this compound that has minimal overlap with the analyte's isotopic pattern.[3]

Issue 2: Inaccurate and imprecise results for 25-Hydroxycholesterol quantification.

Cause: In addition to isotopic interference, inaccuracies can arise from variations in sample preparation, matrix effects, and instrument performance.

Solution:

  • Ensure Proper Internal Standard Usage: The internal standard should be added to all samples, calibrators, and quality controls at the earliest possible stage of the sample preparation process to account for variability in extraction and recovery.

  • Matrix Effect Evaluation: Assess matrix effects by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and compensate for matrix effects.

  • Method Validation: A comprehensive method validation according to regulatory guidelines should be performed to ensure accuracy, precision, linearity, and stability.

Quantitative Data: Isotopic Purity of this compound

The isotopic purity of commercially available this compound is crucial for accurate quantification. Below is a summary of typical isotopic distribution data from suppliers. It is always recommended to refer to the certificate of analysis for the specific lot being used.

Isotopic SpeciesAbundance (%)
d0< 0.1
d1< 0.5
d2< 1.0
d3< 2.0
d4< 5.0
d5< 15.0
d6> 75.0

Note: These are representative values. The actual distribution may vary between lots and suppliers. The key is that the d6 species is the most abundant.

Experimental Protocols

Protocol 1: Determining the Isotopic Contribution Factor (CF)

This protocol outlines the steps to experimentally determine the contribution of unlabeled 25-Hydroxycholesterol to the signal of this compound.

Materials:

  • Unlabeled 25-Hydroxycholesterol standard

  • This compound internal standard

  • LC-MS/MS system

  • Appropriate solvents and sample matrix (e.g., plasma)

Procedure:

  • Prepare a High-Concentration Unlabeled Analyte Solution: Prepare a solution of unlabeled 25-Hydroxycholesterol at the upper limit of quantification (ULOQ) of your assay in the sample matrix. Do not add the this compound internal standard.

  • Prepare an Internal Standard Solution: Prepare a solution containing only the this compound internal standard at the concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the high-concentration unlabeled analyte solution and acquire data, monitoring the MRM transitions for both the unlabeled analyte and the deuterated internal standard.

    • Inject the internal standard solution and acquire data.

  • Calculate the Contribution Factor (CF):

    • Measure the peak area of the signal observed in the internal standard channel from the injection of the high-concentration unlabeled analyte solution (AreaIS_from_Analyte).

    • Measure the peak area of the internal standard from the injection of the internal standard solution (AreaIS).

    • Measure the peak area of the unlabeled analyte from the injection of the high-concentration solution (AreaAnalyte).

    • Calculate the Contribution Factor (CF) using the following formula: CF = (Area_IS_from_Analyte / Area_Analyte)

Protocol 2: Correcting for Isotopic Interference in Quantitative Analysis

Procedure:

  • Acquire Data: Analyze your calibration standards, quality controls, and unknown samples containing both the analyte and the internal standard.

  • Calculate Corrected Internal Standard Area: For each sample, calculate the corrected peak area of the internal standard (AreaIS_corrected) using the CF determined in Protocol 1 and the measured peak area of the unlabeled analyte (AreaAnalyte) and the internal standard (AreaIS_measured). Area_IS_corrected = Area_IS_measured - (Area_Analyte * CF)

  • Calculate Peak Area Ratio: Calculate the new peak area ratio using the corrected internal standard area. Corrected Ratio = Area_Analyte / Area_IS_corrected

  • Quantify Analyte Concentration: Use the corrected ratios to construct your calibration curve and determine the concentration of 25-Hydroxycholesterol in your unknown samples.

Visualizations

Signaling Pathways of 25-Hydroxycholesterol

25-Hydroxycholesterol is a key oxysterol involved in the regulation of cholesterol homeostasis and immune responses. It primarily functions by modulating the activity of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and serving as a precursor for the synthesis of 7α,25-dihydroxycholesterol, a ligand for the G-protein coupled receptor GPR183.[4][5][6]

25-Hydroxycholesterol Signaling Pathway cluster_0 Cholesterol Homeostasis Regulation cluster_1 Immune Regulation Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H Hydroxylation 25-HC 25-Hydroxycholesterol CH25H->25-HC Insig Insig 25-HC->Insig Binds to SCAP SCAP Insig->SCAP Retains in ER SREBP-2 SREBP-2 SCAP->SREBP-2 Complex Nucleus Nucleus SREBP-2->Nucleus Translocation Blocked Cholesterol_Biosynthesis Cholesterol Biosynthesis Genes SREBP-2->Cholesterol_Biosynthesis Transcription Activation ER Endoplasmic Reticulum Golgi Golgi ER->Golgi Transport Blocked 25-HC_immune 25-Hydroxycholesterol CYP7B1 CYP7B1 25-HC_immune->CYP7B1 Hydroxylation 7a25-OHC 7α,25-dihydroxycholesterol CYP7B1->7a25-OHC GPR183 GPR183 (EBI2) 7a25-OHC->GPR183 Activates Immune_Cell Immune Cell (e.g., B cell, T cell) GPR183->Immune_Cell Migration Cell Migration Immune_Cell->Migration

Caption: Signaling pathways of 25-Hydroxycholesterol in cholesterol homeostasis and immune regulation.

Experimental Workflow for 25-Hydroxycholesterol Quantification

The following diagram illustrates a typical workflow for the quantification of 25-Hydroxycholesterol in a biological matrix using LC-MS/MS with this compound as an internal standard.[7][8]

Experimental Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) IS_Spiking 2. Internal Standard Spiking (Add this compound) Sample_Collection->IS_Spiking Extraction 3. Liquid-Liquid or Solid-Phase Extraction IS_Spiking->Extraction Evaporation_Reconstitution 4. Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing 6. Data Processing LC_MS_Analysis->Data_Processing Correction 7. Isotopic Interference Correction Data_Processing->Correction Quantification 8. Quantification Correction->Quantification

Caption: A typical experimental workflow for 25-Hydroxycholesterol quantification using LC-MS/MS.

References

Technical Support Center: High-Throughput 25-Hydroxycholesterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of 25-Hydroxycholesterol (B127956) (25-OHC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of 25-OHC using common analytical platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question 1: Why am I observing poor sensitivity for 25-OHC in my LC-MS/MS analysis?

Answer: Low sensitivity in the LC-MS/MS analysis of 25-OHC can stem from several factors, including inefficient ionization, suboptimal sample preparation, or matrix effects.

  • Suboptimal Ionization: 25-OHC, like other sterols, can exhibit poor ionization efficiency in electrospray ionization (ESI).

    • Troubleshooting Tip: Chemical derivatization can significantly improve sensitivity.[1] Tagging the 25-OHC molecule with a proton-affinitive or permanently charged moiety enhances its ionization.[1]

  • Inefficient Extraction: The recovery of 25-OHC from the sample matrix may be incomplete.

    • Troubleshooting Tip: Optimize your extraction method. Solid-phase extraction (SPE) is commonly used for the pre-concentration of oxysterols and removal of interfering substances like cholesterol.[2] A method using Triton and DMSO extraction has shown improved extraction efficiency and recovery of oxysterols from cellular matrices.[3][4]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of 25-OHC.

    • Troubleshooting Tip: Improve sample clean-up using SPE.[2] Also, ensure chromatographic separation is optimized to resolve 25-OHC from interfering matrix components.

Question 2: My 25-OHC peak is co-eluting with an isomeric peak, likely 24(S)-hydroxycholesterol. How can I resolve this?

Answer: Co-elution of 25-OHC with its isomers, such as 24(S)-hydroxycholesterol, is a common challenge as they cannot be fully differentiated by MS/MS alone.[5][6]

  • Chromatographic Resolution:

    • Troubleshooting Tip: Methodical optimization of the HPLC separation is crucial. This includes adjusting the mobile phase composition and temperature. For instance, an isocratic mobile phase of methanol:acetonitrile:water at a column temperature of 10°C has been shown to resolve these isomers.[5][6]

  • Column Chemistry:

    • Troubleshooting Tip: The choice of stationary phase can influence selectivity. While C18 columns are common, exploring other chemistries like phenyl-hexyl may provide the necessary resolution.

Question 3: I am seeing high variability and poor reproducibility in my 25-OHC measurements. What are the potential causes?

Answer: High variability can be introduced at multiple stages of the analytical workflow.

  • Sample Handling and Storage: Oxysterols are susceptible to auto-oxidation, which can artificially inflate their measured concentrations.[7]

    • Troubleshooting Tip: Minimize sample exposure to air and light. Rapid cell isolation and proper storage conditions are critical for clinical samples.[3][4]

  • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.

    • Troubleshooting Tip: Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard, such as d6-25-Hydroxycholesterol, is highly recommended to correct for variations in sample processing and instrument response.[2]

  • Instrument Performance: Fluctuations in the LC-MS/MS system can contribute to variability.

    • Troubleshooting Tip: Regularly perform system suitability tests and calibrations. Monitor for pressure fluctuations, retention time shifts, and changes in peak shape.

Enzyme-Linked Immunosorbent Assay (ELISA)

Question 1: My ELISA plate shows high background signal across all wells. What could be the cause?

Answer: High background in an ELISA can obscure the specific signal and reduce the dynamic range of the assay.

  • Insufficient Washing: Inadequate removal of unbound reagents is a common cause of high background.

    • Troubleshooting Tip: Ensure thorough and consistent washing of all wells between steps. If using an automated plate washer, verify its proper function.[8]

  • Concentration of Detection Reagents: Excess concentrations of the detection antibody or enzyme conjugate can lead to non-specific binding.

    • Troubleshooting Tip: Titrate the detection antibody and enzyme conjugate to determine the optimal working concentration.

  • Cross-Reactivity: The antibodies used may have some cross-reactivity with other molecules in the sample matrix.

    • Troubleshooting Tip: Check the specificity of the ELISA kit. If significant cross-reactivity is suspected, sample purification prior to the ELISA may be necessary.

Question 2: I am observing a weak or no signal in my 25-OHC ELISA, even in my positive controls.

Answer: A weak or absent signal can indicate a problem with one or more of the assay components or procedural steps.

  • Reagent Integrity: Reagents may have degraded due to improper storage or handling.

    • Troubleshooting Tip: Ensure all reagents are stored at the recommended temperature and have not expired.[9] Bring all reagents to room temperature before use.[9]

  • Incorrect Reagent Preparation: Errors in the dilution of standards, antibodies, or conjugates will affect the results.

    • Troubleshooting Tip: Double-check all calculations and pipetting techniques.[8]

  • Procedural Errors: Incorrect incubation times or temperatures can lead to a reduced signal.

    • Troubleshooting Tip: Adhere strictly to the incubation times and temperatures specified in the kit protocol.[8]

Question 3: There is high variability between my duplicate or replicate wells.

Answer: Poor precision in an ELISA can make it difficult to obtain reliable quantitative data.

  • Pipetting Inaccuracy: Inconsistent pipetting of samples, standards, or reagents is a major source of variability.

    • Troubleshooting Tip: Use calibrated pipettes and ensure proper pipetting technique.[10]

  • Inadequate Mixing: Incomplete mixing of reagents before addition to the wells can lead to uneven reactions.

    • Troubleshooting Tip: Gently mix all reagents thoroughly before use.[8]

  • Plate Washing Inconsistency: Uneven washing across the plate can result in variable background and signal.

    • Troubleshooting Tip: Ensure all wells are filled and aspirated completely during each wash step. An automated plate washer can improve consistency.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for 25-OHC in human plasma?

A1: The concentration of 25-OHC in biological matrices is typically low. For example, in healthy individuals, the average concentration of a related dihydroxycholesterol, 7α,25-dihydroxycholesterol, was found to be 0.21 ± 0.05 nM.

Q2: Is derivatization always necessary for the LC-MS/MS analysis of 25-OHC?

A2: While not strictly mandatory, derivatization is a highly effective method to enhance the sensitivity of 25-OHC detection by LC-ESI-MS/MS due to its poor ionization efficiency.[1]

Q3: What are the key considerations for sample preparation when analyzing total 25-OHC (free and esterified)?

A3: To measure total 25-OHC, an alkaline hydrolysis step (saponification) is required to release the 25-OHC from its esterified form.[2] This is typically done using ethanolic potassium hydroxide (B78521) (KOH) before extraction.[2]

Q4: Can I use a standard C18 column for the separation of 25-OHC from its isomers?

A4: While a C18 column can be used, achieving baseline separation of 25-OHC from closely eluting isomers like 24(S)-hydroxycholesterol can be challenging and may require significant method development, including optimization of the mobile phase and temperature.[5][6]

Q5: What are the main signaling pathways regulated by 25-OHC?

A5: 25-OHC is a potent regulator of cholesterol homeostasis and immune responses. It plays a key role in suppressing cholesterol synthesis by inhibiting the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Additionally, 25-OHC is an agonist for Liver X Receptors (LXRs), which are involved in cholesterol efflux and transport.

Quantitative Data Summary

ParameterMethodMatrixReported Value/RangeReference
Linearity (Cholesterol)UPLC-MS/MSLiposomal Formulation3.5 to 112.0 µg/mL
Linearity (25-OHC)UPLC-MS/MSLiposomal Formulation0.5 to 15.0 µg/mL
Accuracy (Cholesterol & 25-OHC)UPLC-MS/MSLiposomal Formulation80 to 120%
Average Concentration (7α,25-dihydroxycholesterol)HPLC-ESI-MS/MSHuman Plasma0.21 ± 0.05 nM
Average Degree of Esterification (7α,25-dihydroxycholesterol)HPLC-ESI-MS/MSHuman Plasma73.8%

Experimental Protocols

Detailed Methodology for 25-OHC Analysis in Serum using LC-MS/MS

This protocol is a composite based on established methods and should be optimized for specific laboratory conditions.

  • Internal Standard Spiking: To 500 µL of serum, add a known amount of deuterated 25-hydroxycholesterol (d6-25-OHC) as an internal standard.[2]

  • Alkaline Hydrolysis (for total 25-OHC): Add 2 mL of 1 N ethanolic KOH and incubate at 50°C for 2 hours.[2]

  • Neutralization: Neutralize the sample to pH 7 with phosphoric acid.[2]

  • Centrifugation: Centrifuge the mixture for 5 minutes at 1000 x g and collect the clear supernatant.[2]

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB extraction cartridge (150 mg) with 1 mL of hexane/2-propanol (50:50, v/v), 1 mL of methanol, and 2 mL of water.[2]

    • Load the supernatant onto the cartridge.[2]

    • Wash the cartridge with 4 mL of methanol/water (75/25, v/v).[2]

    • Elute the analyte with 3 mL of hexane/2-propanol (50:50, v/v).[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness at 35°C and reconstitute the residue in 100 µL of methanol.[2]

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.[2]

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Serum/Plasma/Cell Lysate InternalStandard Add Internal Standard (d6-25-OHC) Sample->InternalStandard Hydrolysis Alkaline Hydrolysis (Saponification) InternalStandard->Hydrolysis Extraction Solid Phase Extraction (SPE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Tandem Mass Spectrometry Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for 25-OHC analysis.

G Cholesterol Cholesterol CH25H Cholesterol 25-hydroxylase (CH25H) Cholesterol->CH25H OHC25 25-Hydroxycholesterol (25-OHC) CH25H->OHC25 SREBP2_inactive SREBP-2 (inactive) in ER membrane OHC25->SREBP2_inactive Inhibits processing LXR Liver X Receptor (LXR) OHC25->LXR Activates SREBP2_active SREBP-2 (active) in Nucleus SREBP2_inactive->SREBP2_active Gene_Expression_down Decreased Cholesterol Biosynthesis Gene Expression SREBP2_active->Gene_Expression_down Activates Gene_Expression_up Increased Cholesterol Efflux Gene Expression LXR->Gene_Expression_up

Caption: 25-OHC signaling pathway in cholesterol homeostasis.

G Problem Problem Encountered (e.g., Low Sensitivity) CheckSamplePrep Review Sample Preparation Problem->CheckSamplePrep CheckLC Evaluate LC Conditions Problem->CheckLC CheckMS Assess MS Parameters Problem->CheckMS OptimizeExtraction Optimize Extraction/SPE CheckSamplePrep->OptimizeExtraction ConsiderDerivatization Consider Derivatization CheckSamplePrep->ConsiderDerivatization AdjustMobilePhase Adjust Mobile Phase/Gradient CheckLC->AdjustMobilePhase TuneMS Tune Mass Spectrometer CheckMS->TuneMS Solution Problem Resolved OptimizeExtraction->Solution ConsiderDerivatization->Solution AdjustMobilePhase->Solution TuneMS->Solution

Caption: Logical troubleshooting flow for LC-MS/MS analysis.

References

Best practices for maintaining 25-Hydroxycholesterol-d6 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for maintaining and troubleshooting 25-Hydroxycholesterol-d6 stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound?

A1: Solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][3]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The choice of solvent depends on the required concentration. Ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are common organic solvents for dissolving this compound.[1][2][3] For aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with a buffer like PBS.[2][3]

Q3: What are the solubility limits for this compound in common solvents?

A3: The approximate solubilities are provided in the table below.

SolventSolubility
Ethanol20 mg/mL[1][2]
Dimethylformamide (DMF)2 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)100 µg/mL[1][2]
Ethanol:PBS (pH 7.2) (1:2)500 µg/mL[1][2]

Q4: How should I store my this compound stock solution?

A4: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing the solution, it is good practice to purge the solvent with an inert gas like nitrogen or argon to prevent oxidation.[2][3]

Q5: For how long is an aqueous solution of this compound stable?

A5: It is not recommended to store aqueous solutions for more than one day.[2][3] Prepare fresh aqueous solutions for each experiment.

Troubleshooting Guide

Issue 1: Inconsistent or Inaccurate Quantitative Results in LC-MS

  • Question: My quantitative results are inconsistent when using this compound as an internal standard. What could be the cause?

  • Answer: Inconsistent results can arise from a lack of co-elution with the analyte, the presence of impurities, or differential matrix effects.[4] Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4]

    • Troubleshooting Steps:

      • Verify Co-elution: Overlay the chromatograms of this compound and the analyte to ensure they co-elute.

      • Adjust Chromatography: If separation is observed, consider using a column with lower resolution or adjusting the mobile phase composition to ensure co-elution.[4]

      • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess if the analyte and the internal standard experience different levels of ion suppression or enhancement.[4]

Issue 2: Poor Peak Shape (Broadening or Tailing) in Chromatography

  • Question: I am observing broad or tailing peaks for this compound in my chromatogram. What should I do?

  • Answer: Poor peak shape can be caused by several factors including column deterioration, improper mobile phase conditions, or extra-column effects.[5][6][7]

    • Troubleshooting Steps:

      • Check the Column: If using a guard column, remove it and re-run the sample to see if the peak shape improves.[6] If the problem persists, consider flushing the analytical column or replacing it if it has aged.[5][7] A partially blocked inlet frit is a common cause of peak tailing for all compounds in a run.[7]

      • Evaluate Mobile Phase and Sample Solvent: Ensure the sample solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[8] Also, confirm that the mobile phase pH is appropriate and stable.[7]

      • Minimize Extra-Column Volume: Check all tubing and connections for dead volume, which can contribute to peak broadening.[6]

Issue 3: Loss of Signal Intensity

  • Question: The signal intensity for my this compound is decreasing over time. Why is this happening?

  • Answer: A decrease in signal intensity could be due to degradation of the stock solution, adsorption to container surfaces, or issues with the mass spectrometer.

    • Troubleshooting Steps:

      • Prepare a Fresh Stock Solution: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid material.

      • Check for Adsorption: Use glass or polypropylene (B1209903) vials with Teflon-lined caps (B75204) to store solutions, as sterols can adsorb to certain plastics.

      • Verify Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. Perform a system suitability test to check for any instrument-related issues.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol

  • Weighing: Accurately weigh 1 mg of solid this compound. To minimize exposure to moisture, allow the vial to come to room temperature before opening.

  • Dissolution: Add 1 mL of ethanol (purged with an inert gas) to the solid.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath can aid dissolution.

  • Storage: Aliquot the solution into amber glass vials with Teflon-lined caps. Store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Quality Control of the Stock Solution

  • Concentration Verification:

    • Prepare a calibration curve using a certified reference material of 25-Hydroxycholesterol.

    • Dilute an aliquot of the newly prepared this compound stock solution to fall within the linear range of the calibration curve.

    • Analyze the diluted solution by LC-MS and determine the concentration. The calculated concentration should be within ±10% of the expected value.

  • Purity Assessment:

    • Inject a concentrated aliquot of the stock solution into the LC-MS system.

    • Analyze the chromatogram for the presence of any unexpected peaks.

    • Examine the mass spectrum for any signals that could indicate degradation products or impurities.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control weigh Weigh Solid 25-OH-Cholesterol-d6 dissolve Dissolve in Purged Ethanol weigh->dissolve mix Vortex to Dissolve dissolve->mix aliquot Aliquot into Vials mix->aliquot conc_verify Concentration Verification via LC-MS aliquot->conc_verify purity_check Purity Assessment via LC-MS aliquot->purity_check storage Store at -20°C or -80°C conc_verify->storage purity_check->storage use Use in Experiments storage->use

Caption: Workflow for preparing and validating a this compound stock solution.

troubleshooting_tree cluster_issues Identify the Primary Issue cluster_solutions_results Troubleshoot Inconsistent Results cluster_solutions_peak Troubleshoot Poor Peak Shape cluster_solutions_signal Troubleshoot Low Signal start Experiencing Issues with 25-OH-Cholesterol-d6? inconsistent_results Inconsistent Quantitative Results start->inconsistent_results poor_peak_shape Poor Peak Shape start->poor_peak_shape low_signal Low Signal Intensity start->low_signal check_coelution Verify Analyte Co-elution inconsistent_results->check_coelution check_column Inspect Column and Guard Column poor_peak_shape->check_column fresh_stock Prepare Fresh Stock Solution low_signal->fresh_stock adjust_hplc Adjust HPLC Method check_coelution->adjust_hplc eval_matrix Evaluate Matrix Effects adjust_hplc->eval_matrix check_mobile_phase Check Mobile Phase/Sample Solvent check_column->check_mobile_phase check_connections Minimize Extra-Column Volume check_mobile_phase->check_connections check_adsorption Use Appropriate Vials fresh_stock->check_adsorption check_instrument Verify MS Performance check_adsorption->check_instrument

Caption: A troubleshooting decision tree for common issues with this compound.

References

Technical Support Center: Optimizing 25-Hydroxycholesterol-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 25-Hydroxycholesterol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to reducing background noise and improving signal integrity in chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical experiments?

This compound is a deuterated internal standard.[1][2] Its main function is to act as an internal reference to account for variations during sample preparation and analysis.[1] Because it is chemically almost identical to the endogenous analyte (25-Hydroxycholesterol), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the deuterated standard to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal characteristics of a deuterated internal standard like this compound?

For dependable and precise quantification, a deuterated internal standard should have high chemical and isotopic purity, ideally exceeding 99%.[1] This ensures that other compounds do not cause interfering peaks in the chromatogram.[1]

Q3: What are common sources of background noise in this compound chromatograms?

Common sources of background noise include matrix effects from complex biological samples, in-source fragmentation of the analyte or internal standard, co-eluting isobaric interferences, and issues with the LC-MS system itself, such as a contaminated ion source or column bleed.[3][4][5]

Q4: How can I differentiate between background noise and a true signal from my this compound?

A true signal should appear as a well-defined, reproducible chromatographic peak at the expected retention time. Background noise is often inconsistent and appears as a raised or unstable baseline. Comparing the chromatogram of a sample to a blank matrix sample can help identify interferences originating from the sample matrix.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.

Issue 1: High Background or "Noisy" Baseline

A high background can obscure the peak of interest and lead to inaccurate integration and quantification.

Initial Checks:

  • System Contamination: A dirty ion source can lead to poor ionization efficiency and signal instability.[4] Leaks in the flow path or contaminated carrier gases can also contribute to a high background.[5]

  • Column Bleed: Ensure you are not exceeding the column's upper-temperature limit and that the column has been properly conditioned.[5]

  • Solvent Purity: Use high-purity, LC-MS grade solvents to minimize contaminants.

Troubleshooting Workflow:

start High Background Noise in Chromatogram check_blank Inject Solvent Blank start->check_blank blank_noisy Is Blank Noisy? check_blank->blank_noisy system_issue Investigate System: - Check Solvent Purity - Clean Ion Source - Check for Leaks blank_noisy->system_issue Yes matrix_issue Investigate Matrix: - Optimize Sample Prep - Check for Co-eluting  Interferences blank_noisy->matrix_issue No end Noise Reduced system_issue->end matrix_issue->end

Caption: Troubleshooting workflow for high background noise.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can affect integration accuracy and resolution from interfering peaks.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Column Overload Dilute the sample.
Secondary Interactions Modify mobile phase pH or ionic strength. Consider a different column chemistry.
Column Degradation Replace the analytical column.
Active Sites in GC Pathway Use deactivated liners and trim the front end of the column.[4]
Issue 3: Inaccurate Quantification and Poor Precision

This is a critical issue that can invalidate experimental results. The troubleshooting process should be systematic.

cluster_checks Initial Checks cluster_solutions Solutions start Inaccurate Quantification & Poor Precision coelution Chromatographic Co-elution Issue? (Isotope Effect) start->coelution isotopic Isotopic Contribution? (Unlabeled Analyte Impurity) start->isotopic fragmentation In-Source Fragmentation? start->fragmentation solution_coelution Verify Co-elution: Overlay Chromatograms. Adjust Mobile Phase/ Gradient/Column. coelution->solution_coelution solution_isotopic Analyze IS alone to check for signal at analyte's transition. Source higher purity standard. isotopic->solution_isotopic solution_fragmentation Optimize Source Parameters: - Cone Voltage - Source Temperature fragmentation->solution_fragmentation

Caption: Troubleshooting decision tree for quantification issues.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Evaluate Matrix Effects

This experiment helps to identify regions of ion suppression or enhancement in the chromatogram.[1]

Objective: To determine if co-eluting matrix components are affecting the ionization of this compound.

Methodology:

  • Setup: Use a T-junction to introduce a constant flow of a solution containing this compound into the LC flow path after the analytical column but before the mass spectrometer.

  • Analysis: Inject a blank matrix sample (a sample prepared in the same way as the study samples but without the analyte or internal standard).

  • Data Review: Monitor the signal intensity of the infused this compound. A stable, flat baseline indicates no matrix effects. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.

  • Comparison: Compare the retention time of your analyte with the regions of suppression or enhancement to determine if matrix effects are a likely issue.[1]

Protocol 2: Optimizing Collision Energy for MRM Transitions

Optimizing the collision energy (CE) is crucial for maximizing the sensitivity of your MRM assay.[4]

Objective: To determine the optimal CE that produces the highest abundance of the desired product ion for this compound.

Methodology:

  • Standard Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.

  • Precursor and Product Ion Identification: In full scan mode, identify the precursor ion. Then, perform a product ion scan to identify the most abundant product ions.

  • Collision Energy Ramp: Create an MRM method monitoring the desired precursor-to-product ion transition. Ramp the collision energy over a defined range (e.g., 5-50 eV).

  • Data Analysis: Plot the product ion intensity against the collision energy. The CE value that corresponds to the maximum intensity is the optimal CE.

Quantitative Data Summary: Example Collision Energy Optimization

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Response (Peak Area)
409.4373.4101.2 x 10^5
409.4373.4152.5 x 10^5
409.4373.420 4.1 x 10^5
409.4373.4253.2 x 10^5
409.4373.4301.9 x 10^5

Note: Optimal collision energies are instrument-dependent and should be empirically verified on your specific system.[4]

Signaling Pathways and Workflows

General LC-MS/MS Workflow for this compound Quantification

The following diagram illustrates the typical workflow for quantifying this compound using a deuterated internal standard.

sample Biological Sample add_is Add Known Amount of This compound (IS) sample->add_is extraction Sample Preparation (e.g., LLE, SPE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis: Calculate Analyte/IS Ratio ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Standard workflow for quantification using an internal standard.

References

Validation & Comparative

Validation of an LC-MS/MS Assay for 25-Hydroxycholesterol Utilizing 25-Hydroxycholesterol-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 25-hydroxycholesterol (B127956) (25-HC), employing its stable isotope-labeled internal standard, 25-hydroxycholesterol-d6 (25-HC-d6). The performance of this method is objectively compared with alternative analytical techniques, namely gas chromatography-mass spectrometry (GC-MS) and immunoassay, supported by experimental data from various studies. Detailed experimental protocols and visual workflows are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction to 25-Hydroxycholesterol Analysis

25-hydroxycholesterol is an oxidized derivative of cholesterol that plays a significant role in various physiological and pathological processes, including cholesterol homeostasis, immune responses, and viral infections.[1] Accurate and reliable quantification of 25-HC in biological matrices is crucial for understanding its roles in health and disease. LC-MS/MS has emerged as a powerful technique for this purpose due to its high sensitivity, specificity, and multiplexing capabilities. The use of a stable isotope-labeled internal standard like 25-HC-d6 is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results.

Representative LC-MS/MS Assay for 25-Hydroxycholesterol

The following is a representative experimental protocol for the quantification of 25-HC in a biological matrix (e.g., plasma, cell lysate) using LC-MS/MS with 25-HC-d6 as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.

Experimental Protocol

1. Materials and Reagents:

  • 25-Hydroxycholesterol analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Solvents for liquid-liquid extraction (e.g., hexane, ethyl acetate) or solid-phase extraction (SPE) cartridges.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the 25-HC-d6 internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Add 500 µL of a 1:1 (v/v) mixture of ethyl acetate and hexane.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate 25-HC from other matrix components and isomers. For example:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI or APCI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 25-Hydroxycholesterol: Precursor ion [M+H-H₂O]⁺ m/z 385.3 → Product ion m/z (e.g., 161.1).

    • This compound: Precursor ion [M+H-H₂O]⁺ m/z 391.3 → Product ion m/z (e.g., 161.1). (Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used.)

4. Method Validation: The assay should be validated according to regulatory guidelines (e.g., FDA or EMA) for key parameters including:

  • Linearity: A calibration curve should be constructed using at least six non-zero standards. The linear range for 25-HC is typically in the low ng/mL to µg/mL range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (%CV) of ≤15% (≤20% at the LLOQ) for precision.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This includes checking for interference from isomers.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add 25-HC-d6 Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Ionization (ESI/APCI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Integration Peak Integration Mass_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 25-HC Calibration->Quantification

Caption: Workflow of the LC-MS/MS assay for 25-hydroxycholesterol.

Comparison with Alternative Methods

The performance of the LC-MS/MS assay is compared with GC-MS and immunoassay methods.

Performance Comparison of Analytical Methods for 25-Hydroxycholesterol
ParameterLC-MS/MS with 25-HC-d6GC-MSImmunoassay
Specificity High (can distinguish isomers with proper chromatography)High (good chromatographic resolution)Variable (potential for cross-reactivity with other sterols)
Sensitivity (LLOQ) ~0.05-10 ng/mL~0.1-20 ng/mL~1-10 ng/mL
Linearity (R²) >0.99>0.99Generally non-linear (4 or 5-parameter logistic fit)
Accuracy (% Bias) Typically <15%Typically <15%Can be >20%, especially with cross-reacting substances
Precision (%CV) Typically <15%Typically <15%Intra-assay <10%, Inter-assay can be >15%
Sample Throughput Moderate to HighLow to ModerateHigh
Derivatization Required NoYesNo
Cost per Sample ModerateModerate to HighLow
Instrumentation Cost HighHighLow to Moderate

Note: The values presented are representative and can vary depending on the specific instrumentation, protocol, and laboratory.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and reliable method for the quantification of sterols. It often serves as a reference method for LC-MS/MS assays.

Representative GC-MS Experimental Protocol

1. Sample Preparation and Derivatization:

  • To 100 µL of sample, add 10 µL of 25-HC-d6 internal standard.

  • Perform saponification to hydrolyze cholesteryl esters.

  • Extract the sterols using a suitable organic solvent (e.g., hexane).

  • Evaporate the solvent to dryness.

  • Derivatize the dried extract to increase volatility and improve chromatographic properties. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) ethers.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add 25-HC-d6 Internal Standard Sample->Add_IS Saponification Saponification Add_IS->Saponification Extraction Solvent Extraction Saponification->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Inject into GC-MS Derivatization->Injection Chromatography Gas Chromatographic Separation Injection->Chromatography Ionization Electron Ionization (EI) Chromatography->Ionization Mass_Analysis Mass Spectrometry (SIM/MRM) Ionization->Mass_Analysis Integration Peak Integration Mass_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 25-HC Calibration->Quantification

Caption: Workflow of the GC-MS assay for 25-hydroxycholesterol.

Discussion

LC-MS/MS with this compound: This method offers a superb balance of sensitivity, specificity, and throughput. The use of a deuterated internal standard is the gold standard for correcting analytical variability, leading to high accuracy and precision. The primary challenge can be the chromatographic separation of 25-HC from its isomers, such as 24S-hydroxycholesterol, which requires careful method development.

GC-MS: GC-MS provides excellent chromatographic resolution and is a well-established, robust technique. However, it typically requires a more laborious sample preparation process, including a derivatization step, which can increase sample processing time and introduce potential variability.

Immunoassay: Immunoassays are generally high-throughput and cost-effective, making them suitable for screening large numbers of samples. However, their specificity can be a concern due to potential cross-reactivity of the antibodies with structurally similar molecules, which can lead to inaccurate results. The performance of immunoassays for small molecules like sterols can be variable between different kits and laboratories.

Conclusion

For the accurate and reliable quantification of 25-hydroxycholesterol, LC-MS/MS with a deuterated internal standard like this compound is the method of choice for most research and clinical applications. It provides the necessary sensitivity and specificity to distinguish 25-HC from other endogenous compounds. While GC-MS remains a valuable reference method, its lower throughput and requirement for derivatization make it less suitable for large-scale studies. Immunoassays may be useful for initial screening but require thorough validation and confirmation by a mass spectrometry-based method due to potential specificity issues. The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired level of accuracy, sample throughput, and available resources.

References

The Gold Standard for Oxysterol Analysis: A Comparative Guide to 25-Hydroxycholesterol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of oxysterols, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 25-Hydroxycholesterol-d6 with other internal standards, supported by experimental data and detailed methodologies, to facilitate the selection of the most appropriate analytical strategy. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds like this compound, are widely recognized as the gold standard. Their physicochemical similarity to the analyte of interest allows for superior compensation for variations in sample preparation and matrix effects, which are significant sources of analytical error.

The Critical Role of Internal Standards in Quantitative Bioanalysis

An internal standard (IS) is a compound added to a sample in a known concentration to enable the quantification of an analyte. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. This mimicry allows the IS to compensate for analyte loss during sample processing and for variations in instrument response, thereby improving the accuracy and precision of the measurement.

Deuterated internal standards, such as this compound, are analogs of the analyte where several hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical properties remain nearly identical. This close similarity is the primary reason for their superior performance compared to other types of internal standards.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the development of robust and reliable quantitative bioanalytical methods. The following table summarizes the key performance characteristics of this compound in comparison to other commonly used deuterated and non-deuterated internal standards for oxysterol analysis.

Internal Standard TypeAnalyte(s)Recovery CorrectionMatrix Effect CompensationLinearity (R²)Key AdvantagesPotential Limitations
This compound 25-Hydroxycholesterol (B127956) and other oxysterolsExcellentExcellent>0.99Co-elutes with the analyte, providing the most accurate correction.Higher cost compared to non-deuterated standards.
Other Deuterated Oxysterols (e.g., 24-HC-d7, 27-HC-d5) Corresponding oxysterols and structurally similar onesExcellentExcellent>0.99High accuracy for their specific analytes.May not perfectly co-elute with all other oxysterols.
Non-Deuterated Structural Analogs Various oxysterolsVariableModerate to Poor>0.95Lower cost and wider availability.Different physicochemical properties can lead to inconsistent recovery and poor matrix effect compensation.
No Internal Standard Not applicableNoneNoneVariableLow cost.Highly susceptible to variations in sample preparation and instrument performance, leading to inaccurate and imprecise results.[1]

Experimental Protocols

Accurate quantification of oxysterols using this compound as an internal standard typically involves the following key steps: sample preparation (including lipid extraction and optional derivatization), chromatographic separation, and mass spectrometric detection.

Sample Preparation: Lipid Extraction

A common and effective method for extracting oxysterols from biological matrices like plasma or tissue homogenates is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Liquid-Liquid Extraction (LLE) with Methyl-Tert-Butyl Ether (MTBE):

    • To 100 µL of plasma or tissue homogenate, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol).

    • Add 1.5 mL of MTBE and vortex thoroughly for 1 minute.

    • Add 300 µL of water and vortex for another minute.

    • Centrifuge at 10,000 x g for 10 minutes to achieve phase separation.

    • Carefully transfer the upper organic layer (containing the lipids) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.[2]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample (pre-spiked with this compound) onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the oxysterols with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute for analysis.[3][4]

Chromatographic Separation: LC-MS/MS

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of oxysterols.

    • Mobile Phase: A gradient elution with a mixture of water, methanol, and acetonitrile, often with a small amount of formic acid to improve ionization, is typically employed.[2][5]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is frequently used for oxysterol analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (e.g., 25-hydroxycholesterol) and the internal standard (this compound) are monitored.

Visualizing Key Processes

To better understand the experimental workflow and the biological context of 25-hydroxycholesterol, the following diagrams are provided.

G Experimental Workflow for Oxysterol Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: A typical experimental workflow for the quantification of oxysterols using an internal standard.

25-hydroxycholesterol is a biologically active molecule that plays a role in cholesterol homeostasis and immune regulation. It is known to be a potent regulator of the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) signaling pathways.[6][7][8]

G 25-Hydroxycholesterol Signaling Pathway cluster_cholesterol Cholesterol Metabolism cluster_regulation Transcriptional Regulation Cholesterol Cholesterol 25HC 25-Hydroxycholesterol Cholesterol->25HC CH25H LXR LXR 25HC->LXR Activates SREBP SREBP-2 25HC->SREBP Inhibits Target_Genes_LXR LXR Target Genes (e.g., ABCA1) LXR->Target_Genes_LXR Upregulates Target_Genes_SREBP SREBP-2 Target Genes (e.g., HMGCR, LDLR) SREBP->Target_Genes_SREBP Downregulates Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes_LXR->Cholesterol_Efflux Cholesterol_Synthesis Decreased Cholesterol Synthesis Target_Genes_SREBP->Cholesterol_Synthesis

Caption: The signaling pathway of 25-hydroxycholesterol in regulating cholesterol homeostasis.

Conclusion

The use of a stable isotope-labeled internal standard is crucial for the accurate and precise quantification of oxysterols in complex biological matrices. This compound stands out as an excellent choice due to its close physicochemical similarity to the endogenous analyte, which allows for effective correction of extraction inefficiency and matrix-induced ionization suppression. While other deuterated oxysterols can also serve as effective internal standards for their respective analytes, this compound offers a robust and reliable option for the broader analysis of oxysterols. The detailed experimental protocols and an understanding of the relevant biological pathways provided in this guide will aid researchers in developing and validating high-quality bioanalytical methods for their specific research needs.

References

A Comparative Guide to the Quantification of 25-Hydroxycholesterol: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 25-hydroxycholesterol (B127956) (25-OHC), a key oxysterol in various physiological and pathological processes, is paramount. The choice of analytical method can significantly impact the reliability and interpretation of experimental results. This guide provides a comprehensive cross-validation of the two most common methods for 25-OHC quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

This comparison delves into the performance characteristics, experimental protocols, and underlying principles of each technique, supported by experimental data from various studies.

Performance Characteristics: A Side-by-Side Comparison

The selection of an appropriate assay depends on the specific requirements of the study, including the need for high sensitivity and specificity, sample throughput, and cost considerations. The following table summarizes the key quantitative performance metrics for LC-MS/MS and ELISA methods for 25-OHC measurement.

Performance MetricLC-MS/MSELISA
Linearity/Dynamic Range 0.5 to 15.0 µg/mL[1]Varies by kit, typically in the ng/mL range.
Limit of Detection (LOD) In the nanomolar range.[1][2]Varies by kit.
Limit of Quantification (LOQ) As low as 20-30 nM.[3]Varies by kit.
Accuracy (% Recovery) Within 80 to 120%.[1][2]Not consistently reported in kit manuals.
Precision (CV%) Inter-day precision CV < 10%.[3]Intra-assay and Inter-assay CVs are typically < 15%.[4]
Specificity High, able to distinguish between isomers.[3][5][6]Potential for cross-reactivity.

Experimental Workflows

A general workflow for the cross-validation of 25-hydroxycholesterol measurement methods is depicted below. This process involves sample preparation, analysis by the different methods, and a comparative analysis of the results.

Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Comparison Biological_Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction Biological_Sample->Extraction Purification Purification/Fractionation Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS ELISA ELISA Analysis Purification->ELISA Quantification_LCMSMS Quantification (LC-MS/MS) LC_MSMS->Quantification_LCMSMS Quantification_ELISA Quantification (ELISA) ELISA->Quantification_ELISA Comparison Method Comparison (e.g., Bland-Altman plot) Quantification_LCMSMS->Comparison Quantification_ELISA->Comparison

Caption: A generalized workflow for the cross-validation of 25-hydroxycholesterol measurement methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of results. Below are representative protocols for both LC-MS/MS and ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is considered the gold standard for the quantification of small molecules like 25-OHC due to its high sensitivity and specificity. It allows for the separation of 25-OHC from other interfering oxysterols.[5][6]

1. Sample Preparation:

  • Lipid Extraction: A modified Bligh-Dyer method can be used to extract lipids from samples such as cultured cells.[7]

  • Saponification: To measure total 25-OHC (free and esterified), samples are saponified using a solution like 0.9M sodium hydroxide (B78521) in 9:1 ethanol:water.[5]

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using a silica (B1680970) SPE column to isolate the sterol fraction.[7]

  • Reconstitution: The dried organic extract is reconstituted in the HPLC mobile phase.[5]

2. LC Separation:

  • Column: A reverse-phase C18 column is commonly used.[5][7]

  • Mobile Phase: An isocratic mobile phase, for instance, consisting of methanol:acetonitrile:water, is delivered at a constant flow rate.[5]

  • Gradient Elution: A binary solvent system with gradient elution can also be employed for separation.[7]

3. MS/MS Detection:

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be utilized.[5][7]

  • Detection Mode: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, with specific transitions optimized for 25-hydroxycholesterol.[7]

  • Quantification: Quantification is typically performed using a stable isotope-labeled internal standard, such as 25-hydroxycholesterol-d6.[8]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput method based on antigen-antibody interactions.[9] Commercially available kits are widely used for 25-OHC measurement. The following is a general protocol for a competitive ELISA.

1. Assay Principle:

  • The assay utilizes a polyclonal or monoclonal antibody specific for 25-OHC.[9][10] In a competitive ELISA, 25-OHC in the sample competes with a labeled 25-OHC conjugate (e.g., HRP-conjugated) for a limited number of antibody binding sites on a pre-coated microplate.[9][11] The intensity of the color developed is inversely proportional to the concentration of 25-OHC in the sample.[11]

2. Assay Procedure:

  • Sample and Standard Incubation: Samples and standards are added to the wells of the microplate, followed by the addition of the 25-OHC-HRP conjugate.[9][11]

  • Incubation: The plate is incubated for a specified time to allow for competitive binding.[9]

  • Washing: The wells are washed to remove unbound components.[9]

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, which reacts with the HRP to produce a colored product.[9][10]

  • Stopping the Reaction: A stop solution is added to terminate the reaction, resulting in a color change.[9]

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.[4][9]

  • Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of 25-OHC in the samples is then interpolated from this standard curve.[9][12]

Signaling Pathway Involving 25-Hydroxycholesterol

25-Hydroxycholesterol is a potent regulator of cholesterol homeostasis, primarily through its interaction with the SREBP (Sterol Regulatory Element-Binding Protein) pathway.

SREBP_Pathway cluster_ER ER 25_OHC 25-Hydroxycholesterol Insig Insig 25_OHC->Insig binds SCAP SCAP SREBP SREBP SCAP->SREBP escorts to Golgi (when 25-OHC is low) Golgi Golgi Apparatus SREBP->Golgi cleavage Insig->SCAP retains in ER ER Endoplasmic Reticulum Nucleus Nucleus Golgi->Nucleus translocation of active SREBP Gene_Expression Cholesterol Biosynthesis Genes Nucleus->Gene_Expression activates transcription

References

The Gold Standard for Oxysterol Analysis: A Comparative Guide to 25-Hydroxycholesterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in oxysterol quantification, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 25-Hydroxycholesterol-d6 against other analytical standards, supported by experimental data, to inform your selection process for robust and reliable results in biological matrices.

Deuterated internal standards are widely recognized as the gold standard in quantitative mass spectrometry-based assays.[1] Their value lies in their ability to mimic the analyte of interest throughout sample preparation and analysis, correcting for matrix effects, ionization suppression, and instrumental variability.[1] this compound, a deuterated analog of 25-hydroxycholesterol (B127956) (25-OHC), is specifically designed for the precise quantification of its endogenous counterpart in complex biological samples such as plasma, serum, and cell cultures.[2][3][4]

Performance in Biological Matrices: A Comparative Overview

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific quantification of oxysterols. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and reproducible results.

Accuracy and Precision

Method validation studies consistently demonstrate the high accuracy and precision achievable with deuterated internal standards for oxysterol analysis. While direct head-to-head comparisons of this compound with every other alternative are not extensively published in a single source, the performance metrics from various studies using similar deuterated standards highlight their superiority over non-isotopic internal standards.

For instance, in the quantification of a related oxysterol, 24S-hydroxycholesterol, a method utilizing a deuterated internal standard (24OHChol-d7) demonstrated excellent within-run and between-run precision, with relative standard deviations (%RSD) of less than 8.5%.[5] Another study quantifying cholesterol and 25-hydroxycholesterol in a liposomal matrix reported good accuracy, with percent recoveries for 25-hydroxycholesterol ranging from 80% to 105%.[6][7] The within-run repeatability for 25-hydroxycholesterol measurement was characterized by a %RSD of approximately 10%.[6][7]

The following table summarizes typical performance data for LC-MS/MS methods utilizing deuterated internal standards for oxysterol analysis in biological matrices.

ParameterPerformance MetricTypical ValueBiological MatrixReference
Accuracy Recovery80 - 115%Liposomal Formulation, Plasma, Cerebral Cortices, Liver[6][7][8]
Precision Within-run Repeatability (%RSD)< 10%Liposomal Formulation[6][7]
Between-run Repeatability (%RSD)< 15%Plasma, Cerebral Cortices, Liver[8]
Inter-day Precision (%CV)< 10%Plasma[9]
Linearity Coefficient of Determination (R²)> 0.995Plasma, Cerebral Cortices, Liver[8]

Table 1: Performance characteristics of LC-MS/MS methods for oxysterol quantification using deuterated internal standards.

Experimental Protocols: A Glimpse into the Methodology

The accurate quantification of 25-hydroxycholesterol using this compound as an internal standard involves several key steps, from sample preparation to LC-MS/MS analysis. The following is a generalized workflow based on established protocols.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Serum, Plasma) IS_spike Spike with This compound Sample->IS_spike Hydrolysis Alkaline Hydrolysis (Saponification) IS_spike->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC Chromatographic Separation (LC) Reconstitution->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Quantification Quantification using Analyte/IS Peak Area Ratio MS->Quantification

Figure 1. A generalized experimental workflow for the quantification of 25-hydroxycholesterol using a deuterated internal standard.

Detailed Methodological Steps:
  • Sample Preparation:

    • Internal Standard Spiking: A known amount of this compound is added to the biological sample (e.g., 500 µL of serum) at the beginning of the workflow.[2]

    • Alkaline Hydrolysis (Saponification): To release esterified oxysterols, the sample is subjected to alkaline hydrolysis, for instance, with 1 N ethanolic KOH at 50°C for 2 hours.[2]

    • Extraction: The hydrolyzed sample is then extracted to isolate the oxysterols. This can be achieved through liquid-liquid extraction (LLE) with solvents like hexane (B92381) or through solid-phase extraction (SPE) using cartridges like Oasis HLB.[2][5] SPE is particularly effective in removing interfering substances like cholesterol.[2]

    • Derivatization (Optional): In some methods, derivatization is employed to enhance the chromatographic separation and detection sensitivity of oxysterols.[10]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted and reconstituted sample is injected into a liquid chromatography system. A C18 or a phenyl hexyl column is often used to separate 25-hydroxycholesterol from other isomers and matrix components.[8]

    • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of both 25-hydroxycholesterol and this compound.

  • Quantification:

    • The concentration of endogenous 25-hydroxycholesterol is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

The Role of 25-Hydroxycholesterol in Signaling Pathways

25-hydroxycholesterol is a key oxysterol involved in the regulation of cholesterol homeostasis and the immune response.[3][11] Understanding its signaling pathways is crucial for interpreting quantitative data in a biological context.

G cluster_pathway 25-Hydroxycholesterol Signaling cluster_homeostasis Cholesterol Homeostasis cluster_immune Immune Response Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H Hydroxylation OHC25 25-Hydroxycholesterol CH25H->OHC25 SREBP SREBP Pathway (Inhibition) OHC25->SREBP LXR LXR Pathway (Activation) OHC25->LXR Inflammation Modulation of Inflammation OHC25->Inflammation Antiviral Antiviral Activity OHC25->Antiviral

References

A Comparative Guide to the Quantification of 25-Hydroxycholesterol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of current methodologies for the quantification of 25-hydroxycholesterol (B127956) (25-HC), a pivotal oxysterol in lipid metabolism and immune regulation. We will delve into the performance of various analytical platforms, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to 25-Hydroxycholesterol

25-hydroxycholesterol is an oxidized derivative of cholesterol that plays a significant role in various physiological and pathological processes. It is produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), primarily in macrophages and other immune cells, and its expression can be induced by interferons.[1][2] 25-HC is a potent regulator of cholesterol homeostasis, acting as a ligand for Liver X Receptors (LXRs) and a suppressor of SREBP (Sterol Regulatory Element-Binding Protein) processing.[2][3][4] Its involvement in the immune response, particularly its antiviral activity, has made it a molecule of great interest in various fields of research.[1][5] Given its biological importance, accurate and precise quantification of 25-HC is crucial for advancing our understanding of its roles in health and disease.

Analytical Methodologies: A Comparative Overview

The quantification of 25-HC in complex biological matrices presents analytical challenges, primarily due to its low abundance and the presence of structurally similar isomers.[6] The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules like 25-HC due to its high sensitivity and specificity. This technique allows for the chromatographic separation of 25-HC from its isomers, followed by mass-based detection and quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay based on the principle of antigen-antibody recognition. While generally less specific than LC-MS/MS, ELISA offers a simpler and often more cost-effective method for quantifying 25-HC.

Quantitative Performance Data

The following tables summarize the performance characteristics of different analytical methods for 25-HC quantification as reported in the literature.

Table 1: Performance of LC-MS/MS Methods for 25-Hydroxycholesterol Quantification

ParameterMethod 1 (Liposomal Matrix)[7][8][9]Method 2 (Plasma & CSF - for 24(S)-HC with 25-HC separation)[10]
Linear Range 0.5 - 15.0 µg/mL1 - 200 ng/mL (Plasma), 0.025 - 5 ng/mL (CSF)
Accuracy (% Recovery) 80 - 105%Within ±20% of nominal concentration
Precision (% RSD) Within-run: ~10%, Between-run: ~11%Intra-run: 2.3-13.3% (Plasma), 3.5-6.3% (CSF); Inter-run: 7.6% (Plasma), 7.9% (CSF)
LLOQ 0.5 µg/mL1 ng/mL (Plasma), 0.025 ng/mL (CSF)
Internal Standard Not used[9]d6-25-Hydroxycholesterol[11]

Table 2: Performance of a Commercial ELISA Kit for Human 25-Hydroxycholesterol

ParameterHuman 25-hydroxycholesterol (25-OHC) Elisa kit[12]
Sensitivity 1.0 ng/mL
Precision (CV%) Same lot: 4.4 - 5.6%, Different lot: 6.6 - 7.9%
Spike Recovery 94 - 103%
Specificity High sensitivity and excellent specificity for 25-OHC. No significant cross-reactivity or interference with analogues was observed.

Experimental Protocols

LC-MS/MS Method for 25-HC in Liposomal Formulation

This method was developed for the quantification of cholesterol and its degradation product, 25-HC, in a liposomal adjuvant formulation.[7][8][9]

  • Sample Preparation: Liposomal test samples were diluted (1:300) in a solution of isopropanol (B130326) (IPA) and chloroform (B151607) (CHCl3).[7]

  • Standard Preparation: Calibration standards were prepared by serial dilution of a stock solution in an IPA/CHCl3 mixture, with concentrations ranging from 0.47 to 15.00 µg/mL for 25-HC. To ensure accuracy, the calibration standards were prepared in a liposomal matrix.[7][8]

  • Chromatography: Liquid chromatography was performed to separate 25-HC from other components.

  • Mass Spectrometry: Detection was achieved using a high-resolution tandem mass spectrometer in positive ionization mode. The precursor ion for 25-HC was m/z 367.3347, corresponding to the [M+H–2H2O]+ ion.[8]

ELISA Method for Human 25-HC

This protocol is for a competitive ELISA kit.[12]

  • Sample Collection and Storage:

    • Serum: Use a serum separator tube and allow samples to clot. Centrifuge and remove the serum. Samples can be assayed immediately or stored at -20°C or -80°C.

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge and collect the plasma. Assay immediately or store at -20°C or -80°C.

    • Tissue Homogenates: Rinse tissues in ice-cold PBS, weigh, and homogenize. Centrifuge the homogenate and collect the supernatant for the assay.

  • Assay Procedure:

    • The assay sample and buffer are incubated with a 25-HC-HRP conjugate in a pre-coated microtiter plate for one hour.

    • During this incubation, the 25-HC in the sample competes with the 25-HC-HRP conjugate for binding to the anti-25-HC antibody coated on the plate.

    • The wells are washed, and a substrate for the HRP enzyme is added, leading to the development of a blue color.

    • A stop solution is added, which turns the color yellow.

    • The intensity of the color is measured at 450 nm. The color intensity is inversely proportional to the concentration of 25-HC in the sample. A standard curve is used to interpolate the sample concentrations.

Visualizations

Signaling Pathway of 25-Hydroxycholesterol

The following diagram illustrates the central role of 25-hydroxycholesterol in the regulation of cholesterol homeostasis and the immune response.

25_Hydroxycholesterol_Signaling_Pathway cluster_0 Cholesterol Homeostasis cluster_1 Immune Response Cholesterol Cholesterol CH25H Cholesterol 25-Hydroxylase Cholesterol->CH25H 25-HC 25-Hydroxycholesterol CH25H->25-HC LXR Liver X Receptor (LXR) 25-HC->LXR activates SREBP_Processing SREBP Processing 25-HC->SREBP_Processing inhibits Viral_Replication Viral_Replication 25-HC->Viral_Replication inhibits Gene_Expression Target Gene Expression LXR->Gene_Expression regulates SREBP_Processing->Gene_Expression regulates Interferons Interferons Interferons->CH25H induces expression

Caption: 25-Hydroxycholesterol signaling in lipid regulation and immunity.

Experimental Workflow for LC-MS/MS Quantification

The diagram below outlines a typical workflow for the quantification of 25-hydroxycholesterol using LC-MS/MS.

LCMS_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Tissue) Internal_Standard 2. Internal Standard Spiking Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Derivatization 4. Derivatization (Optional) Extraction->Derivatization LC_Separation 5. LC Separation (Chromatography) Derivatization->LC_Separation MS_Detection 6. MS/MS Detection (Mass Spectrometry) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A typical workflow for 25-HC analysis by LC-MS/MS.

References

A Head-to-Head Comparison: 25-Hydroxycholesterol-d6 vs. 13C-Labeled Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 25-hydroxycholesterol (B127956), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two common types of isotopically labeled internal standards: 25-Hydroxycholesterol-d6 and 13C-labeled 25-hydroxycholesterol. The following sections present a detailed analysis of their respective performance characteristics, supported by established principles of stable isotope dilution analysis.

In quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard as they share nearly identical physicochemical properties with the analyte of interest, allowing for effective correction of variations during sample preparation, chromatography, and ionization. However, the choice between deuterium (B1214612) (d) and carbon-13 (13C) labeling can significantly impact assay performance.[1][2]

Performance Characteristics: A Comparative Analysis

Performance ParameterThis compound (Deuterated)13C-Labeled 25-HydroxycholesterolKey Considerations for Researchers
Chromatographic Co-elution May exhibit a slight retention time shift, eluting slightly earlier than the native analyte.[3]Expected to have the same retention time as the native analyte.[4]Co-elution is critical for accurate compensation of matrix effects, especially in complex biological samples.
Isotopic Stability Deuterium labels, particularly on exchangeable sites, can be prone to back-exchange (H/D exchange).[5][6]The carbon-13 label is incorporated into the carbon skeleton and is not susceptible to exchange.[4][7]The stability of the isotopic label is fundamental to the integrity of the quantitative data.
Matrix Effect Compensation Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement.[8][9]Theoretically superior due to identical elution profiles, leading to more accurate compensation.[10][11]Inaccurate matrix effect correction is a primary source of error in LC-MS/MS assays.
Commercial Availability & Cost More commonly available and generally less expensive.[4]Less common and typically more expensive to synthesize.[4][6]Practical considerations of cost and availability often influence the choice of internal standard.

Experimental Protocols

While a direct comparative study is not available, the following protocols for the quantification of 25-hydroxycholesterol using a deuterated internal standard can be adapted. A 13C-labeled standard would be substituted for the deuterated standard, likely with minimal changes to the overall workflow.

Sample Preparation: Extraction of Cellular Lipids

This protocol is adapted from a method for the extraction of sterols from cultured cells.[12]

  • Cell Lysis and Lipid Extraction:

    • Add 1.5 mL/well of hexane/2-propanol (3:2) with 0.01% butylated hydroxytoluene (BHT) to 6-well plates and incubate at room temperature for 1 hour to extract cellular lipids.

    • Collect the solvent into a glass tube.

    • Add another 1 mL/well of the hexane/2-propanol mixture and incubate for 30 minutes.

    • Pool the extracts in the same glass tube.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard (e.g., 10 ng of this compound or the 13C-labeled equivalent) to each sample.[12]

  • Drying and Reconstitution:

    • Dry the pooled organic phase under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., 400 µL of 5% H2O in methanol).[13]

LC-MS/MS Analysis

The following parameters are representative of a typical LC-MS/MS method for oxysterol analysis.[14][15]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Kinetex Phenomenex C18, 2.1 mm ID × 150 mm, 2.6 µm particle size).[14]

    • Mobile Phase A: Methanol/water (95/5) with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[14]

    • Mobile Phase B: Methanol/dichloromethane/water (62/36/2) with 0.1% formic acid and 5 mM ammonium formate.[14]

    • Flow Rate: 0.4 mL/min.[14]

    • Column Temperature: 40 °C.[14]

    • Gradient: A suitable gradient is used to separate 25-hydroxycholesterol from other matrix components and isomers.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode or atmospheric pressure chemical ionization (APCI).[14][16]

    • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification.

    • MRM Transitions:

      • 25-Hydroxycholesterol: The precursor ion is often observed as [M+H–H₂O]⁺ or [M+H–2H₂O]⁺.[14] For example, a transition of m/z 385.3 -> 367.3 could be monitored.

      • This compound: The corresponding mass shift for the deuterated standard would be monitored.

      • 13C-Labeled 25-Hydroxycholesterol: The mass shift corresponding to the number of 13C atoms would be monitored.

Visualizing the Workflow and Chemical Differences

To better illustrate the experimental process and the key differences between the standards, the following diagrams are provided.

G Experimental Workflow for 25-Hydroxycholesterol Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Internal Standard (25-OH-Chol-d6 or 13C-labeled) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant G Comparison of Isotopic Labeling cluster_d6 This compound cluster_13c 13C-Labeled 25-Hydroxycholesterol d6_struct Structure with Deuterium at various positions d6_props Potential for Chromatographic Shift Risk of H/D Exchange d6_struct->d6_props c13_struct Structure with 13C in the carbon backbone c13_props Co-elutes with Analyte Isotopically Stable c13_struct->c13_props

References

A Comparative Guide to the Determination of the Limit of Detection for 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 25-hydroxycholesterol (B127956) (25-HC), a critical oxysterol in numerous physiological and pathological processes, establishing a reliable limit of detection (LOD) is paramount. This guide provides an objective comparison of analytical methodologies, with a focus on the impact of using a deuterated internal standard (d6-25-HC) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The inclusion of supporting experimental data and detailed protocols will aid in the selection of the most appropriate method for specific research needs.

Methodology Comparison: With and Without d6-25-Hydroxycholesterol Internal Standard

The use of a stable isotope-labeled internal standard, such as d6-25-HC, is a widely accepted practice in quantitative mass spectrometry to account for variability in sample preparation and matrix effects. However, methods have also been developed that achieve reliable quantification without an internal standard. Below is a comparison of the performance characteristics of these two approaches based on published data.

ParameterMethod with d6-25-HC StandardMethod without Internal StandardReference
Limit of Detection (LOD) 3-10 ng/mLIn the nanomolar range[1]
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 µg/mL (in liposomal matrix)[1][2]
Linearity Range Not explicitly stated0.5 - 15.0 µg/mL[2]
Recovery >85%80 - 105%[1][3]
Analytical Imprecision (%CV) <10%Not explicitly stated[1]

Experimental Protocols

Method 1: LC-MS/MS with d6-25-Hydroxycholesterol Internal Standard

This method is suitable for the simultaneous determination of multiple oxysterols, including 25-HC, in human plasma.

1. Sample Preparation:

  • Spike 200 μL of plasma with deuterated internal standards, including d6-25-HC.

  • Perform room temperature saponification to hydrolyze esterified oxysterols.

  • Conduct solid-phase extraction (SPE) to isolate the oxysterols.[1]

2. Liquid Chromatography (LC):

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.[1]

  • Flow Rate: Not explicitly stated.

  • Column Temperature: Not explicitly stated.

3. Mass Spectrometry (MS):

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1]

  • Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).

  • MRM Transition for 25-HC: Not explicitly stated.

  • MRM Transition for d6-25-HC: Not explicitly stated.

Method 2: LC-MS/MS without Internal Standard

This method has been developed for the quantification of 25-HC in a liposomal drug formulation matrix.[2]

1. Sample Preparation:

  • No sample pretreatment is required beyond dilution.[2]

  • Dilute the sample in a 1:300 ratio with LC-MS grade isopropanol/chloroform.[2][3]

2. Liquid Chromatography (LC):

  • Column: Kinetex Phenomenex C18 column (2.1 mm ID × 150 mm, 2.6 μm particle size).[3]

  • Mobile Phase A: Methanol/water (95/5) with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[3]

  • Mobile Phase B: Methanol/dichloromethane/water (62/36/2) with 0.1% formic acid and 5 mM ammonium formate.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40 °C.[3]

3. Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI) in positive mode.[2]

  • Detection: High-resolution tandem mass spectrometry with Parallel Reaction Monitoring (PRM).[2]

  • Precursor Ion for 25-HC: m/z 367.3347 [M+H–2H₂O]⁺.[2]

  • Product Ion for 25-HC: m/z 95.09.[2][3]

Visualizing the Workflow and Concepts

To further clarify the experimental and logical processes involved in determining the limit of detection, the following diagrams are provided.

Experimental_Workflow_LOD_Determination cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & LOD Determination start Start: Blank Matrix & 25-HC Standard spike Spike Blank Matrix with Decreasing Concentrations of 25-HC (and constant d6-25-HC if used) start->spike extract Extraction / Dilution spike->extract lcms Inject Samples into LC-MS/MS System extract->lcms acquire Acquire Data (MRM or PRM mode) lcms->acquire process Process Chromatograms (Peak Integration) acquire->process sn Calculate Signal-to-Noise Ratio (S/N) for each concentration process->sn lod Determine LOD: Lowest concentration with S/N ≥ 3 sn->lod

Caption: Experimental workflow for LOD determination of 25-hydroxycholesterol.

LOD_Concept cluster_signal Signal & Noise Measurement cluster_calculation S/N Ratio Calculation cluster_decision LOD Criterion signal Signal (H): Peak height of the analyte formula S/N = H / h signal->formula noise Noise (h): Standard deviation of the baseline or peak-to-peak fluctuation noise->formula decision Is S/N ≥ 3? formula->decision lod_yes Concentration is at or above LOD decision->lod_yes Yes lod_no Concentration is below LOD decision->lod_no No

Caption: Logical relationship for determining the Limit of Detection (LOD).

References

Enhancing Analytical Precision: A Comparative Guide to Linearity and Dynamic Range Assessment of 25-Hydroxycholesterol using 25-Hydroxycholesterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 25-hydroxycholesterol (B127956) (25-HC), a key oxysterol in various physiological and pathological processes, is paramount for researchers in drug development and life sciences. This guide provides a comparative analysis of analytical methodologies for assessing the linearity and dynamic range of 25-HC quantification, with a focus on the utility of its deuterated stable isotope, 25-Hydroxycholesterol-d6 (25-HC-d6), as an internal standard. The use of a stable isotope-labeled internal standard is a widely accepted practice in mass spectrometry-based quantification to improve accuracy and precision by correcting for variability in sample preparation and instrument response.

Comparative Performance of 25-Hydroxycholesterol Quantification

The inclusion of a stable isotope-labeled internal standard, such as 25-HC-d6, is critical for robust and reliable quantification of 25-HC, particularly in complex biological matrices. While methods without an internal standard can be developed and validated, they are more susceptible to matrix effects and variations in sample processing, which can compromise accuracy. The data presented below, compiled from various studies, illustrates the performance characteristics of LC-MS/MS assays for 25-HC with and without the use of a deuterated internal standard.

Table 1: Linearity and Dynamic Range of 25-Hydroxycholesterol Quantification with this compound Internal Standard

Linearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)MethodReference
>0.9950.1 ng/mL200 ng/mLGC-MS/MS[1]
>0.99520 nM300 nMLC-MS/MS[2]

Table 2: Linearity and Dynamic Range of 25-Hydroxycholesterol Quantification without an Internal Standard

Linearity (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)MethodReference
>0.99910.5 µg/mL15.0 µg/mLLC-ESI-MS/MS[3][4]

It is important to note that a direct comparison between these studies is challenging due to differences in instrumentation, sample matrices, and experimental protocols. However, the data consistently demonstrates that methods employing a deuterated internal standard can achieve excellent linearity and sensitivity at low ng/mL or nM concentrations. The method without an internal standard, while also showing good linearity, has a significantly higher LLOQ in the µg/mL range, making it less suitable for applications requiring high sensitivity.

Alternative Internal Standards

While 25-HC-d6 is the ideal internal standard for 25-HC quantification due to its identical chemical and physical properties, other deuterated oxysterols can be considered as alternatives, particularly when analyzing a panel of oxysterols.

Table 3: Potential Alternative Internal Standards for 25-Hydroxycholesterol Quantification

Alternative Internal StandardRationale for UseConsiderations
24-Hydroxycholesterol-d7Similar chemical structure and chromatographic behavior to 25-HC.Potential for slight differences in ionization efficiency and fragmentation compared to 25-HC. Method validation is crucial.
27-Hydroxycholesterol-d6Another common deuterated oxysterol standard.May exhibit different chromatographic retention and mass spectrometric response than 25-HC, requiring careful validation.

The use of an alternative internal standard requires thorough validation to ensure it accurately corrects for variations in the quantification of 25-HC.

Experimental Protocols

Protocol for Linearity and Dynamic Range Assessment using this compound

This protocol outlines a typical workflow for determining the linearity and dynamic range of a 25-HC quantification assay using 25-HC-d6 as an internal standard.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of 25-hydroxycholesterol in a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a separate stock solution of this compound at a known concentration.

  • Create a series of calibration standards by spiking a known amount of the 25-HC stock solution into the matrix of interest (e.g., plasma, cell lysate) to achieve a range of concentrations covering the expected physiological or experimental range. A typical range for oxysterols is 0.1 ng/mL to 200 ng/mL[1].

  • Add a fixed concentration of the 25-HC-d6 internal standard solution to each calibration standard and to the blank matrix samples.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of each calibration standard and sample, add the internal standard solution.

  • Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) and vortex.

  • Perform liquid-liquid extraction by adding an organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether), vortexing, and centrifuging to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and an organic solvent mixture (e.g., methanol/acetonitrile) with 0.1% formic acid is typical.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 25-HC and 25-HC-d6. For example, for 25-HC, a transition of m/z 385.3 -> 367.3 could be monitored.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte (25-HC) to the internal standard (25-HC-d6) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of each calibration standard.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.

  • The dynamic range is the concentration range over which the assay is linear and accurate. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20% of the nominal value). The upper limit of quantification (ULOQ) is the highest concentration on the curve that meets the same criteria.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the assessment of linearity and dynamic range.

G cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation stock_analyte Analyte Stock (25-Hydroxycholesterol) cal_standards Calibration Standards (Spiked Matrix) stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) add_is Add Internal Standard stock_is->add_is cal_standards->add_is samples Test Samples samples->add_is extraction Liquid-Liquid Extraction add_is->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS System reconstitution->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq peak_integration Peak Integration & Area Ratio Calculation data_acq->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve regression Linear Regression (R²) cal_curve->regression linearity_range Determine Linearity & Dynamic Range regression->linearity_range G cluster_pathway Rationale for Internal Standard Use sample Sample with Analyte (A) combined Sample + IS sample->combined is Internal Standard (IS) is->combined prep Sample Preparation (Extraction, etc.) combined->prep analysis LC-MS/MS Analysis prep->analysis ratio Peak Area Ratio (A/IS) analysis->ratio quant Accurate Quantification ratio->quant var1 Variability in Sample Volume var1->prep var2 Matrix Effects var2->analysis var3 Instrumental Drift var3->analysis

References

Comparative analysis of different derivatization agents for oxysterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of oxysterols, oxidized derivatives of cholesterol, presents a significant challenge due to their low abundance in biological matrices and their poor ionization efficiency in mass spectrometry. Chemical derivatization is a critical step in many analytical workflows to enhance the sensitivity and specificity of oxysterol detection. This guide provides a comparative analysis of common derivatization agents, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Performance Comparison of Derivatization Agents

The choice of derivatization agent significantly impacts the performance of oxysterol analysis by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Silylating agents are the gold standard for GC-MS, increasing volatility, while charge-tagging reagents are employed in LC-MS to improve ionization efficiency.

Derivatization AgentAnalytical PlatformPrincipleAdvantagesDisadvantages
MSTFA / BSTFA GC-MSSilylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.[1][2]Increases volatility and thermal stability for GC analysis.[3] Well-established and widely used.[1]Moisture sensitive.[4] Can derivatize other functional groups, potentially leading to artifacts in complex samples.[4]
Girard P (GP) Reagent LC-MSReacts with ketone groups to introduce a permanently charged quaternary ammonium (B1175870) group ("charge-tagging").[5][6]Significantly enhances ionization efficiency in ESI-MS by orders of magnitude.[5][6] The permanent charge directs fragmentation, providing structurally informative MSn spectra.[5]Requires an initial enzymatic oxidation step to convert the 3β-hydroxyl group of most oxysterols to a ketone.[6][7] The process can be time-consuming.[8]
Picolinyl Esters LC-MSEsterification of hydroxyl groups to introduce a picolinyl moiety, which is readily protonated.Provides predictable ionization and fragmentation patterns in ESI-MS.[9]Can be difficult to chromatographically resolve isomeric compounds.[9] The derivatization process can be lengthy.[8]
N,N-Dimethylglycine (DMG) LC-MSEsterification of hydroxyl groups to introduce a tertiary amine that is easily ionizable.Provides predictable ESI fragments and allows for good chromatographic resolution of isomers.[9][10]May have issues with recovery for certain oxysterols like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of oxysterols using the discussed agents.

Silylation using MSTFA for GC-MS Analysis

This protocol is adapted from general procedures for silylating sterols.

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable aprotic solvent

  • Dried oxysterol extract

  • Heating block or oven

Procedure:

  • Ensure the oxysterol extract is completely dry, as silylating reagents are moisture-sensitive.[4]

  • Add 50 µL of MSTFA (+1% TMCS) and 50 µL of pyridine to the dried extract.

  • Vortex the mixture thoroughly to ensure complete dissolution.

  • Incubate the reaction mixture at 60°C for 30-60 minutes.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Girard P Derivatization for LC-MS Analysis (Enzyme-Assisted)

This protocol is based on the Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) method.[5][11]

Materials:

  • Cholesterol Oxidase (ChO) from Streptomyces sp.[5]

  • Girard P (GP) reagent (1-(carboxymethyl)pyridinium chloride hydrazide)[5]

  • Potassium phosphate (B84403) buffer (50 mM, pH 7)[5]

  • Methanol

  • Acetic acid

Procedure:

  • Reconstitute the dried oxysterol extract in 100 µL of isopropanol.

  • Add 1 mL of 50 mM potassium phosphate buffer (pH 7) containing 3 µL of cholesterol oxidase solution (2 mg/mL in water).[5]

  • Incubate the mixture at 37°C for 1 hour to convert the 3β-hydroxyl group to a 3-oxo group.[5]

  • Stop the reaction by adding 2 mL of methanol.[5]

  • Add 150 µL of acetic acid followed by approximately 0.8 mmol of the GP reagent.[5]

  • Vortex until the GP reagent is fully dissolved and incubate at room temperature overnight in the dark.[5]

  • The derivatized sample can then be purified by solid-phase extraction (SPE) to remove excess reagent before LC-MS analysis.[5]

Picolinyl Ester Derivatization for LC-MS Analysis

This protocol is a general representation of picolinyl ester formation.

Materials:

  • Picolinic acid

  • 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA)

  • 4-(dimethylamino)pyridine (DMAP)

  • Triethylamine

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the dried oxysterol extract in DCM.

  • Add picolinic acid, MNBA, DMAP, and triethylamine.

  • Incubate the reaction mixture at room temperature for several hours or overnight.

  • Quench the reaction with water and extract the picolinyl ester derivatives with an organic solvent.

  • Dry the organic phase, reconstitute in a suitable solvent, and analyze by LC-MS.

Visualizing the Workflow

Diagrams can clarify complex experimental procedures and pathways. The following are representations of the derivatization workflows and a relevant biological pathway involving oxysterols.

Derivatization_Workflows Figure 1: Derivatization Workflows for Oxysterol Analysis cluster_GCMS GC-MS Workflow cluster_LCMS_GP LC-MS Workflow (Girard P) cluster_LCMS_Picolinyl LC-MS Workflow (Picolinyl Ester) gc_start Dried Oxysterol Extract gc_deriv Add MSTFA/BSTFA Incubate at 60°C gc_start->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis lc_gp_start Oxysterol Extract lc_gp_oxid Enzymatic Oxidation (Cholesterol Oxidase, 37°C) lc_gp_start->lc_gp_oxid lc_gp_deriv Add Girard P Reagent Incubate Overnight lc_gp_oxid->lc_gp_deriv lc_gp_spe SPE Cleanup lc_gp_deriv->lc_gp_spe lc_gp_analysis LC-MS Analysis lc_gp_spe->lc_gp_analysis lc_pico_start Dried Oxysterol Extract lc_pico_deriv Add Picolinic Acid & Reagents Incubate lc_pico_start->lc_pico_deriv lc_pico_extract Liquid-Liquid Extraction lc_pico_deriv->lc_pico_extract lc_pico_analysis LC-MS Analysis lc_pico_extract->lc_pico_analysis

Caption: Comparative workflows for GC-MS and LC-MS analysis of oxysterols.

Oxysterol_Signaling_Pathway Figure 2: Simplified LXR Signaling Pathway Oxysterols Oxysterols (e.g., 27-HC, 24S-HC) LXR Liver X Receptor (LXR) Oxysterols->LXR binds & activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE binds to TargetGenes Target Gene Transcription (e.g., ABCA1, CYP7A1) LXRE->TargetGenes promotes Cholesterol_Efflux Cholesterol Efflux & Bile Acid Synthesis TargetGenes->Cholesterol_Efflux leads to

References

Evaluating the Analytical Performance of 25-Hydroxycholesterol-d6: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the analytical performance of 25-Hydroxycholesterol-d6, a deuterated internal standard crucial for the accurate quantification of 25-hydroxycholesterol (B127956) and other oxysterols in various biological matrices. By leveraging data from established analytical methods, this document compares its performance with alternative internal standards and offers insights into its application in mass spectrometry-based analyses.

The Critical Role of Internal Standards in Oxysterol Analysis

Accurate measurement of oxysterols, oxidized derivatives of cholesterol, is paramount in understanding their role in physiological and pathological processes, including immune response, cholesterol homeostasis, and neurodegenerative diseases. Given the complexity of biological samples and the potential for analyte loss during sample preparation, the use of a stable isotope-labeled internal standard is essential for reliable quantification. This compound serves as an ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, 25-hydroxycholesterol, but is distinguishable by its mass-to-charge ratio in mass spectrometry. This allows for the correction of variability in extraction efficiency and matrix effects, leading to enhanced precision and accuracy.

Analytical Performance of this compound

This compound is widely employed in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of oxysterols. Its performance is characterized by excellent linearity, low limits of detection and quantification, and high precision and accuracy.

Quantitative Performance Data

The following table summarizes the analytical performance of a validated LC-MS/MS method for the quantification of 25-hydroxycholesterol. While this particular study did not utilize an isotopic internal standard, it provides a baseline for the expected performance of a well-optimized method. The use of this compound would be expected to further improve the precision and accuracy of such a method.

Parameter25-HydroxycholesterolCholesterol
**Linearity (R²) **> 0.995> 0.995
Linear Range 0.5 - 15.0 µg/mL3.5 - 112.0 µg/mL
Lower Limit of Quantification (LLOQ) 0.5 µg/mL3.5 µg/mL
Within-Run Precision (%RSD) ~10%<4%
Accuracy (% Recovery) 80 - 105%94 - 113%

Data synthesized from a study on the quantification of cholesterol and 25-hydroxycholesterol in liposomal formulations.

Comparison with Alternative Internal Standards

While this compound is a preferred internal standard for 25-hydroxycholesterol analysis, other deuterated oxysterols are utilized for the quantification of a broader panel of oxysterols. The choice of internal standard often depends on the specific oxysterols being targeted in the analysis.

Internal StandardAnalyte(s)Key Performance Aspects
This compound 25-Hydroxycholesterol and other hydroxylated sterolsIdeal for correcting the analytical variability of 25-hydroxycholesterol.
Cholesterol-d7 Non-hydroxylated sterolsUsed in conjunction with hydroxylated sterol standards for broader sterol profiling.
27-Hydroxycholesterol-d5 27-HydroxycholesterolProvides accurate quantification for studies focused on this specific oxysterol.
24-Hydroxycholesterol-d7 24-HydroxycholesterolCrucial for research in neurochemistry and diseases involving this brain-specific oxysterol.

Experimental Methodologies

The following sections detail typical experimental protocols for the analysis of 25-hydroxycholesterol using this compound as an internal standard.

Sample Preparation: Extraction of Oxysterols

A robust extraction method is critical for accurate oxysterol analysis. A common approach involves liquid-liquid extraction.

Protocol:

  • To a 1 mL biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution in methanol (B129727).

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of oxysterols.

  • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and methanol or acetonitrile (B52724) with 0.1% formic acid (Solvent B), is commonly employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is frequently used.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, offering high selectivity and sensitivity.

  • MRM Transitions:

    • 25-Hydroxycholesterol: The precursor ion is typically the dehydrated ion [M+H-H₂O]⁺. The specific product ions will depend on the instrument and collision energy.

    • This compound: The MRM transition will be shifted by the mass of the deuterium (B1214612) labels. For example, a common transition for native 25-hydroxycholesterol is m/z 385.3 -> 161.1, while for the d6 variant, it would be m/z 391.3 -> 161.1.

Visualizing Key Processes

To better understand the context of 25-hydroxycholesterol analysis, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Cellular Cholesterol Homeostasis Cholesterol Cholesterol CH25H Cholesterol 25-hydroxylase Cholesterol->CH25H Substrate 25-HC 25-Hydroxycholesterol LXR Liver X Receptor 25-HC->LXR Activates SREBP-2 Sterol Regulatory Element-Binding Protein-2 25-HC->SREBP-2 Inhibits CH25H->25-HC Produces Gene Expression Gene Expression LXR->Gene Expression Promotes genes for cholesterol efflux SREBP-2->Gene Expression Inhibits genes for cholesterol synthesis

Caption: Signaling pathway of 25-hydroxycholesterol in regulating cellular cholesterol homeostasis.

G Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with This compound Sample->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for the quantification of 25-hydroxycholesterol.

Conclusion

This compound is a robust and reliable internal standard for the accurate quantification of 25-hydroxycholesterol in complex biological matrices. Its use in validated LC-MS/MS and GC-MS methods provides the high level of precision and accuracy required for demanding research and clinical applications. When choosing an internal standard for oxysterol analysis, researchers should consider the specific analytes of interest and the overall scope of their study to ensure the most accurate and reliable results.

A Head-to-Head Comparison of Analytical Platforms for Oxysterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of oxysterol analysis, selecting the optimal analytical platform is a critical decision. This guide provides an objective, data-driven comparison of the two primary methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the quantitative performance, experimental protocols, and key considerations for each technique to empower informed decisions in your research.

Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules involved in a myriad of physiological and pathological processes, including cholesterol homeostasis, immune response, and neurodegenerative diseases.[1][2][3] Their low abundance and structural similarity to other sterols present significant analytical challenges.[4][5] This guide will compare the established GC-MS methodology with the increasingly popular LC-MS/MS approach, providing a comprehensive overview to guide your selection process.

Quantitative Performance: A Comparative Overview

The choice between GC-MS and LC-MS/MS often hinges on the specific requirements of the study, including the desired sensitivity, throughput, and the number of analytes to be quantified. The following tables summarize the quantitative performance of representative methods for each platform.

Table 1: Performance Characteristics of a Representative GC-MS Method

AnalyteLinearity RangeIntra-assay CV (%)Inter-assay CV (%)Recovery (%)Limit of Detection (LOD)
24-hydroxycholesterolNot Specified<15<1588-117pg/mL range
25-hydroxycholesterolNot Specified<15<1588-117pg/mL range
27-hydroxycholesterolNot Specified<15<1588-117pg/mL range
7-ketocholesterolNot Specified<15<1588-117pg/mL range
Data synthesized from a study by Lütjohann et al.[6]

Table 2: Performance Characteristics of a Representative LC-MS/MS Method (Non-Derivatization)

AnalyteLinearity Range (ng/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)Recovery (%)LOQ (ng/mL)
24(S)-hydroxycholesterol0.5 - 2003.2 - 8.55.1 - 9.885.2 - 109.80.5
27-hydroxycholesterol0.5 - 2004.1 - 9.26.3 - 11.288.9 - 107.40.5
7α-hydroxycholesterol0.2 - 1005.6 - 10.17.8 - 12.590.1 - 110.30.2
Data from a study by Li et al.[1][7]

Table 3: Performance Characteristics of a Representative LC-MS/MS Method (with Derivatization)

AnalyteLinearity Range (ng/mL)Accuracy (%)LOD (ng/mL)Recovery (%)
7α-hydroxycholesterol6 - 500Not Specified1 - 880 - 120
25-hydroxycholesterol6 - 500Not Specified1 - 8Poor
27-hydroxycholesterol6 - 500Not Specified1 - 8Poor
Data from a preliminary study on dimethylglycine derivatization.[8]

Methodology Deep Dive: Experimental Protocols

The following sections provide detailed experimental protocols for both GC-MS and LC-MS/MS, offering a practical understanding of the workflows involved.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS has been a cornerstone of sterol analysis for decades.[4] The methodology necessitates derivatization to increase the volatility of the oxysterols for gas-phase analysis.[8][9]

1. Sample Preparation:

  • Hydrolysis: Sterol esters are hydrolyzed using ethanolic potassium hydroxide (B78521) solution.[6]

  • Extraction: Oxysterols are extracted from the biological matrix using a liquid-liquid extraction with a non-polar solvent like n-hexane.[6][10]

  • Solid-Phase Extraction (SPE): To remove the highly abundant cholesterol, an SPE step with an unmodified silica (B1680970) column is often employed.[10][11]

2. Derivatization:

  • The hydroxyl groups of the oxysterols are derivatized to form trimethylsilyl (B98337) (TMS) ethers using a reagent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[6][9] This step is crucial for making the analytes volatile enough for GC analysis.

3. GC-MS Analysis:

  • Chromatographic Separation: The derivatized oxysterols are separated on a capillary column, typically with a medium polarity stationary phase. A temperature gradient is used to achieve optimal separation.[9][11]

  • Ionization and Detection: Electron ionization (EI) or positive chemical ionization (PCI) can be used.[6] Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has gained prominence for oxysterol analysis due to its high sensitivity, specificity, and flexibility, often without the need for derivatization.[1][7]

1. Sample Preparation (Non-Derivatization Method):

  • Extraction: A simple and efficient liquid-liquid extraction using a solvent like methyl tert-butyl ether is performed to isolate oxysterols from various biological samples such as plasma, cerebral cortex, and liver.[1][7]

  • Internal Standards: Isotope-labeled internal standards are added at the beginning of the sample preparation to ensure accurate quantification.[1]

2. LC-MS/MS Analysis (Non-Derivatization Method):

  • Chromatographic Separation: Reversed-phase chromatography is commonly used. A phenyl-hexyl column can provide excellent separation of various oxysterols.[1][7] A gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like methanol (B129727) is employed.[1]

  • Ionization and Detection: Electrospray ionization (ESI) in positive ion mode is typically used. The detection is performed using a triple quadrupole mass spectrometer in MRM mode for sensitive and selective quantification.[1]

3. Derivatization in LC-MS/MS:

  • While non-derivatization methods are common, derivatization can significantly enhance ionization efficiency and, therefore, sensitivity for certain oxysterols.[4][12]

  • Girard P (GP) Reagent: This "charge-tagging" reagent introduces a permanently charged quaternary ammonium (B1175870) group, which dramatically improves ionization efficiency in ESI.[12][13] The derivatization process often involves an initial enzymatic oxidation of the 3-hydroxy group using cholesterol oxidase.[12][13]

  • Other Reagents: Other derivatization agents like picolinyl esters and dimethylglycine have also been explored to improve LC-MS performance.[4][8]

Visualizing the Landscape: Workflows and Pathways

To further clarify the analytical processes and the biological context of oxysterols, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization & Addition of Internal Standards BiologicalSample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Derivatization Derivatization (Optional for LC-MS, Mandatory for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Derivatization->LCMS DataAcquisition Data Acquisition (MRM) GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification

A generalized workflow for oxysterol analysis.

G Cholesterol Cholesterol Enzymatic Enzymatic Oxidation (e.g., CYP27A1, CYP7A1) Cholesterol->Enzymatic NonEnzymatic Non-Enzymatic Oxidation (Reactive Oxygen Species) Cholesterol->NonEnzymatic Oxysterols Oxysterols (e.g., 27-HC, 7α-HC, 7-KC) Enzymatic->Oxysterols NonEnzymatic->Oxysterols LXR Liver X Receptor (LXR) Activation Oxysterols->LXR GeneExpression Regulation of Gene Expression (e.g., ABCA1, SREBP-1c) LXR->GeneExpression CholesterolHomeostasis Cholesterol Homeostasis GeneExpression->CholesterolHomeostasis

Simplified signaling pathway of oxysterols in cholesterol homeostasis.

Head-to-Head Comparison: GC-MS vs. LC-MS/MS

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory to increase volatility.[9]Often not required, but can be used to enhance sensitivity ("charge-tagging").[1][12]
Throughput Generally lower due to longer run times and mandatory derivatization.[1]Higher throughput is achievable, with some methods analyzing samples in under 15 minutes.[1]
Sensitivity High sensitivity, especially with MS/MS detection, reaching pg/mL levels.[6]Excellent sensitivity, often surpassing GC-MS, particularly with derivatization techniques.[4]
Selectivity Good, but co-elution of isomers can be a challenge.[6]High selectivity, especially with MS/MS, though chromatographic separation of isomers is still crucial.[14]
Compound Coverage Well-established for a wide range of sterols.Broad applicability to various oxysterols and their metabolites, including more polar compounds.[1][7]
Sample Volume Can require larger sample volumes.[1]Generally requires smaller sample volumes.
Ease of Use Can be more complex due to the derivatization step.Non-derivatization methods are simpler and more straightforward.
Cost Instrumentation can be less expensive than high-end LC-MS/MS systems.High-performance LC-MS/MS systems can have a higher initial cost.[15]

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful platforms for the quantitative analysis of oxysterols.

GC-MS remains a robust and reliable method, particularly for well-established panels of oxysterols. Its high sensitivity and extensive existing literature make it a valuable tool. However, the mandatory derivatization step and potentially longer analysis times can be limitations for high-throughput applications.[1]

LC-MS/MS offers greater flexibility, higher throughput, and often simpler sample preparation, especially with non-derivatization methods.[1][7] The ability to "charge-tag" analytes through derivatization provides a pathway to exceptionally high sensitivity when required.[12][13] For researchers investigating a broad range of oxysterols, including more polar metabolites, or those requiring high-throughput analysis, LC-MS/MS is often the preferred platform.

Ultimately, the choice of analytical platform will depend on the specific research question, the available resources, and the desired balance between throughput, sensitivity, and the complexity of the workflow. This guide provides the foundational data and protocols to make that decision with confidence.

References

Safety Operating Guide

Proper Disposal of 25-Hydroxycholesterol-d6: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 25-Hydroxycholesterol-d6, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.

This compound is a deuterated form of 25-hydroxycholesterol, an important oxysterol in biomedical research.[1][2] While a valuable tool, its handling and disposal require strict adherence to safety protocols due to its potential health hazards. The following guide outlines the necessary steps for its safe disposal.

Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is classified with several health hazards. It is harmful if swallowed, in contact with skin, or inhaled.[3] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[3] Furthermore, prolonged or repeated exposure may cause damage to organs.[3]

Key Hazard Statements:

  • Harmful if swallowed, in contact with skin or if inhaled.[4]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • May cause damage to organs through prolonged or repeated exposure.[3]

Given these hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or under a chemical fume hood.

Summary of Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₇H₄₀D₆O₂
CAS Number 88247-69-2
Appearance Crystalline
Purity ≥99% deuterated forms (d₁-d₆)
Solubility DMF: 2 mg/mlDMSO: 100 µg/mlEthanol: 20 mg/mlEthanol:PBS (pH 7.2) (1:2): 500 µg/ml
Storage Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Hazard Classifications Acute Toxicity - Oral 4 (H302)Acute Toxicity - Dermal 4 (H312)Acute Toxicity - Inhalation 4 (H332)Skin Irritation 2 (H315)Eye Irritation 2A (H319)Specific Target Organ Toxicity - Single Exposure 3 (H335)Specific Target Organ Toxicity - Repeated Exposure 2 (H373)[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Do not allow this substance to enter sewers or surface and ground water.[3][4]

1. Waste Collection:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., ethanol), and collect the rinsate as hazardous liquid waste.

2. Waste Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
  • Include the concentration and the primary hazards (e.g., "Toxic," "Irritant").
  • Indicate the date when the waste was first added to the container.

3. Waste Storage:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
  • Ensure the storage area is well-ventilated.
  • Keep containers tightly closed when not in use.[3]

4. Waste Disposal:

  • Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Waste Streams A->C B Work in a Ventilated Area (Fume Hood) B->C D Solid Waste (Contaminated materials) C->D E Liquid Waste (Solutions) C->E F Empty Containers (Triple Rinsed) C->F G Label Container: 'Hazardous Waste' 'this compound' Hazards, Date D->G E->G F->G H Store in Designated, Secure, Ventilated Area G->H I Keep Container Tightly Closed H->I J Contact EHS or Licensed Waste Disposal Contractor I->J

Caption: Workflow for the proper disposal of this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guidance for 25-Hydroxycholesterol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of 25-Hydroxycholesterol-d6 is paramount. This guide provides immediate, essential information on safety protocols, personal protective equipment (PPE), and operational and disposal plans to ensure laboratory safety and experimental integrity.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Cholest-5-ene-3β,25-diol-d6, 26,26,26,27,27,27-hexadeuterocholest-5-ene-3β,25-diol

  • CAS Number: 88247-69-2[1]

Hazard Identification and Safety Precautions

This compound is classified with several health hazards, necessitating careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification: [1][2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation
Specific Target Organ Toxicity - Repeated Exposure2H373: May cause damage to organs through prolonged or repeated exposure

Signal Word: Warning[1]

Hazard Pictograms: [1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The recommended level of protection is based on standard laboratory practices for handling hazardous chemical compounds.[4]

PPE CategoryItemSpecificationPurpose
Hand Protection Nitrile GlovesDisposable, powder-free.Prevents skin contact.[5]
Body Protection Laboratory CoatStandard, long-sleeved.Protects skin and personal clothing from contamination.
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 certified or equivalent (EN 166).Protects eyes from splashes or airborne particles.
Respiratory Protection Not generally required for small quantities.Use in a chemical fume hood if creating aerosols or handling the powder.Required if there is a risk of inhaling dust or aerosols.

Operational Plan: Step-by-Step Handling & Disposal

A systematic approach to handling and disposal is crucial for safety and to maintain the integrity of the compound.

Preparation & Handling:
  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid, powdered form to minimize inhalation risk.

  • Reconstitution: If reconstituting the lyophilized powder, do so carefully to avoid creating aerosols. Slowly add the appropriate solvent (e.g., DMF, DMSO, Ethanol) to the vial.[6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

Storage:
  • Temperature: Store at -20°C for long-term stability.[7]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[8]

  • Incompatibilities: Avoid strong oxidizing agents.

Accidental Release Measures:
  • Personal Precautions: In case of a spill, wear appropriate PPE. Avoid dust formation and breathing vapors, mist, or gas.[8]

  • Cleaning Up: For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[8]

  • Environmental Precautions: Do not let the product enter drains or waterways.[1]

First Aid Measures:
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor immediately.[2]

Disposal Plan:
  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Disposal Method: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE: Lab Coat, Gloves, Safety Glasses b Prepare Workspace: Ensure fume hood is operational a->b c Retrieve from -20°C Storage b->c Proceed to Handling d Weigh Solid Compound (in fume hood) c->d e Reconstitute with Solvent (slowly to avoid aerosols) d->e f Perform Experiment e->f g Decontaminate Workspace f->g Experiment Complete spill Spill or Exposure f->spill Potential Hazard h Segregate Waste: - Solid Waste - Liquid Waste - Sharps g->h i Dispose of Waste in Labeled Hazardous Waste Containers h->i j Remove PPE and Wash Hands i->j spill_response Execute Spill/Exposure Protocol: - Evacuate if necessary - Administer First Aid - Report Incident spill->spill_response

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxycholesterol-d6
Reactant of Route 2
Reactant of Route 2
25-Hydroxycholesterol-d6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.